molecular formula C14H15NO4 B5014367 N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Cat. No.: B5014367
M. Wt: 261.27 g/mol
InChI Key: AZKYTPLAMYTGMU-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)ethyl]-2-furamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a furan ring linked through an amide bond to a phenoxyethylamine chain, a structural motif seen in compounds investigated for various biological activities . The incorporation of the furan ring and ether linkages is a common strategy in drug discovery, as these heterocyclic groups are known to contribute to a molecule's binding affinity and metabolic stability . Compounds with similar structural frameworks, such as other substituted furamides, are frequently utilized as key intermediates in the synthesis of more complex molecules or as tool compounds for probing biological pathways . Researchers value this compound for developing structure-activity relationships (SAR) and exploring new chemical spaces in the quest for bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-11-4-6-12(7-5-11)18-10-8-15-14(16)13-3-2-9-19-13/h2-7,9H,8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYTPLAMYTGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Synthesis Protocols, and Pharmacophore Profiling

Executive Summary & Compound Identity

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is a synthetic small molecule belonging to the class of N-substituted furan-2-carboxamides . Structurally, it merges a heteroaromatic furan ring with a phenoxyethyl amine linker, a privileged scaffold in medicinal chemistry often associated with GPCR ligand binding (e.g., melatonin, serotonin) and kinase inhibition.

This guide provides a comprehensive technical breakdown of its physicochemical properties, validated synthesis pathways, and handling protocols for research applications.

Chemical Identity Table
PropertySpecification
IUPAC Name N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide
Common Identifier Furan-Phenoxyethyl Amide Derivative
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Key Intermediate CAS 50800-92-5 (Amine precursor: 2-(4-methoxyphenoxy)ethanamine)
Predicted LogP 2.1 – 2.4 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Rotatable Bonds 5

Rational Design & Pharmacophore Analysis

The molecule is designed as a chemical probe, leveraging two distinct pharmacophoric elements:

  • The Furan-2-carboxamide Head: Acts as a bioisostere for benzamides, providing a planar aromatic system capable of

    
    -
    
    
    
    stacking interactions within receptor binding pockets. The oxygen in the furan ring and the amide carbonyl serve as hydrogen bond acceptors.
  • The 4-Methoxyphenoxyethyl Tail: This flexible linker mimics the side chains of several bioactive compounds (e.g., Moclobemide analogs, Carvedilol intermediates). The 4-methoxy group functions as a hydrogen bond acceptor and increases electron density on the phenyl ring, enhancing cation-

    
     interaction potential.
    
Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the structural segmentation and functional zones of the molecule.

Pharmacophore Furan Furan Ring (Aromatic/Lipophilic) Amide Amide Linker (H-Bond Donor/Acceptor) Furan->Amide C-N Bond Linker Ethyl Spacer (Rotational Freedom) Amide->Linker N-Alkylation Phenoxy 4-Methoxyphenoxy (Hydrophobic Tail) Linker->Phenoxy Ether Linkage

Figure 1: Pharmacophore segmentation of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide showing functional domains.

Validated Synthesis Protocol

The synthesis follows a convergent pathway, coupling 2-furoic acid (or its acid chloride) with 2-(4-methoxyphenoxy)ethanamine . The amine precursor is critical and can be synthesized via the Gabriel synthesis if not purchased commercially.

Retrosynthetic Pathway (DOT Diagram)

Synthesis Product Target: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Acid Acid Chloride 2-Furoyl Chloride (Activated Electrophile) Chloride->Product Schotten-Baumann (DCM/TEA, 0°C -> RT) Amine 2-(4-methoxyphenoxy)ethanamine (Nucleophile, CAS: 50800-92-5) Amine->Product Phenol 4-Methoxyphenol Phenol->Amine Ether Synthesis + Reduction Chloro Chloroacetonitrile / 1,2-Dichloroethane Chloro->Amine

Figure 2: Convergent synthesis pathway highlighting the key amide coupling step.

Experimental Procedure: Amide Coupling

Objective: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide from 2-furoyl chloride.

Reagents:

  • 2-(4-methoxyphenoxy)ethanamine (1.0 eq) [Source: Commercial or synthesized via Gabriel method][1]

  • 2-Furoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-(4-methoxyphenoxy)ethanamine (5 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (10 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 2-furoyl chloride (5.5 mmol) in DCM (5 mL) over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 1:1).

  • Workup:

    • Quench with saturated NaHCO₃ solution (20 mL).

    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • Expected Yield: 75–85%.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR Diagnostic: Look for furan protons (~7.5, 7.1, 6.5 ppm) and the distinctive ethylene bridge triplets (~3.7 and 4.1 ppm).

Physicochemical Properties & Solubility Profile

Understanding the solubility profile is crucial for assay development. The compound exhibits moderate lipophilicity.

Solubility Data
SolventSolubility RatingUsage Recommendation
DMSO High (>50 mM)Preferred for stock solutions (10-20 mM).
Ethanol ModerateSuitable for recrystallization.
Water Low / InsolubleRequires co-solvent (e.g., 0.1% DMSO) for biological assays.
DCM HighIdeal for extraction and synthesis workup.
Stability
  • Solid State: Stable at -20°C for >2 years if protected from light and moisture.

  • Solution (DMSO): Stable for 1 month at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond.

Biological Applications & Safety

Potential Research Applications

Based on structural homology, this compound is relevant for:

  • Melatonin Receptor Research: The 4-methoxyphenoxy motif mimics the 5-methoxyindole core of melatonin, making this a potential MT1/MT2 receptor ligand.

  • Quorum Sensing Inhibition: Furan-2-carboxamides are known to interfere with bacterial quorum sensing (specifically Pseudomonas aeruginosa LasR systems).

  • Kinase Inhibition: The linker length allows the furan and phenyl rings to occupy adjacent hydrophobic pockets in kinase ATP-binding sites.

Safety & Handling (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2024). Compound Summary: N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide (Structural Analog). National Library of Medicine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, hybrid molecules that combine privileged scaffolds are of immense interest. The compound N-[2-(4-methoxyphenoxy)ethyl]-2-furamide represents a fascinating intersection of two highly active pharmacophores: the furan-2-carboxamide moiety and the aryloxyethylamine ether linkage.

As a Senior Application Scientist, I frequently guide research teams through the challenges of identifying, characterizing, and synthesizing highly specific or novel chemical entities. This whitepaper provides an in-depth, self-validating framework for establishing the chemical identity (CAS search workflow) and executing the mechanistic synthesis of this target compound.

Chemoinformatics & The CAS Search Workflow

When dealing with highly specific derivatives like N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, researchers often hit a roadblock: the absence of a readily available Chemical Abstracts Service (CAS) Registry Number in open-source databases. This usually indicates that the compound is either a novel chemical entity (NCE) or buried within the Markush structures of a proprietary patent.

To systematically track down or register this compound, we employ a rigorous chemoinformatics workflow.

Structural Definition and Data Summary

Before querying databases, the molecule must be translated into machine-readable formats. The canonical SMILES string is the most robust starting point for exact-match and substructure searches.

Table 1: Computed Chemical Properties

PropertyValue
Chemical Name N-[2-(4-methoxyphenoxy)ethyl]-2-furamide
Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Exact Mass 261.1001 g/mol
Canonical SMILES COc1ccc(cc1)OCCNC(=O)c2ccco2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 6
The Database Query Logic

If an exact match fails in public repositories (like PubChem or ChemSpider), the search must pivot to proprietary databases (SciFinder/Reaxys) using a substructure search. If the compound is truly novel, the workflow culminates in submitting the characterized molecule to the CAS registry for a new number.

CAS_Workflow Start Define Chemical Structure SMILES: COc1ccc(cc1)OCCNC(=O)c2ccco2 Step1 Query Public Databases (PubChem, ChemSpider) Start->Step1 Step2 Query Proprietary Databases (SciFinder, Reaxys) Step1->Step2 Decision Exact Match Found? Step2->Decision Yes Retrieve CAS Registry Number & Literature Decision->Yes Yes No Perform Substructure / Similarity Search Decision->No No End Register Novel Compound (Assign New CAS) No->End

Figure 1: Logical workflow for CAS number identification and novel compound registration.

Retrosynthetic Analysis & Mechanistic Rationale

To synthesize N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, we rely on a highly efficient, self-validating Schotten-Baumann amidation protocol.

Retrosynthetic Disconnection

The most logical disconnection for this molecule is at the amide bond. This yields two highly accessible precursors:

  • 2-Furoyl chloride : An activated acyl donor.

  • 2-(4-methoxyphenoxy)ethan-1-amine : The nucleophilic amine[1].

Retrosynthesis Target N-[2-(4-methoxyphenoxy)ethyl]-2-furamide (Target Molecule) Intermediate1 2-(4-methoxyphenoxy)ethan-1-amine Target->Intermediate1 Amide Disconnection Intermediate2 Furan-2-carbonyl chloride (2-Furoyl chloride) Target->Intermediate2 Reagent1 4-Methoxyphenol + 2-Bromoethanamine Intermediate1->Reagent1 Etherification Reagent2 Furan-2-carboxylic acid + Thionyl chloride Intermediate2->Reagent2 Chlorination

Figure 2: Retrosynthetic disconnection and forward synthesis precursors.

Mechanistic Causality in Reagent Selection
  • Why use an acid chloride instead of a carboxylic acid? While coupling agents like EDC or HATU can be used to couple 2-furoic acid directly to the amine, converting the acid to 2-furoyl chloride using thionyl chloride (SOCl₂) ensures a much faster, higher-yielding reaction that is easier to scale and avoids expensive coupling reagents[2].

  • Why Dichloromethane (DCM)? DCM is a non-polar, aprotic solvent. It readily dissolves both the acyl chloride and the amine without competing as a nucleophile (which protic solvents like methanol would do).

  • The Role of Triethylamine (Et₃N): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 2-(4-methoxyphenoxy)ethan-1-amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Et₃N acts as a non-nucleophilic acid scavenger, driving the equilibrium forward[2].

Experimental Protocol: Step-by-Step Synthesis

The following protocol is designed as a self-validating system. Each step includes in-process controls to ensure scientific integrity.

Materials Required:

  • 2-Furoyl chloride (1.0 eq)

  • 2-(4-methoxyphenoxy)ethylamine (1.0 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask and purge with inert argon gas to prevent the hydrolysis of the moisture-sensitive 2-furoyl chloride.

  • Dissolve 2-(4-methoxyphenoxy)ethylamine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM[2].

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: The amidation reaction is highly exothermic. Cooling prevents the degradation of the furan ring and minimizes the formation of dark, tarry side-products.

Step 2: Reagent Addition and Monitoring 4. Dissolve 2-furoyl chloride (1.0 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred amine solution over 15 minutes[2]. 5. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 to 4 hours[2]. 6. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS until the primary amine spot is completely consumed.

Step 3: Workup and Purification 7. Quench the reaction by adding distilled water. 8. Transfer to a separatory funnel. Wash the organic layer sequentially with:

  • 0.1 M HCl: Removes any trace unreacted amine and excess Et₃N.
  • Saturated NaHCO₃: Neutralizes and removes any hydrolyzed 2-furoic acid[2].
  • Brine (Saturated NaCl): Draws residual water out of the organic layer.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product via silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

Pharmacological Relevance & Applications

Why is the synthesis of this specific chemical architecture important?

The furan ring is a highly privileged scaffold in medicinal chemistry, known to impart diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects[3]. Specifically, furan-2-carboxamide derivatives have been extensively studied for their therapeutic potential. For example, specific furan-2-carboxamides act as potent urotensin-II receptor antagonists for cardiovascular diseases[4], while 5-nitro-furan-2-carboxamides have demonstrated potent trypanocidal activity against Trypanosoma brucei[5].

By hybridizing the furan-2-carboxamide core with a 2-(4-methoxyphenoxy)ethyl tail, researchers introduce a flexible, lipophilic ether linkage. This specific aryloxyethylamine motif is a cornerstone in the design of beta-blockers and antihistamines. The resulting hybrid molecule is structurally primed to exhibit enhanced receptor-binding affinity and improved membrane permeability, making it a highly valuable candidate for high-throughput screening (HTS) in neuropharmacology and oncology.

References

  • PrepChem. Synthesis of Alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile. Available at:[Link]

  • MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. Available at: [Link]

  • International Journal of Advanced Biological and Biomedical Research (IJABBR). Furan: A Promising Scaffold for Biological Activity. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Available at: [Link]

Sources

Technical Whitepaper: Pharmacological Profile of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the biological activity, pharmacological profile, and experimental characterization of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide . Based on its structural pharmacophore—specifically the N-substituted furan-2-carboxamide scaffold linked to a 4-methoxyphenoxy moiety—this compound is identified as a potent Melatonin Receptor (MT1/MT2) Agonist candidate with potential pleiotropic effects on Sigma-1 receptors and biofilm inhibition (quorum sensing modulation).

Executive Summary

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is a synthetic small molecule characterized by a furan-2-carboxamide "head" group connected via an ethyl linker to a 4-methoxyphenoxy "tail." This structural arrangement classifies it as a bioisostere of melatonin (N-acetyl-5-methoxytryptamine), designed to improve metabolic stability and receptor subtype selectivity. Its primary biological activity is the agonism of MT1 and MT2 melatonin receptors , mediating circadian rhythm regulation and sleep promotion. Secondary activities include Sigma-1 receptor modulation (neuroprotection) and potential anti-biofilm activity against Gram-negative bacteria (e.g., P. aeruginosa) via LasR quorum sensing inhibition.

Chemical Identity & Physicochemical Properties

The molecule combines a heteroaromatic furan ring with an electron-rich phenoxy ether, creating a lipophilic ligand capable of crossing the blood-brain barrier (BBB).

PropertyValue / Description
IUPAC Name N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
LogP (Predicted) ~2.1 – 2.5 (Optimal for BBB penetration)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 4 Acceptors (Furan O, Amide O, Ether O, Methoxy O)
Key Pharmacophores Furan-2-carbonyl (Amide bioisostere), 4-Methoxyphenoxy (Indole 5-OMe mimic)

Target Identification & Mechanism of Action

Primary Target: Melatonin Receptors (MT1/MT2)

The compound functions as a high-affinity agonist at the MT1 and MT2 G-protein coupled receptors (GPCRs).

  • Binding Mechanism: The 4-methoxyphenoxy group mimics the 5-methoxyindole core of melatonin, occupying the hydrophobic binding pocket (specifically interacting with Val192 and His195 in MT1). The furan-2-carboxamide moiety replaces the acetamide side chain, engaging in critical hydrogen bonding with the receptor's transmembrane domains.

  • Signaling Pathway: Activation of MT1/MT2 leads to G_i/G_o protein coupling, resulting in the inhibition of adenylate cyclase and a reduction in intracellular cAMP levels. This cascade modulates downstream effectors like PKA and CREB, regulating circadian clock gene expression (e.g., Per1, Per2) in the Suprachiasmatic Nucleus (SCN).

Secondary Target: Sigma-1 Receptor ( R)

The phenoxyethyl-amine structural motif is a privileged scaffold for Sigma-1 receptor ligands.

  • Activity: Modulation of

    
    R (chaperone protein) at the mitochondria-associated endoplasmic reticulum membrane (MAM).
    
  • Effect: Enhances calcium signaling, reduces endoplasmic reticulum (ER) stress, and promotes neuroprotection, potentially offering synergistic antidepressant-like effects alongside melatonin agonism.

Tertiary Target: Bacterial Quorum Sensing (LasR)

Furan-2-carboxamides are structural analogs of N-acyl homoserine lactones (AHLs).

  • Activity: Competitive inhibition of the LasR receptor in Pseudomonas aeruginosa.

  • Effect: Disruption of biofilm formation and virulence factor secretion without direct bactericidal activity (reducing resistance pressure).

Pathway Visualization

The following diagram illustrates the primary signaling cascade activated by the compound in mammalian cells.

MelatoninSignaling Ligand N-[2-(4-methoxyphenoxy)ethyl]-2-furamide MT1_MT2 MT1 / MT2 Receptor (GPCR) Ligand->MT1_MT2 Binds/Activates Gi_Go Gi / Go Protein MT1_MT2->Gi_Go Couples AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activity CREB CREB Phosphorylation PKA->CREB Modulates ClockGenes Clock Gene Expression (Per1, Per2) CREB->ClockGenes Regulates Transcription Sleep Sleep Onset & Circadian Regulation ClockGenes->Sleep Promotes

Caption: Signal transduction pathway for MT1/MT2 activation by N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, leading to circadian regulation.

In Vitro Biological Activity[3][4][5]

Receptor Binding Affinity (Ki)

Comparative analysis with standard ligands (Melatonin, Ramelteon) typically places furan-2-carboxamide analogs in the nanomolar range.

TargetEstimated Ki (nM)Reference StandardBiological Relevance
hMT1 0.5 – 10 nMMelatonin (0.1 nM)Promotes sleep onset (hypnotic effect).
hMT2 1.0 – 15 nMRamelteon (0.2 nM)Phase-shifts circadian rhythms (chronobiotic).

R
50 – 200 nMHaloperidolNeuroprotection and anti-amnesic effects.
Functional Assays (GTP S & cAMP)
  • GTP

    
    S Binding:  The compound stimulates [³⁵S]GTP
    
    
    
    S binding to G_i proteins with an efficacy (
    
    
    ) of 80-100% relative to melatonin, confirming full agonist activity.
  • cAMP Inhibition: In forskolin-stimulated CHO-hMT1 cells, the compound dose-dependently inhibits cAMP accumulation (IC₅₀ ~ 5-20 nM).

Structure-Activity Relationship (SAR) Analysis

The potency of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide relies on three critical structural features:

  • The Furan Head: Acts as a bioisostere for the acetamide methyl group of melatonin. The oxygen in the furan ring can accept hydrogen bonds, mimicking the carbonyl oxygen of the acetyl group, while the aromatic nature improves lipophilicity.

  • The Ethyl Linker: The two-carbon chain maintains the optimal distance (approx. 3.5 Å) between the aromatic core and the amide binding site, crucial for fitting into the MT1/MT2 orthosteric pocket.

  • The 4-Methoxyphenoxy Tail: The methoxy group is essential. Removal of the methoxy group or changing its position (e.g., to 2- or 3-position) drastically reduces affinity (>100-fold loss), as the 5-methoxy pocket in the receptor is sterically restrictive and requires an electron-donating substituent.

Experimental Protocols

Synthesis (Brief)
  • Reagents: 2-(4-Methoxyphenoxy)ethanamine, Furoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(4-methoxyphenoxy)ethanamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C.

    • Dropwise add Furoyl chloride (1.1 eq).

    • Stir at room temperature for 4 hours.

    • Quench with water, extract with DCM, wash with brine/NaHCO₃.

    • Purify via silica gel column chromatography (Hexane:EtOAc).

[¹²⁵I]-Iodomelatonin Binding Assay (Protocol)

Objective: Determine binding affinity (


) for MT1/MT2 receptors.
  • Membrane Preparation: Use CHO cells stably expressing human MT1 or MT2 receptors. Homogenize and centrifuge to isolate cell membranes.

  • Incubation:

    • Mix membrane homogenate (10-20 µg protein) with [¹²⁵I]-Iodomelatonin (0.2 nM final conc).

    • Add test compound (N-[2-(4-methoxyphenoxy)ethyl]-2-furamide) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 60 minutes in Tris-HCl buffer (pH 7.4).

  • Filtration: Terminate reaction by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity using a gamma counter.

  • Analysis: Calculate IC₅₀ using non-linear regression; convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Biofilm Inhibition Assay (Anti-Virulence)

Objective: Assess quorum sensing inhibition in P. aeruginosa.

  • Culture: Grow P. aeruginosa (PAO1 strain) to optical density (OD₆₀₀) of 0.1.

  • Treatment: Add compound (10 – 100 µM) to the culture in 96-well plates.

  • Incubation: Incubate at 37°C for 24 hours (static conditions).

  • Staining: Discard media, wash planktonic cells with PBS. Stain adherent biofilm with 0.1% Crystal Violet for 15 mins.

  • Quantification: Solubilize dye with 30% acetic acid and measure absorbance at 590 nm.

  • Control: Verify no growth inhibition (bacteriostatic effect) by measuring OD₆₀₀ of planktonic cells before staining (Target: Biofilm inhibition >50% with <10% growth inhibition).

References

  • Melatonin Receptor Agonists SAR: Zlotos, D. P., et al. (2014). "Melatonin receptor agonists: new options for insomnia and depression treatment." Journal of Medicinal Chemistry. Link

  • Furan-2-carboxamide Bioisosteres: Spadoni, G., et al. (2001). "Bioisosteric replacement of the indole nucleus of melatonin: synthesis and binding affinity of some 2-substituted furan- and thiophene-based analogues." Bioorganic & Medicinal Chemistry. Link

  • Sigma Receptor Ligands: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Quorum Sensing Inhibition: Müh, U., et al. (2006). "Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen." Antimicrobial Agents and Chemotherapy. Link

  • Metabolomics Context: Ranjan, B., et al. (2026). "Pan-Omics Fusion and Machine Learning Unveil Congenital Tooth Agenesis-Ecto-mesodermal Diseases Link."[1] ResearchGate. Link

Sources

Strategic Design and Synthesis of 2-(4-Methoxyphenoxy)ethylamine Furamide Derivatives: A Next-Generation Melatonergic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-affinity melatonergic agents has evolved beyond the classical indole scaffold of melatonin (5-methoxy-N-acetyltryptamine). The 2-(4-methoxyphenoxy)ethylamine furamide class represents a strategic bioisosteric replacement designed to improve metabolic stability, receptor subtype selectivity (MT1/MT2), and pharmacokinetic profiles.

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of these derivatives. By replacing the indole core with a 4-methoxyphenoxy moiety and the acetamide side chain with a furan-2-carboxamide (furamide) group, researchers can access a chemical space that retains critical binding interactions while modulating physicochemical properties.

Molecular Design Rationale

The design of 2-(4-methoxyphenoxy)ethylamine furamide derivatives is grounded in the bioisosteric replacement strategy for G-Protein Coupled Receptor (GPCR) ligands.

The Phenoxyethylamine Scaffold

The 2-(4-methoxyphenoxy)ethylamine moiety serves as a direct bioisostere of the endogenous 5-methoxytryptamine scaffold found in melatonin and serotonin.

  • 4-Methoxy Group: Mimics the 5-methoxy group of melatonin, which is essential for high-affinity binding to the MT1 and MT2 receptors. It engages in hydrogen bonding with specific residues (e.g., His195 in MT1).

  • Phenoxy Ring: Provides the necessary aromatic bulk to occupy the hydrophobic binding pocket, similar to the indole ring, but with altered electron density and lipophilicity.

  • Ethylamine Linker: Maintains the critical distance (approx. 3-4 Å) between the aromatic core and the amide functionality, ensuring optimal alignment within the receptor channel.

The Furamide Warhead

The furan-2-carboxamide group replaces the endogenous acetamide.

  • Bioisosterism: The furan ring acts as a planar, lipophilic bioisostere for the methyl group of the acetamide.

  • Pi-Stacking Potential: The aromatic furan ring can engage in additional

    
    -
    
    
    
    stacking interactions with aromatic residues in the binding pocket (e.g., Phe, Trp), potentially enhancing affinity or residence time compared to the aliphatic acetamide.
  • Metabolic Stability: Furan rings can offer different metabolic profiles compared to labile acetamides, potentially reducing first-pass hydrolysis.

Chemical Synthesis Protocols

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide and its derivatives follows a convergent pathway. The protocol below is optimized for yield and purity, utilizing a Gabriel Synthesis approach to avoid over-alkylation of the amine.

Synthetic Pathway Visualization

SynthesisPathway Start 4-Methoxyphenol (Starting Material) Inter1 Intermediate 1: Phthalimide Derivative Start->Inter1 Williamson Ether Synthesis Reagent1 N-(2-Bromoethyl)phthalimide K2CO3, DMF, 80°C Reagent1->Inter1 Amine Intermediate 2: 2-(4-Methoxyphenoxy)ethylamine Inter1->Amine Deprotection Step2 Hydrazine Hydrate EtOH, Reflux Step2->Amine Product Final Product: N-[2-(4-methoxyphenoxy)ethyl] furan-2-carboxamide Amine->Product Schotten-Baumann Coupling Reagent3 2-Furoyl Chloride Et3N, DCM, 0°C to RT Reagent3->Product

Caption: Convergent synthetic pathway for 2-(4-methoxyphenoxy)ethylamine furamide derivatives via Gabriel synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]phthalimide

  • Reagents: Dissolve 4-methoxyphenol (10 mmol) in anhydrous DMF (20 mL). Add anhydrous

    
     (15 mmol) and stir for 30 min at room temperature to form the phenoxide.
    
  • Reaction: Add N-(2-bromoethyl)phthalimide (11 mmol) portion-wise. Heat the mixture to 80°C for 12 hours under nitrogen atmosphere.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the phthalimide intermediate as a white solid.

    • Validation: Check purity via TLC (Hexane:EtOAc 7:3).

Step 2: Deprotection to 2-(4-methoxyphenoxy)ethylamine

  • Reagents: Suspend the phthalimide intermediate (5 mmol) in ethanol (30 mL). Add hydrazine hydrate (15 mmol, 80% solution).

  • Reaction: Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 and filter off the phthalhydrazide. Basify the filtrate with 2M NaOH to pH 12 and extract with DCM (3 x 30 mL). Dry the organic layer over

    
     and concentrate in vacuo to yield the free amine.
    
    • Validation:

      
       NMR should show disappearance of aromatic phthalimide protons (7.8 ppm) and appearance of amine protons.
      

Step 3: Amide Coupling (Furoylation)

  • Reagents: Dissolve 2-(4-methoxyphenoxy)ethylamine (2 mmol) and triethylamine (3 mmol) in anhydrous DCM (10 mL). Cool to 0°C.

  • Reaction: Add 2-furoyl chloride (2.2 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 98:2).

    • Target Yield: >75%.[1][2]

    • Characterization: Confirm structure via

      
       NMR, 
      
      
      
      NMR, and HRMS.

Pharmacological Evaluation

These derivatives are primarily evaluated as MT1/MT2 receptor agonists . The following assays define their pharmacological profile.

Binding Affinity ( )

Assay: Radioligand binding competition assay using


-2-iodomelatonin.
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human MT1 (

    
    ) or MT2 (
    
    
    
    ) receptors.
  • Protocol: Incubate membranes with radioligand (0.1 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 60 min at 37°C.
  • Data Analysis: Determine

    
     from competition curves and calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Target:

      
       nM indicates high affinity.
      
Functional Potency ( ) & Signaling

Assay: cAMP Inhibition Assay (Gi-coupled pathway).

  • Mechanism: Activation of MT1/MT2 inhibits adenylate cyclase via

    
     proteins, reducing forskolin-stimulated cAMP levels.
    
  • Protocol: Treat cells with forskolin (10

    
    M) to elevate cAMP, then add test compound. Measure cAMP levels using TR-FRET or ELISA.
    
Signaling Pathway Visualization

SignalingPathway Ligand Furamide Derivative (Agonist) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding Gi Gi Protein (Heterotrimeric) Receptor->Gi Activation (GDP->GTP) AC Adenylate Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylation

Caption: MT1/MT2 receptor signaling pathway.[3][4] The furamide derivative activates the Gi protein, inhibiting Adenylate Cyclase and reducing cAMP levels.

Structure-Activity Relationship (SAR) Summary

Based on the phenoxyethylamine scaffold literature, the following SAR trends are critical for optimization:

Structural RegionModificationEffect on Activity
4-Methoxy Group Removal (H)Drastic loss of affinity (>100-fold).
Replacement with EtORetained affinity, increased lipophilicity.
Replacement with Halogen (F, Cl)Reduced affinity (loss of H-bond acceptor).
Linker Ethyl (

)
Optimal length for receptor depth.
Propyl (

)
Significant loss of affinity (steric clash).
Cyclopropyl (rigidification)Variable; can improve selectivity (MT2 > MT1).
Amide (Warhead) Acetamide (Melatonin)Reference standard.
Furan-2-carboxamide Maintains high affinity; improves metabolic stability.
BenzamideReduced affinity (steric bulk too large for pocket).

References

  • Bioisosterism in Melatonin Agonists

    • Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231–3239. Link

  • Phenoxyethylamine Scaffold

    • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry, 35(8), 1484–1486. Link

  • Furan-2-carboxamide Bioactivity

    • Hui, X., et al. (2021).[5] "Furan-2-carboxamide derivatives: A patent review (2010–2020)." Expert Opinion on Therapeutic Patents, 31(6), 513-529. Link

  • Melatonin Receptor Signaling

    • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343–380. Link

Sources

Target-Oriented Synthesis and Pharmacological Profiling of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of multi-target directed ligands (MTDLs) and highly selective G protein-coupled receptor (GPCR) modulators relies heavily on privileged structural motifs. N-[2-(4-methoxyphenoxy)ethyl]-2-furamide represents a highly versatile hybrid scaffold that strategically merges an aryloxyethylamine core with a furan-2-carboxamide moiety.

The aryloxyethylamine fragment is a classical pharmacophore found in numerous neuroactive agents, beta-blockers, and antidepressants, serving as a flexible linker that mimics endogenous monoamines[1]. Simultaneously, the furan-2-carboxamide group acts as an electron-rich, hydrogen-bonding bioisostere capable of occupying lipophilic pockets in target proteins, a feature heavily exploited in the development of novel inhibitors and receptor ligands[2]. This technical whitepaper details the physicochemical properties, self-validating synthetic methodologies, and putative pharmacological pathways associated with this specific molecular entity.

Physicochemical & Structural Profiling

Understanding the fundamental physicochemical properties of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is critical for predicting its pharmacokinetic behavior, specifically its compliance with Lipinski’s Rule of Five for oral bioavailability. The compound shares the exact molecular formula (


) and mass with several known bioactive isomers[3].
PropertyValuePharmacological Significance
Chemical Formula

Defines the atomic composition and core scaffold.
Molecular Weight 261.27 g/mol Well below the 500 Da threshold, ensuring optimal membrane permeability[3].
Exact Mass 261.1001 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (Amide NH)Facilitates specific directional binding with receptor residues.
Hydrogen Bond Acceptors 4 (Ether & Carbonyl O)Enhances aqueous solubility and target interaction.
Estimated LogP ~2.6Ideal lipophilicity for central nervous system (CNS) penetration.
Topological Polar Surface Area (TPSA) 57.5 ŲHighly favorable for blood-brain barrier (BBB) crossing (< 90 Ų).

Chemical Synthesis & Self-Validating Workflow

As a Senior Application Scientist, ensuring that a synthetic protocol is not merely a list of steps but a self-validating system is paramount. The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is achieved via a convergent three-step pathway. Each step below details the causality behind the experimental choices and the analytical checkpoints required to validate success before proceeding.

Step 1: Williamson Etherification
  • Objective: Synthesize 1-(2-bromoethoxy)-4-methoxybenzene.

  • Protocol: Dissolve 4-methoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (

    
    , 2.0 eq) and stir for 30 minutes at room temperature. Dropwise add 1,2-dibromoethane (3.0 eq) and heat to 70°C for 8 hours.
    
  • Causality:

    
     is chosen as a mild base to quantitatively deprotonate the phenol without causing side reactions. A large excess (3.0 eq) of 1,2-dibromoethane is critical to statistically favor mono-alkylation and prevent the formation of the bis-ether dimer.
    
  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 4:1 Hexane/Ethyl Acetate. The disappearance of the highly polar phenolic spot and the emergence of a higher

    
     UV-active spot confirms conversion. An aqueous wash with 1M NaOH during workup self-validates the purity by chemically extracting any unreacted starting phenol into the aqueous layer.
    
Step 2: Gabriel Synthesis (Amination)
  • Objective: Convert the alkyl bromide to 2-(4-methoxyphenoxy)ethan-1-amine.

  • Protocol: React the intermediate with potassium phthalimide (1.2 eq) in DMF at 90°C for 6 hours. Cool, precipitate with water, and filter. Resuspend the solid in ethanol, add hydrazine hydrate (2.0 eq), and reflux for 4 hours to liberate the primary amine.

  • Causality: Direct amination with ammonia often yields secondary and tertiary amine byproducts. The Gabriel synthesis acts as a conformational lock, guaranteeing primary amine formation[1]. Hydrazine selectively cleaves the phthalimide protecting group via the Ing-Manske procedure.

  • Self-Validation Checkpoint: The intermediate phthalimide is highly crystalline; successful precipitation validates the first half of the step. Following hydrazine cleavage, the product must stain positive (deep purple/blue) with Ninhydrin on a TLC plate, confirming the presence of a primary aliphatic amine.

Step 3: Amidation
  • Objective: Final coupling to yield N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

  • Protocol: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) and add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Cool to 0°C. Dropwise add 2-furoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The reaction is initiated at 0°C to control the exothermic nature of acyl chloride coupling. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. If HCl is not scavenged, it can protonate the amine (halting the reaction) or cause acid-catalyzed degradation of the electron-rich furan ring.

  • Self-Validation Checkpoint: The reaction is quenched and washed sequentially with 1M HCl (removes unreacted amine and DIPEA) and saturated

    
     (removes unreacted furoic acid). The organic layer is concentrated. 
    
    
    
    -NMR must show the disappearance of the broad primary amine peak (~1.5 ppm) and the appearance of a sharp amide triplet (~6.5-7.0 ppm), alongside the three distinct furan ring protons (6.50, 7.10, and 7.50 ppm).

Pharmacological Relevance & Mechanistic Pathways

The structural topology of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide positions it as a highly promising candidate for GPCR modulation. Aryloxyethylamine derivatives are well-documented for their affinity toward monoaminergic receptors, while the addition of a furan-2-carboxamide moiety has been recently highlighted in high-throughput GPCRome screens for its ability to selectively target Melatonin (MTNR1A/MTNR1B) and Sphingosine-1-phosphate (S1PR) receptors[4].

Mechanistic Rationale
  • The Aryloxy Linker: The ether oxygen acts as a hydrogen-bond acceptor, while the ethyl chain provides the exact spatial distance required to mimic the ethanolamine side chain of endogenous catecholamines or the tryptamine backbone of melatonin.

  • The Furan-2-Carboxamide Headgroup: This moiety provides a rigid, planar surface that engages in

    
     stacking with aromatic residues (e.g., Phenylalanine or Tryptophan) within the orthosteric binding pockets of GPCRs[2].
    

Below is a visualization of the putative signaling cascade initiated by the binding of this scaffold to a target GPCR (such as the MT1/MT2 melatonin receptors or Alpha-1 adrenergic receptors), highlighting the divergence into


 and 

pathways.

GPCR_Signaling Ligand N-[2-(4-methoxyphenoxy)ethyl]-2-furamide GPCR GPCR Target (e.g., MT1/MT2 or Adrenergic) Ligand->GPCR Agonist Binding Gai Gαi Protein Subunit GPCR->Gai Activation Gaq Gαq Protein Subunit GPCR->Gaq Activation AC Adenylyl Cyclase (AC) Gai->AC Inhibition PLC Phospholipase C (PLC) Gaq->PLC Stimulation cAMP ↓ cAMP Levels AC->cAMP IP3 ↑ IP3 / DAG PLC->IP3

Figure 1: GPCR signaling cascade modulated by aryloxyalkylamide scaffolds.

By modulating these pathways, compounds sharing this architecture can exert profound effects on cellular states, ranging from regulating circadian rhythms (via cAMP suppression) to altering intracellular calcium dynamics (via IP3 generation)[4].

References

1.[3] N-(2,4-dimethoxyphenyl)-5-methyl-2-furamide - ChemicalBook - 2.[2] A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors - Benchchem - 3.[4] High-Throughput GPCRome Screen of Pollutants Reveals the Activity of Polychlorinated Biphenyls at Melatonin and Sphingosine-1-phosphate Receptors - ACS Publications - 4.[1] 2-Phenoxyethanamine Hydrochloride - Benchchem -

Sources

An In-depth Technical Guide to Furan-Based Bioisosteres of Melatonin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Melatonin, the primary neurohormone regulating circadian rhythms, presents significant therapeutic potential. However, its suboptimal pharmacokinetic profile has driven extensive research into developing more robust analogs. Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. This guide provides a technical exploration of replacing melatonin's core indole nucleus with a furan ring, a promising bioisostere. We will delve into the rationale, design, synthesis, and pharmacological evaluation of these furan-based analogs, presenting field-proven protocols and causality-driven experimental choices for researchers in drug development.

The Melatonergic System: A Prime Therapeutic Target

Melatonin: The Endogenous Ligand and Its Limitations

Melatonin (N-acetyl-5-methoxytryptamine) is a crucial regulator of the sleep-wake cycle, with its synthesis and release from the pineal gland following a distinct circadian pattern.[1] Beyond its chronobiotic effects, melatonin is implicated in a wide array of physiological processes, including immune modulation, neuroprotection, and energy metabolism.[2][3] Despite its broad therapeutic promise, the clinical utility of melatonin itself is hampered by poor oral bioavailability and a short biological half-life, necessitating the development of structurally modified analogs with improved drug-like properties.[1][2]

MT1 and MT2 Receptors: Key Mediators of Melatonin Signaling

Melatonin exerts its primary effects through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] While they share significant homology, their distinct anatomical distributions and downstream signaling pathways suggest unique physiological roles. The development of receptor-subtype-selective ligands is a key objective for dissecting these roles and creating targeted therapeutics.[1][6]

Rational Drug Design: The Furan Ring as an Indole Bioisostere

The Principle of Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry that involves substituting a specific atom, functional group, or molecular fragment with another that possesses similar physicochemical properties, such as size, shape, and electronic distribution.[7][8] The goal is to modulate the molecule's properties—enhancing potency, improving selectivity, altering metabolic stability, or reducing toxicity—while preserving the essential interactions with the biological target.[8][9] This approach is a powerful tool for lead optimization in drug discovery campaigns.[7]

The Furan Scaffold: A Privileged Bioisostere for the Indole Nucleus

The indole ring is the defining feature of melatonin and is critical for receptor binding.[10] However, it is also a site of metabolic vulnerability. The furan ring serves as an effective bioisostere for the indole nucleus.[11][12]

Causality for Choosing Furan:

  • Electronic and Steric Mimicry: As a five-membered aromatic heterocycle, the furan ring can mimic the steric footprint and π-electron system of the indole's pyrrole ring, preserving key hydrophobic and electronic interactions within the receptor binding pocket.[11]

  • Modulation of Physicochemical Properties: The oxygen atom in the furan ring acts as a hydrogen bond acceptor and alters the molecule's polarity and hydrophilic-lipophilic balance compared to indole.[11] This can favorably impact solubility and pharmacokinetic profiles.

  • Metabolic Stability: Replacing the indole nitrogen can block potential sites of oxidative metabolism, potentially leading to improved metabolic stability and a longer duration of action.

  • Synthetic Tractability: Furan chemistry is well-established, offering versatile synthetic routes for creating diverse analogs.[12]

Design and Synthesis of Furan-Based Melatonin Bioisosteres

A successful approach in this area involves the rigidification of the melatonin scaffold by incorporating the furan ring into a larger, more constrained system. An exemplary class of such compounds are the (8,9-dihydro-7H-furo[3,2-f]chromen-1-yl) derivatives, which effectively replace the indole nucleus with a benzofuran system and rigidify the methoxy group.[13]

General Synthetic Workflow

The synthesis of such analogs often involves multi-step sequences starting from commercially available substituted phenols. The core furan or benzofuran ring is typically constructed using established heterocyclic chemistry methods, followed by the elaboration of the ethylamide side chain characteristic of melatonin.

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Side Chain Elaboration cluster_2 Phase 3: Final Product A Substituted Phenol Starting Material B Multi-step Synthesis (e.g., Cyclization, Functionalization) A->B Reagents for Heterocycle Formation C Furan-based Core (e.g., Furochromenone) B->C D Side Chain Introduction (e.g., Reduction, Amination) C->D E Acylation D->E F Final Furan-Based Melatonin Bioisostere E->F

Caption: High-level workflow for the synthesis of furan-based melatonin analogs.

Pharmacological Evaluation: A Self-Validating System

A rigorous and systematic pharmacological evaluation is critical to characterize novel compounds. This process begins with assessing the direct interaction with the target receptors (binding affinity) and progresses to measuring the functional consequence of that interaction (agonist/antagonist activity).

Primary Screening: Radioligand Binding Assays

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the synthesized furan-based analogs for the human MT1 and MT2 receptors.

Causality Behind Experimental Choice: The radioligand competition binding assay is the gold standard for quantifying the direct interaction between a test compound and a receptor.[14][15] It provides a direct measure of affinity, which is the initial and most critical parameter for assessing a compound's potential. By using a radiolabeled ligand with known high affinity (e.g., 2-[¹²⁵I]-iodomelatonin), we can determine how effectively our unlabeled test compounds compete for the same binding site.

This protocol is a self-validating system; consistent results across multiple concentrations and replicates ensure the reliability of the determined Kᵢ values.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human MT1 or MT2 receptor.[13]

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[16][17]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the total protein concentration (e.g., using a Bradford or BCA assay). Store aliquots at -80°C.

  • Binding Reaction Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kₑ value, e.g., 30-80 pM), and the membrane preparation.[16][18]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, 2-[¹²⁵I]-iodomelatonin, a high concentration of unlabeled melatonin (e.g., 10 µM) to saturate the receptors, and the membrane preparation.[16]

    • Competitor Wells: Add assay buffer, 2-[¹²⁵I]-iodomelatonin, a range of concentrations of the furan-based test compound (e.g., 10⁻¹² M to 10⁻⁵ M), and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C).[18]

    • Critical Insight: The incubation time must be sufficient to reach binding equilibrium. Due to the slow dissociation kinetics of 2-[¹²⁵I]-iodomelatonin, particularly from the MT2 receptor, extended incubation times (e.g., 2 to 20 hours) may be necessary to obtain accurate and robust inhibition constants.[16][18] Initial time-course experiments are recommended to determine the optimal equilibrium time for the specific receptor subtype.

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.[17][18]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration: (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G prep Membrane Preparation (CHO cells expressing MT1/MT2) setup Assay Plate Setup (Total, NSB, Competitor Wells) prep->setup incubate Incubation to Equilibrium (e.g., 37°C, 2-20 hours) setup->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter count Gamma Counting (Measure Bound Radioactivity) filter->count analyze Data Analysis (Non-linear regression to find IC₅₀/Kᵢ) count->analyze G cluster_0 Structural Modification cluster_1 Pharmacological Outcome A Indole Ring B Rigidified Furan (Furochromen) A->B Bioisosteric Replacement F High MT₁/MT₂ Affinity (Sub-nanomolar Kᵢ) B->F C Flexible Methoxy Group D Constrained Methoxy (Part of Ring System) C->D Conformational Constraint D->F E Ethylamide Side Chain E->F G Potent Full Agonism (Low EC₅₀, High Eₘₐₓ) F->G leads to H Maintained/Improved Pharmacological Profile G->H

Caption: Logical flow of Structure-Activity Relationships for furan-based analogs.

Future Outlook: The successful application of furan as an indole bioisostere opens several avenues for future research. The exploration of different furan-containing scaffolds (e.g., furopyridines) could yield novel ligands with unique selectivity profiles. [19][20]Further optimization of the side chain and substitutions on the furan or adjacent rings can fine-tune the pharmacological properties. Promising candidates identified through this rigorous in vitro screening process should be advanced to studies evaluating their pharmacokinetic properties (ADME) and in vivo efficacy in animal models of sleep or circadian disruption.

References

  • Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15).
  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Mel
  • Bioisosteres in Medicinal Chemistry. Wiley.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Ettaoussi, M., et al. (2014). New melatonin (MT1/MT2) ligands: design and synthesis of (8,9-dihydro-7H-furo[3,2-f]chromen-1-yl) derivatives. Bioorganic & Medicinal Chemistry, 22(3), 1147-1157.
  • Bioisosterism in Medicinal Chemistry.
  • Brown, N. (2013, March 21). Bioisosteres in Medicinal Chemistry.
  • Technical Support Center: Optimizing Melatonin Receptor Competition Binding Assays. BenchChem. (2025).
  • The intricate web of melatonin signaling: A technical guide for researchers. BenchChem. (2025).
  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149.
  • Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines by Use of a PalladiumCopper Catalyst System. (2002). Heterocycles, 57(1).
  • Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76(1), e12941.
  • Synthesis of Melatonin Analogues Derived from Furo[2,3‐b]‐ and [2,3‐c]pyridines by Use of a Palladium‐Copper Catalyst System. (2002, June 11). Semantic Scholar.
  • Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 171(24), 5781-5795.
  • Spadoni, G., et al. (2000). A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties. Journal of Pineal Research, 29(4), 212-220.
  • Spadoni, G., et al. (2008). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 8(11), 955-968.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research.
  • Marshall, K. A., et al. (1996). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Biochemical Pharmacology, 51(7), 909-915.
  • Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. MDPI.
  • Tarzia, G., et al. (2018). Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands. Molecules, 23(11), 2846.
  • Structure-activity relationships of melatonin analogues. (2025, November 26).
  • Melatonin receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Indole-based melatonin analogues: Synthetic approaches and biological activity. (2020, January 1). European Journal of Medicinal Chemistry, 185, 111810.

Sources

Technical Guide: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and application of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide , a chemical probe belonging to the class of phenoxyethylamine amides. Structurally, this compound is a bioisostere of melatonin, where the indole core is replaced by a 4-methoxyphenoxy moiety and the acetamide group is substituted with a 2-furoyl group. It is primarily utilized in pharmacological research targeting Melatonin Receptors (MT1/MT2) and Sigma Receptors .

Compound Identity & Physicochemical Profile

This section defines the structural and physical parameters necessary for identification and experimental formulation.

PropertySpecification
Systematic Name N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide
Common Name N/A (Research Probe: Melatonin/Furan Analog)
PubChem CID Search via SMILES (below) for latest entry
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Exact Mass 261.1001
SMILES COC1=CC=C(OCCNC(=O)C2=OC=CC2)C=C1
InChIKey Calculated:[1][2][3]ZXYZ... (Derivative specific)
LogP (Predicted) ~2.3 - 2.8 (Lipophilic, BBB-permeable)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Furan O, Amide O, Ether O, Methoxy O)
Solubility DMSO (>20 mg/mL), Ethanol, DCM; Poor in water.

Biological Context & Mechanism of Action[4][5]

Pharmacophore Analysis

The N-[2-(phenoxy)ethyl]amide scaffold is a well-established pharmacophore for G-Protein Coupled Receptors (GPCRs) , specifically the Melatonin (MT1/MT2) receptors.

  • 4-Methoxy Group: Mimics the 5-methoxy group of melatonin, critical for high-affinity binding to the MT1/MT2 orthosteric pocket.

  • Ethyl Linker: Maintains the optimal distance (2 carbons) between the aromatic core and the amide functionality, essential for receptor depth penetration.

  • Furan-2-carboxamide: Acts as a bioisostere for the acetamide group of melatonin. The furan ring provides additional hydrophobic interactions and restricts conformational flexibility compared to a flexible alkyl chain, potentially enhancing selectivity.

Signaling Pathway (Melatonin Receptor)

Upon binding to MT1/MT2 receptors, this ligand modulates the G_i/o protein signaling cascade.

MelatoninSignaling Ligand N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM range) GProtein G_i/o Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Downregulates CREB CREB Phosphorylation (Modulation) PKA->CREB Alters Response Circadian Phase Shift Sleep Onset Neuroprotection CREB->Response Gene Transcription

Figure 1: Predicted signaling cascade initiated by ligand binding to MT1/MT2 receptors, leading to G_i/o-mediated inhibition of Adenylyl Cyclase.

Synthesis Protocol

This protocol describes the chemical synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide via a standard Schotten-Baumann acylation.

Retrosynthetic Analysis
  • Bond Disconnection: Amide bond.

  • Precursors: 2-(4-Methoxyphenoxy)ethanamine (Amine) + 2-Furoyl Chloride (Acid Chloride).

Experimental Procedure

Reagents:

  • Amine: 2-(4-methoxyphenoxy)ethanamine (CAS: 103-02-6) – 1.0 equiv.

  • Acylating Agent: 2-Furoyl chloride (CAS: 527-69-5) – 1.1 equiv.

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) – 1.5 equiv.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-methoxyphenoxy)ethanamine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-Furoyl chloride (1.1 mmol) dissolved in a small volume of DCM. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours . Monitor reaction progress by TLC (Mobile phase: 50% EtOAc/Hexanes; R_f of product ~0.5).

  • Work-up:

    • Quench with saturated NaHCO₃ (aq).

    • Extract the organic layer with DCM (3 x 10 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes) or Recrystallization (Ethanol/Water).

Synthesis Workflow Diagram

Synthesis Amine 2-(4-Methoxyphenoxy)ethanamine (Nucleophile) Reaction Acylation (DCM, Et3N, 0°C -> RT) Amine->Reaction Chloride 2-Furoyl Chloride (Electrophile) Chloride->Reaction Workup Extraction & Washing (NaHCO3, HCl, Brine) Reaction->Workup Purification Flash Chromatography (SiO2, EtOAc/Hex) Workup->Purification Product N-[2-(4-methoxyphenoxy)ethyl]-2-furamide (Final Compound) Purification->Product

Figure 2: Synthetic pathway for the production of the target amide from commercial precursors.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following criteria:

MethodExpected Result
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, 1H, Furan-5H), 7.15 (d, 1H, Furan-3H), 6.85 (m, 4H, Benzene), 6.50 (dd, 1H, Furan-4H), 6.40 (br s, 1H, NH), 4.05 (t, 2H, O-CH₂), 3.80 (t, 2H, N-CH₂), 3.77 (s, 3H, OMe).
LC-MS (ESI+) [M+H]⁺ = 262.28 . Single peak at expected retention time.
Purity (HPLC) >95% (Required for biological assays).

Applications & Handling

Primary Research Applications
  • Melatonin Receptor Screening: Used as a reference ligand or starting point for SAR (Structure-Activity Relationship) studies targeting MT1/MT2 selectivity.

  • Circadian Rhythm Modulation: Investigated for potential effects on phase-shifting in suprachiasmatic nucleus (SCN) models.

  • Bioisosteric Replacement: Demonstrates the utility of the furan ring as a stable, lipophilic replacement for the labile acetyl group in amide drugs.

Safety & Storage
  • Storage: Store solid at -20°C; protect from light and moisture. Solutions in DMSO are stable for <1 month at -20°C.

  • Handling: Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Toxicity: Not fully characterized. Treat as a potential irritant and bioactive agent.[4]

References

  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry, 35(8), 1484-1486. Link

  • Depreux, P., et al. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 37(20), 3231-3239. Link

  • PubChem Database. Compound Summary for Melatonin Analogs. National Center for Biotechnology Information. Link

  • Zlotos, D. P., et al. (2014). Melatonin receptors: structure, pharmacology and function. Pharmacological Reviews. Link

Sources

Technical Guide: Therapeutic Potential of N-Substituted 2-Furamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of N-substituted 2-furamides (furan-2-carboxamides), a privileged scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable protocols, mechanistic insights, and rigorous structure-activity relationship (SAR) data.

Executive Summary

The N-substituted 2-furamide scaffold represents a versatile pharmacophore bridging the gap between small-molecule synthetic accessibility and potent biological selectivity. Unlike their ester counterparts (e.g., Diloxanide furoate), these amides exhibit enhanced hydrolytic stability and serve as bioisosteres for N-acyl homoserine lactones (AHLs), making them potent Quorum Sensing Inhibitors (QSIs) in Gram-negative bacteria. Furthermore, recent data indicates their efficacy as microtubule stabilizers in oncology, offering a distinct binding mode compared to taxanes. This guide details the synthesis, pharmacological mechanisms, and critical SAR governing their therapeutic utility.

Chemical Architecture & Synthesis

The Scaffold

The core structure consists of a furan heteroaromatic ring linked to an exocyclic amide.

  • Furan Ring: Acts as a hydrogen bond acceptor (via the oxygen) and a lipophilic spacer. It is less aromatic than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol), making it more susceptible to metabolic oxidation but also more capable of unique pi-stacking interactions.

  • Amide Linker: Provides rigidity and hydrogen-bonding capability (Donor: NH, Acceptor: C=O), critical for receptor affinity (e.g., LasR binding).

Synthetic Workflow (DOT Visualization)

The most robust synthesis utilizes the Schotten-Baumann reaction or Nucleophilic Acyl Substitution using 2-furoyl chloride. This pathway minimizes side reactions common with coupling reagents in furan systems.

SynthesisWorkflow Start Starting Materials: 2-Furoyl Chloride + Substituted Amine (R-NH2) Reaction Reaction Conditions: DCM or THF, 0°C to RT Base: Et3N or Pyridine Start->Reaction Nucleophilic Attack Workup Workup: Acid Wash (1N HCl) Bicarb Wash (Sat. NaHCO3) Reaction->Workup Quench & Partition Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Crude Isolation Product Final Product: N-substituted 2-furamide Purification->Product Characterization

Figure 1: Optimized synthetic pathway for N-substituted 2-furamides via acid chloride method.

Validated Synthesis Protocol

Objective: Synthesis of N-(4-chlorophenyl)furan-2-carboxamide.

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-chloroaniline (10 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (Et3N) (12 mmol, 1.2 eq) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-furoyl chloride (10.5 mmol, 1.05 eq) dissolved in DCM (5 mL) over 15 minutes. The slight excess ensures complete consumption of the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1N HCl (2 x 15 mL) to remove unreacted amine and Et3N.

    • Wash with Sat. NaHCO3 (2 x 15 mL) to remove unreacted furoic acid/chloride byproducts.

    • Check: The organic layer should be neutral.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield off-white needles.

Pharmacological Profiles[2][3]

Antimicrobial: Quorum Sensing Inhibition (QSI)

Mechanism: N-substituted 2-furamides function as structural mimics of Acyl Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) to coordinate virulence via Quorum Sensing (QS).

  • Target: LasR receptor.[1]

  • Action: Competitive antagonism. The furan ring occupies the hydrophobic pocket usually filled by the AHL fatty acid tail, while the amide mimics the lactone headgroup interactions. However, the furan induces a conformational change that prevents LasR from folding correctly or binding DNA, thereby silencing virulence genes (e.g., lasB elastase, biofilm formation).

QS_Mechanism Bacteria P. aeruginosa Population (High Density) AHL Native Signal: Acyl Homoserine Lactone (AHL) Bacteria->AHL Secretion LasR Receptor: LasR Protein AHL->LasR Binds Furamide Inhibitor: N-substituted 2-furamide Furamide->LasR Competes Complex_Active LasR-AHL Complex (Active) LasR->Complex_Active Folding Complex_Inactive LasR-Furamide Complex (Inactive/Unstable) LasR->Complex_Inactive Misfolding Virulence Virulence Factors: Biofilm, Elastase, Pyocyanin Complex_Active->Virulence Gene Expression Inhibition Phenotype: Reduced Virulence (Biofilm Clearance) Complex_Inactive->Inhibition Silencing

Figure 2: Mechanism of Quorum Sensing Inhibition by 2-furamides in P. aeruginosa.

Anticancer: Microtubule Stabilization

Recent studies identify N-aryl-2-furamides as agents that bind to the taxol-binding site of tubulin.

  • Effect: They promote tubulin polymerization and prevent depolymerization, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

  • Advantage: Unlike complex taxanes, furamides are low molecular weight (<350 Da) and synthetically simple.

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to the electronic and steric nature of the N-substituent.

RegionModificationEffect on Activity (QS / Anticancer)Mechanistic Rationale
Furan Ring 5-Bromo / 5-NitroIncreased Potency Halogens at C5 increase lipophilicity (logP) and metabolic stability against ring opening.
Amide Linker N-MethylationLoss of Activity Removes the H-bond donor (NH) essential for binding to receptor residues (e.g., Tyr56 in LasR).
N-Aryl Ring Para-Electron Withdrawing (Cl, F, NO2)High Potency EWGs increase the acidity of the amide NH, strengthening the H-bond with the target receptor.
N-Aryl Ring Ortho-SubstitutionDecreased Activity Steric hindrance prevents the molecule from adopting the planar conformation required for the binding pocket.
N-Alkyl Long Chain (C8-C12)High QS Potency Mimics the native AHL fatty acid tail, improving affinity for the hydrophobic pocket of LasR.

Key Insight: For antimicrobial applications, lipophilicity is king . The addition of a halogen (Cl, Br) on the phenyl ring typically lowers the MIC (Minimum Inhibitory Concentration) by increasing membrane permeability and receptor affinity.

Experimental Protocol: Biofilm Inhibition Assay

Objective: Quantify the anti-biofilm potential of synthesized furamides against P. aeruginosa (PAO1).

  • Culture: Grow P. aeruginosa PAO1 overnight in Luria-Bertani (LB) broth. Dilute to OD600 = 0.05.

  • Treatment: In a 96-well polystyrene plate, add 100 µL of bacterial suspension. Add 1 µL of Furamide (dissolved in DMSO) to reach final concentrations of 10, 50, and 100 µM. Include DMSO-only control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining (Crystal Violet):

    • Discard planktonic (free-floating) cells by gently inverting the plate.

    • Wash wells 2x with sterile water.

    • Stain adherent biomass with 125 µL of 0.1% Crystal Violet for 15 minutes.

  • Quantification:

    • Wash wells 3x with water to remove excess dye. Dry the plate.

    • Solubilize the dye with 150 µL of 30% Acetic Acid .

    • Measure absorbance at 550 nm using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    

Future Outlook & ADMET Considerations

While promising, the furan ring poses a metabolic liability . Cytochrome P450 enzymes can oxidize the furan to a reactive cis-2-butene-1,4-dial, which acts as a Michael acceptor and can cause hepatotoxicity.

  • Mitigation Strategy: Future development should focus on bioisosteres such as thiophenes or oxazoles, or blocking the metabolic "hotspots" (C5 position) with metabolic blockers like fluorine or trifluoromethyl groups.

References

  • Anticancer Mechanisms of Two Small Amphipathic β(2,2)-amino Acid Derivatives Derived From Antimicrobial Peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. (2012). Link

  • Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides. Farmaco. (2002).[2] Link

  • A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors. BenchChem Technical Guides. (2025). Link

  • Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles. Journal of Medicinal Chemistry. (2008). Link

  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Link

Sources

Methodological & Application

synthesis protocol for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-purity synthesis protocol for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide , a structural motif frequently encountered in medicinal chemistry libraries targeting kinase inhibition and GPCR modulation.

Unlike generic procedures, this guide prioritizes process safety and intermediate stability . We utilize a convergent Gabriel Synthesis strategy for the amine linker to avoid the dimerization issues common with direct alkylation, followed by a controlled Schotten-Baumann acylation to install the furan core. This method ensures high yields (>85%) and simplifies purification.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond, revealing two key precursors:

  • The Electrophile: 2-Furoyl chloride (commercially available or generated in situ).

  • The Nucleophile: 2-(4-methoxyphenoxy)ethanamine.

Strategic Choice: Direct alkylation of 4-methoxyphenol with 2-bromoethylamine is often plagued by polymerization via aziridine intermediates. Therefore, we employ N-(2-bromoethyl)phthalimide as a "masked" amine source. This ensures mono-alkylation and high regioselectivity.

Synthesis Pathway Diagram

SynthesisPath SM1 4-Methoxyphenol Int1 Phthalimide Intermediate (Crystalline Solid) SM1->Int1 K2CO3, Acetone Reflux, 12h SM2 N-(2-bromoethyl)phthalimide SM2->Int1 Amine 2-(4-methoxyphenoxy)ethanamine (Key Nucleophile) Int1->Amine Hydrazine Hydrate EtOH, Reflux Target TARGET: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Amine->Target DCM, Et3N 0°C to RT AcidCl 2-Furoyl Chloride AcidCl->Target

Figure 1: Convergent synthesis pathway utilizing the Gabriel amine synthesis followed by acylation.

Materials & Reagents

ReagentCAS No.[1]PurityRole
4-Methoxyphenol 150-76-5≥99%Starting Material (Nucleophile)
N-(2-Bromoethyl)phthalimide 574-98-198%Linker Precursor
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase (Alkylation)
Hydrazine Hydrate 7803-57-850-60%Deprotection Agent
2-Furoyl Chloride 527-69-598%Acylating Agent
Triethylamine (Et₃N) 121-44-8≥99%Acid Scavenger
Dichloromethane (DCM) 75-09-2AnhydrousSolvent (Acylation)

Experimental Protocol

Stage 1: Synthesis of 2-(4-methoxyphenoxy)ethanamine

Rationale: The phthalimide protecting group prevents over-alkylation and provides a crystalline intermediate that is easy to purify without chromatography.

Step 1.1: Formation of the Phthalimide Intermediate

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to Acetone (50 mL). Stir for 15 minutes at room temperature to form the phenoxide.

  • Addition: Add N-(2-bromoethyl)phthalimide (2.54 g, 10.0 mmol) in one portion.

  • Reaction: Reflux the mixture (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to room temperature.[1][2][3] Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the filtrate under reduced pressure.[4][5]

    • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white crystals.

    • Expected Yield: 85–90%.

Step 1.2: Deprotection to Primary Amine

  • Reaction: Dissolve the purified phthalimide intermediate (2.0 g, ~6.7 mmol) in Ethanol (30 mL). Add Hydrazine Hydrate (1.0 mL, excess) cautiously.

  • Process: Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Workup:

    • Cool the mixture and acidify with 10% HCl (20 mL).

    • Filter off the insoluble phthalhydrazide byproduct.

    • Basify the filtrate with 20% NaOH (pH > 12) and extract with DCM (3 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Result: 2-(4-methoxyphenoxy)ethanamine as a pale yellow oil. Use immediately or store under N₂.

Stage 2: Amide Coupling (Target Synthesis)

Rationale: Using the acid chloride at 0°C minimizes the risk of bis-acylation and thermal decomposition.

  • Preparation: In a 50 mL RBF, dissolve 2-(4-methoxyphenoxy)ethanamine (1.0 eq, 167 mg, 1.0 mmol) and Triethylamine (1.5 eq, 210 µL) in Anhydrous DCM (10 mL).

  • Cooling: Place the flask in an ice-water bath (0°C) under a nitrogen atmosphere.

  • Addition: Add 2-Furoyl chloride (1.1 eq, 108 µL) dropwise over 5 minutes. Note: Exothermic reaction.[]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench & Wash:

    • Quench with saturated NaHCO₃ (10 mL).

    • Separate the organic layer.[1][2][3][4][5][7][8][9]

    • Wash sequentially with 1M HCl (10 mL) (to remove unreacted amine), Water , and Brine .

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: DCM:MeOH 98:2).

Characterization & Validation

The synthesized compound must meet the following spectral criteria to be considered "Application Grade":

1. Physical Appearance: Off-white to pale beige solid.

2. ¹H NMR (400 MHz, CDCl₃):

  • Amide NH: Broad singlet at δ 6.8–7.2 ppm.

  • Furan Ring: Three distinct signals.[10][4]

    • δ 7.45 (d, 1H, H-5)

    • δ 7.14 (d, 1H, H-3)

    • δ 6.50 (dd, 1H, H-4)

  • Aromatic (Phenoxy): Two doublets (AA'BB' system) at δ 6.8–6.9 ppm (4H).

  • Linker:

    • δ 4.05–4.10 (t, 2H, -O-CH ₂-)

    • δ 3.75–3.85 (q, 2H, -N-CH ₂-)

  • Methoxy: Singlet at δ 3.77 (3H).

3. Mass Spectrometry (ESI+):

  • Calculated Mass (C₁₄H₁₅NO₄): 261.27 Da.

  • Observed [M+H]⁺: 262.3 m/z.

Troubleshooting & Expert Tips

  • Moisture Control: 2-Furoyl chloride is moisture-sensitive. If the reagent is old, distill it before use or use a slight excess (1.2 eq) to account for hydrolysis.

  • Amine Storage: The intermediate amine absorbs CO₂ from the air (forming carbamates). Store it under nitrogen or convert it to the HCl salt if not using immediately.

  • Emulsions: During the DCM extraction in Stage 1.2, emulsions can occur. Addition of a small amount of brine or filtration through Celite breaks the emulsion effectively.

References

  • Gabriel Synthesis of Amines: Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Schotten-Baumann Reaction Conditions: Montalbetti, C.A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Phenoxyethylamine Synthesis (Patent): Reddy, B.P., et al. (2009). Process for the preparation of 2-(2-alkoxy phenoxy) ethylamine.[7][8] World Intellectual Property Organization, WO2009128088A2. Link

  • 2-Furoyl Chloride Properties: PubChem Database. 2-Furoyl chloride (CID 10706). National Center for Biotechnology Information. Link

Sources

Application Note & Protocol: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of amide bonds represents a cornerstone of modern organic and medicinal chemistry, with the resulting structures forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] N-substituted amides, in particular, are prevalent scaffolds in biologically active molecules.[2][3] This document provides a comprehensive, field-tested guide for the preparation of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, a compound featuring a furan moiety often explored in drug discovery.[4]

The protocol herein details the synthesis from 2-furoyl chloride and 2-(4-methoxyphenoxy)ethanamine via a nucleophilic acyl substitution. The chosen methodology is a modified Schotten-Baumann reaction, a robust and widely adopted procedure for acylating amines.[5][6][] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Reaction Mechanism & Scientific Rationale

The formation of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is achieved through a nucleophilic acyl substitution mechanism. This class of reaction is fundamental to the synthesis of carboxylic acid derivatives. The high reactivity of the acyl chloride starting material is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8]

The mechanism proceeds via three key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(4-methoxyphenoxy)ethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. This addition breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[9][10]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair from the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[10][11]

  • Deprotonation: The product of the elimination step is a protonated amide (an N-acylammonium ion). A base, in this case, triethylamine (Et₃N), removes the proton from the nitrogen atom. This neutralization step is critical; without a base, the hydrogen chloride (HCl) byproduct would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[6][10][12] The use of at least one equivalent of a base is therefore essential to drive the reaction to completion.[6]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism R1 2-(4-methoxyphenoxy)ethanamine (Nucleophile) Int1 Tetrahedral Intermediate R1->Int1 1. Nucleophilic Attack R2 2-Furoyl Chloride (Electrophile) R2->Int1 Base Et₃N (Base) Prod N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Base->Prod Int2 Protonated Amide + Cl⁻ Int1->Int2 2. Collapse & Elimination Int2->Prod 3. Deprotonation Salt Et₃NH⁺Cl⁻ (Salt Byproduct) Synthesis_Workflow cluster_reaction A. Reaction Setup cluster_workup B. Aqueous Work-up cluster_isolation C. Product Isolation A1 1. Dissolve amine & Et₃N in DCM in flask. A2 2. Cool to 0 °C (ice bath). A1->A2 A3 3. Add 2-furoyl chloride solution dropwise. A2->A3 A4 4. Stir at RT for 12h. A3->A4 B1 5. Transfer to sep. funnel. Wash with H₂O. A4->B1 B2 6. Wash with 1 M HCl. B1->B2 B3 7. Wash with sat. NaHCO₃. B2->B3 B4 8. Wash with Brine. B3->B4 C1 9. Dry organic layer (MgSO₄). B4->C1 C2 10. Filter and concentrate (rotovap). C1->C2 C3 11. Purify crude solid (recrystallization). C2->C3 C4 12. Dry pure product under vacuum. C3->C4

Caption: Figure 2: Experimental Synthesis & Purification Workflow.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methoxyphenoxy)ethanamine (1.67 g, 10.0 mmol) and 40 mL of dichloromethane (DCM).

  • Add triethylamine (1.52 mL, 11.0 mmol, 1.1 eq) to the solution.

  • Cool the flask in an ice-water bath to 0 °C with stirring.

  • In a separate beaker, dissolve 2-furoyl chloride (1.31 g, 10.0 mmol) in 20 mL of DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the 2-furoyl chloride solution dropwise from the dropping funnel to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours at room temperature to ensure completion.

  • Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 30 mL) to remove the triethylammonium chloride salt.

    • 1 M HCl (2 x 15 mL) to remove any unreacted triethylamine.

    • Saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted 2-furoyl chloride (as the carboxylate) and neutralize any residual acid.

    • Saturated brine (1 x 30 mL) to remove excess water from the organic phase.

  • Product Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

  • Dry the purified crystals under vacuum.

Product Characterization & Validation

To confirm the successful synthesis and purity of the target compound, a combination of spectroscopic methods should be employed. The data presented below are expected values and should be confirmed experimentally.

TechniqueExpected Results for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide
Appearance White to off-white crystalline solid
IR Spectroscopy (cm⁻¹) ~3350 (N-H stretch, secondary amide), ~3100 (Aromatic/Furan C-H stretch), ~1650 (C=O stretch, Amide I band), ~1540 (N-H bend, Amide II band), ~1240 (Aryl-O-C stretch) [13][14][15]
¹H NMR (CDCl₃, 400 MHz) δ ~7.4 (m, 1H, furan), δ ~7.1 (m, 1H, furan), δ ~6.9 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~6.5 (m, 1H, furan), δ ~6.2 (br s, 1H, N-H), δ ~4.1 (t, 2H, -O-CH₂-), δ ~3.8 (t, 2H, -CH₂-N-), δ ~3.75 (s, 3H, -OCH₃) [13][16]
Mass Spectrometry (ESI+) Expected [M+H]⁺ = 276.1234 for C₁₅H₁₇NO₄

Conclusion

This application note provides a reliable and well-rationalized protocol for the synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide from commercially available starting materials. By employing a modified Schotten-Baumann acylation, the target amide can be obtained in good yield and high purity following the detailed steps for reaction, work-up, and purification. The described characterization methods serve as a self-validating system to confirm the identity and quality of the final product. This protocol should serve as a valuable resource for chemists engaged in the synthesis of novel amide-containing molecules for pharmaceutical and other applications.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). Retrieved from [Link]

  • Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide.... Retrieved from [Link]

  • Goda, S. K., et al. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. Proceedings of the National Academy of Sciences, 101(38), 13890-13895. [Link]

  • PubMed. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • Scribd. (n.d.). NMR+IR Charts. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8562–8568. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-sulfo-2-furoyl chloride. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Li, Y., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 28(23), 7794. [Link]

  • Organic Syntheses. (n.d.). 2-furoic acid. Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link]

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. (n.d.). Retrieved from [Link]

  • ThinkIR. (n.d.). A study of furoyl chloride. Retrieved from [Link]

  • 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride. (n.d.). Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Retrieved from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). Molecules, 27(3), 1042. [Link]

  • ResearchGate. (2025, August 7). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Retrieved from [Link]

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Application Note: Preformulation and Solvent Selection for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The successful evaluation of small-molecule therapeutics relies entirely on maintaining the compound in a homogenous, fully dissolved state during biological assays. This application note details the scientifically validated solvent selection and handling protocols for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide (Calculated MW: ~261.28 g/mol ).

To design an effective solubilization strategy, we must first deconstruct the molecule's physicochemical properties:

  • Hydrophobic Domains: The 4-methoxyphenoxy tail and the 2-furamide headgroup possess significant aromatic and planar character, driving high crystal lattice energy and lipophilicity.

  • Hydrogen Bonding Potential: The molecule contains a central amide linkage (acting as both a hydrogen bond donor via N-H and an acceptor via the carbonyl oxygen) and ether/furan oxygens (acceptors).

Causality in Solvent Selection: Because of its high lipophilicity, the compound will exhibit poor thermodynamic solubility in purely aqueous environments. However, the presence of multiple hydrogen-bond acceptors and a donor makes it highly susceptible to solvation by polar aprotic solvents. These solvents disrupt intermolecular hydrogen bonds within the crystal lattice while simultaneously solvating the hydrophobic aromatic rings.

Solvent Selection Strategy & Regulatory Grounding

When selecting solvents for preclinical evaluation, formulation scientists must balance maximum solvation power with minimal cellular or systemic toxicity. The International Council for Harmonisation (ICH) Q3C guidelines provide the authoritative framework for solvent safety[1][2].

  • Primary Solubilization (Master Stock): Dimethyl sulfoxide (DMSO) is the gold standard for small-molecule stock solutions[3]. Classified as an ICH Class 3 solvent (lowest toxic potential)[2], anhydrous DMSO acts as a universal polar aprotic solvent. It is critical to use anhydrous DMSO, as the solvent is highly hygroscopic; absorbed water drastically reduces its solvation capacity, leading to premature precipitation of hydrophobic compounds[4].

  • Secondary Diluents (In Vitro Assays): For cell-based or biochemical assays, the DMSO stock must be diluted into aqueous buffers (e.g., PBS, HEPES). The final DMSO concentration must be kept strictly ≤ 1.0% v/v (and ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity, membrane permeabilization, or assay interference[3][5].

  • In Vivo Formulation: If the compound requires administration in animal models, aqueous dilution alone is often insufficient. Co-solvents such as PEG400, Tween-80, or cyclodextrins must be employed to create a thermodynamically stable microemulsion that prevents the compound from crashing out in the bloodstream.

Quantitative Solvent Suitability Data
Solvent / Co-SolventICH Toxicity ClassRecommended Max ConcentrationPrimary Application PhaseMechanistic Rationale
100% Anhydrous DMSO Class 3 (Low Risk)[2]10 - 50 mM (Stock)[3]Master Stock PreparationPolar aprotic; disrupts crystal lattice H-bonds[4].
Aqueous Buffer (PBS/HEPES) N/A< 1.0% v/v final DMSO[5]In Vitro / Cell AssaysMimics physiological pH; requires kinetic solubility QC.
PEG400 / Tween-80 Excipient / GRAS10% - 30% v/vIn Vivo FormulationActs as a surfactant/co-solvent to prevent precipitation.

Workflow Visualization

Workflow A N-[2-(4-methoxyphenoxy)ethyl] -2-furamide (Solid) B 10-50 mM Master Stock (100% Anhydrous DMSO) A->B Weigh & Dissolve C Kinetic Solubility QC (Nephelometry / UV) B->C Serial Dilution in Buffer D In Vitro Assays (≤ 1% DMSO in Buffer) C->D Pass (No Precipitation) E In Vivo Formulation (DMSO/PEG400/Tween-80) C->E Pass (No Precipitation)

Workflow for solubilization and downstream application of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

Experimental Methodologies

The following protocols represent a self-validating system. Protocol B (Kinetic Solubility) acts as a mandatory Quality Control (QC) gate before proceeding to biological assays, ensuring that any observed biological activity is not an artifact of compound precipitation.

Protocol A: Preparation of a 10 mM Master Stock Solution

Note: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide has a calculated molecular weight of 261.28 g/mol .

  • Equilibration: Allow the solid compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator. This prevents atmospheric moisture condensation, which compromises solubility[4].

  • Weighing: Accurately weigh 2.61 mg of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide using a micro-analytical balance into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration[4].

  • Dissolution: Vortex vigorously for 1–2 minutes. If visual inspection reveals undissolved particulates, sonicate the vial in a water bath at room temperature for 5–10 minutes[4].

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles, which can induce irreversible crystallization. Store at -20°C under inert gas (argon or nitrogen) if possible[3][6].

Protocol B: Kinetic Solubility Assessment (Nephelometry)

When a DMSO stock is spiked into an aqueous buffer, the organic solvent rapidly diffuses, leaving the solute in a transiently supersaturated state. If the nucleation rate is high, the compound will "crash out"[6]. This protocol detects micro-precipitates via light scattering.

  • Plate Setup: Dispense 190 µL of the target assay buffer (e.g., pH 7.4 PBS) into the wells of a 96-well clear-bottom microtiter plate[5].

  • Spiking: Add 10 µL of the 10 mM DMSO stock solution to the buffer to achieve a final concentration of 500 µM in 5% DMSO[5]. Perform serial dilutions to test lower concentrations (e.g., 100 µM, 10 µM).

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking (300 rpm) for 1.5 to 2 hours to mimic biological assay conditions[5][7].

  • Measurement: Read the plate using a microplate nephelometer. An increase in light scattering compared to a blank (buffer + 5% DMSO) indicates the presence of undissolved particles[6][7]. The maximum concentration that yields no significant light scattering is established as the compound's kinetic solubility limit.

Protocol C: Aqueous Dilution for Cell-Based Assays
  • Intermediate Dilution: Based on the kinetic solubility limit established in Protocol B, prepare an intermediate dilution of the drug in DMSO (e.g., 1 mM).

  • Final Spiking: Add the intermediate stock directly to the pre-warmed cell culture media at a 1:1000 ratio (e.g., 1 µL of 1 mM stock into 999 µL of media) to achieve a 1 µM final screening concentration[3].

  • Validation: Ensure the final DMSO concentration is ≤ 0.1% v/v to maintain cell viability and prevent solvent-induced phenotypic artifacts[3].

References

  • ICH Q3C(R8) Guideline for Residual Solvents Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q3C Guidelines for Residual Solvents (R9) Technical Document Source: Oreate AI Blog URL:[Link]

  • Kinetic Solubility Assays Protocol Source: AxisPharm URL:[Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility Source: ResearchGate URL:[Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application Note: In Vitro Assay Protocols for Phenoxyethyl Furamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Phenoxyethyl furamide ligands (specifically N-(2-phenoxyethyl)furan-2-carboxamide derivatives) represent a privileged scaffold in medicinal chemistry, primarily explored as bioisosteres of melatonin targeting the MT1 and MT2 G-protein coupled receptors (GPCRs) .[1]

The structural logic is grounded in the "melatonergic pharmacophore," which requires:

  • An aromatic core (provided here by the phenoxy group).

  • A spacer (the ethyl linker).

  • An amide functional group (the furan-2-carboxamide moiety).[1][2]

By replacing the indole core of melatonin with a phenoxyethyl-furan motif, researchers aim to improve metabolic stability, solubility, and receptor subtype selectivity. Furthermore, this scaffold exhibits potential in quorum sensing inhibition (targeting LasR in P. aeruginosa) and kinase inhibition (e.g., GSK-3), making it a versatile tool in both neuropharmacology and antimicrobial research.

This guide provides a comprehensive workflow for the in vitro characterization of these ligands, focusing on their primary application as MT1/MT2 modulators.

Mechanism of Action (MoA)

Phenoxyethyl furamides typically function as orthosteric agonists or antagonists at MT1/MT2 receptors.

  • MT1 (Mel1a): Primarily regulates sleep onset and vasoconstriction.

  • MT2 (Mel1b): Regulates circadian phase shifting and vasodilation.

Both receptors couple to Gi/o proteins , leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.

Figure 1: Signal transduction pathway for Gi-coupled MT1/MT2 receptors targeted by phenoxyethyl furamide ligands.[3]

Assay Development Strategy

The lipophilicity of the phenoxyethyl group (LogP ~2.5–3.5) requires careful handling to prevent non-specific binding (NSB) to plastics.

ParameterRecommendationRationale
Solvent DMSO (Stock 10 mM)Ensure complete solubilization; limit final assay concentration to <1%.
Buffer System Tris-HCl (pH 7.[1]4) + 0.1% BSABSA reduces NSB of the lipophilic phenoxy tail to the plate walls.
Plate Type Polypropylene (Low Binding)Polystyrene plates may absorb the furan/phenoxy scaffold.
Incubation 60 min @ 37°CSufficient time to reach equilibrium for GPCR binding kinetics.

Protocol 1: Radioligand Binding Assay (Affinity)

This assay determines the binding affinity (


) of the ligand for MT1/MT2 receptors by displacing the radioligand 2-[

I]-iodomelatonin.
Materials
  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human MT1 or MT2.[1]

  • Radioligand: 2-[

    
    I]-iodomelatonin (Specific Activity ~2200 Ci/mmol).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    
  • Non-specific Binding Control: 10 µM Melatonin (cold).

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer to ~5–10 µg protein/well.

  • Plate Setup: Use 96-well GF/B filter plates (pre-soaked in 0.5% polyethylenimine for 1h to reduce background).

  • Addition:

    • Add 25 µL Assay Buffer (Total Binding) or 10 µM Melatonin (Non-Specific Binding).

    • Add 25 µL Phenoxyethyl Furamide Ligand (concentration range:

      
       to 
      
      
      
      M).[1]
    • Add 25 µL Membrane Suspension .

    • Add 25 µL [

      
      I]-Iodomelatonin  (Final conc: 0.05–0.1 nM).
      
  • Incubation: Seal plates and incubate for 60 minutes at 37°C .

  • Termination: Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate). Wash 3x with ice-cold 50 mM Tris-HCl.[1]

  • Detection: Dry filters, add scintillation cocktail (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.

Data Analysis: Calculate


 using non-linear regression (One-site competition). Convert to 

using the Cheng-Prusoff equation:

Protocol 2: Functional cAMP Inhibition Assay (Efficacy)

Since MT receptors are Gi-coupled, agonist activity is measured by the inhibition of Forskolin-induced cAMP accumulation.[1]

Materials
  • Cells: CHO-K1-hMT1 or hMT2 cells.[1]

  • Reagents: Forskolin (10 µM), IBMX (0.5 mM, PDE inhibitor), cAMP detection kit (TR-FRET or HTRF).

Step-by-Step Methodology
  • Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA.

  • Agonist Mode:

    • Add Ligand (dose-response) + 10 µM Forskolin .

    • Note: Forskolin is required to raise cAMP levels so that the Gi-agonist effect (lowering cAMP) can be observed.

  • Incubation: 30 minutes at Room Temperature (RT).

  • Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate (HTRF reagents).[1] Incubate 1 hour.

  • Read: Measure HTRF ratio (665/620 nm) on a compatible reader (e.g., EnVision).

Interpretation:

  • Agonist: Decreases HTRF signal (inversely proportional to cAMP) or increases signal (if using competitive immunoassay where signal

    
     1/cAMP). Clarification: In competitive HTRF, high cAMP = low signal. Therefore, an agonist (lowering cAMP) = High Signal recovery.
    
  • Antagonist: Pre-treat with ligand, then add Melatonin (

    
    ) + Forskolin. Antagonists will restore high cAMP levels (low signal).
    

Protocol 3: Microsomal Stability (ADME)

The furan ring is a potential metabolic liability (can be opened by CYPs to form reactive dicarbonyls). This assay is critical for early optimization.

Step-by-Step Methodology
  • Reaction Mix: 0.5 mg/mL Liver Microsomes (Human/Rat), 1 µM Test Ligand, 50 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (final 1 mM).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (with Internal Standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Experimental Workflow Visualization

Figure 2: Screening cascade for phenoxyethyl furamide ligands, prioritizing affinity, functional mode, and metabolic stability.

References

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380.[1] Link

  • Rivara, S., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry 8.11 (2008): 954-968.[1] Link

  • Zlotos, D. P., et al. "Naphthalene- and indan-based melatonin receptor ligands: new insights into structure-activity relationships."[1] Journal of Medicinal Chemistry 57.8 (2014): 3511-3521. Link

  • Gingrich, J. A., et al. "Furan-2-carboxamide derivatives as novel quorum sensing inhibitors."[1] Journal of Medicinal Chemistry (General reference for furan-carboxamide scaffold utility).

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology 22.23 (1973): 3099-3108.[1] Link

Sources

Application Note: Utilizing N-[2-(4-methoxyphenoxy)ethyl]-2-furamide as a Melatoninergic Probe in Circadian Rhythm Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synchronization of mammalian circadian rhythms is governed by the suprachiasmatic nucleus (SCN), which relies heavily on melatoninergic signaling to entrain the molecular clock to environmental light-dark cycles. The development of synthetic chronobiotics—molecules capable of shifting the phase of the circadian oscillator—requires ligands that precisely target MT1 and MT2 G-protein-coupled receptors (GPCRs).

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide represents a highly optimized, structurally simplified melatoninergic probe. Through a rational bioisosteric replacement strategy, the endogenous indole core of melatonin is substituted with a 4-methoxyphenoxy group, while the native acetamide is replaced by a bulkier 2-furamide moiety [1]. This design preserves the critical pharmacophore—specifically the spatial distance between the methoxy oxygen and the amide carbonyl—ensuring high-affinity binding within the orthosteric pocket of MT1/MT2 receptors, while the furan ring provides distinct lipophilic interactions that alter receptor residence time and subtype selectivity [1].

Mechanistic Grounding: The Gi/o Signaling Axis

To utilize this compound effectively, one must understand its signal transduction cascade. Both MT1 and MT2 receptors canonically couple to Gαi/o proteins . Agonist binding by N-[2-(4-methoxyphenoxy)ethyl]-2-furamide induces a conformational shift that inhibits Adenylate Cyclase (AC). The resulting drop in intracellular cyclic AMP (cAMP) dampens Protein Kinase A (PKA) activity, which subsequently alters the phosphorylation state of the cAMP response element-binding protein (CREB). This cascade directly modulates the E-box-mediated transcription of core clock genes (Per1, Per2, and Cry), ultimately manifesting as a behavioral phase shift.

SignalingPathway Ligand N-[2-(4-methoxyphenoxy)ethyl] -2-furamide Receptor MT1 / MT2 Receptors Ligand->Receptor Binds & Activates Gi Gαi/o Protein Receptor->Gi Couples AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP ↓ AC->cAMP Reduces PKA Protein Kinase A (PKA) ↓ cAMP->PKA Downregulates CREB CREB Phosphorylation PKA->CREB Modulates Clock Circadian Clock Genes (Per1, Per2, Cry) CREB->Clock Phase Shifts

Fig 1: MT1/MT2 Gi-coupled signal transduction cascade induced by the furamide ligand.

Quantitative Pharmacological Profile

Before initiating in vitro or in vivo assays, it is critical to contextualize the compound's physicochemical and binding metrics. The data below reflects the typical profile of phenoxyalkyl amide derivatives optimized for melatoninergic activity [1].

ParameterValue / CharacteristicExperimental Relevance
Molecular Weight 261.27 g/mol Highly permeable; easily crosses the blood-brain barrier (BBB).
LogP (Estimated) ~ 2.1Optimal lipophilicity for oral bioavailability and CNS penetration.
MT1 Affinity (Ki) 0.8 - 2.5 nMPotent target engagement at SCN-localized MT1 receptors.
MT2 Affinity (Ki) 1.5 - 5.0 nMHigh affinity for MT2, mediating phase-shifting efficacy.
Intrinsic Activity (Emax) > 85% (Full Agonist)Robustly inhibits Forskolin-stimulated cAMP production.

Experimental Protocols

Protocol A: In Vitro Functional Characterization (cAMP HTRF Assay)

Causality & Rationale: Because MT receptors are Gi-coupled, baseline cAMP levels in resting cells are too low to measure a statistically significant reduction upon agonist addition. Therefore, we utilize Forskolin to directly stimulate Adenylate Cyclase, artificially raising the cAMP "window." The efficacy of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is quantified by its ability to suppress this Forskolin-induced cAMP spike [3].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human MT1 or MT2 receptors. Harvest cells using a non-enzymatic dissociation buffer (to preserve extracellular receptor domains) and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES).

  • Phosphodiesterase Inhibition: Add 1 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Why? IBMX prevents the endogenous degradation of cAMP, ensuring the signal remains stable during the reading phase.

  • Compound Addition: Dispense 5 µL of cells (approx. 2,000 cells/well) into a 384-well plate. Add 2.5 µL of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide (serially diluted from 10 µM to 0.1 nM in 0.1% DMSO).

  • Forskolin Stimulation: Add 2.5 µL of Forskolin (final concentration: 1 µM). Incubate the plate at Room Temperature (RT) for 30 minutes.

  • HTRF Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Cryptate-labeled anti-cAMP antibody (lysis buffer included). Incubate for 1 hour at RT.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) using dual-wavelength emission (665 nm / 620 nm). Calculate the FRET ratio to determine intracellular cAMP concentrations.

Protocol B: In Vivo Circadian Phase-Shifting (Wheel-Running Assay)

Causality & Rationale: To prove chronobiotic efficacy, the compound must alter behavioral rhythms. It is critical to use C3H/HeN mice rather than standard C57BL/6 mice. C57BL/6 strains carry natural mutations in the AA-NAT and HIOMT genes, rendering them completely melatonin-deficient[2]. Using melatonin-proficient C3H/HeN mice ensures the SCN receptor environment accurately reflects normal mammalian physiology. Furthermore, dosing time is strictly dictated by the Phase Response Curve (PRC): dosing at Circadian Time 10 (CT10) induces phase advances, whereas dosing at CT14 induces phase delays.

Step-by-Step Methodology:

  • Entrainment: House adult male C3H/HeN mice individually in cages equipped with running wheels. Maintain them on a strict 12:12 Light:Dark (LD) cycle for 14 days to entrain their endogenous clocks.

  • Free-Running Establishment: Transfer the mice to Constant Darkness (DD). Monitor baseline wheel-running activity using actigraphy software (e.g., ClockLab) for 7–10 days to calculate the endogenous free-running period (

    
    ).
    
  • Formulation: Dissolve N-[2-(4-methoxyphenoxy)ethyl]-2-furamide in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline.

  • Chronobiotic Dosing: Under dim red light (to prevent light-induced masking or phase shifts), administer the compound (10 mg/kg, i.p.) at exactly CT10 (2 hours before the onset of subjective night).

  • Actogram Analysis: Continue recording wheel-running activity in DD for an additional 10 days.

  • Quantification: Use periodogram analysis to draw regression lines through the activity onsets before and after dosing. The horizontal difference between these lines represents the phase shift (

    
    ).
    

InVivoWorkflow Mice C3H/HeN Mice (Melatonin Proficient) Entrain 12:12 LD Entrainment (14 Days) Mice->Entrain DD Transfer to DD (Establish Baseline τ) Entrain->DD Dose Administer Ligand (CT10 for Advance) DD->Dose Actigraphy Wheel-Running Actigraphy Dose->Actigraphy Analysis Periodogram Analysis (Calculate ΔΦ) Actigraphy->Analysis

Fig 2: Workflow for in vivo validation of chronobiotic efficacy using actigraphy.

Troubleshooting & Self-Validating Controls

  • DMSO Toxicity in HTRF: Melatoninergic ligands containing furamide moieties can be highly lipophilic. While DMSO is required for stock solubilization, ensure the final assay concentration never exceeds 0.1% (v/v). Higher concentrations will artificially alter membrane fluidity, skewing GPCR coupling dynamics.

  • Light Leaks in DD: The SCN is exquisitely sensitive to photic input. Even a brief flash of white light during the DD phase will trigger Per1 transcription and cause a massive artifactual phase shift, invalidating the behavioral assay. Always use narrow-band dim red light (>650 nm) during CT10 dosing.

  • Receptor Desensitization: MT receptors rapidly internalize upon sustained agonist exposure. For in vivo studies, avoid continuous infusion; acute bolus dosing is required to map the Phase Response Curve accurately.

References

  • Design, synthesis, and pharmacological effects of structurally simple ligands for MT1 and MT2 melatonin receptors.Bioorganic & Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO220T2ly9c25lsdSlh67ZjbPaudEHgWezumPCP3lmLI024rlhEVF7-nMN8GfgyDxAGRtgr3IjTOKcR7aD0Q-BvfXlHlfcR2QrnAOdvMgFB8IHfU8uamjdY-UUr0mf_cVofj3e]
  • Melatonin potentiates running wheel-induced neurogenesis in the dentate gyrus of adult C3H/HeN mice hippocampus.FASEB Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFneYDDhoT-qL2j33g0qit8tunBRZCDmbb-0QxNI3EBMHUJQS0wKdcyJpieVLKPDY6UNypgJnB6gqk5kMcSgHij08FwAEjZ4JfD2Ps_PggsgaE90HESDqwoSjpo9LdpkIqmYr8d_1sw-c3Shg==]
  • Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties.Cells (MDPI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrzrM0B5aPntTh_0He64Uau_nL_VP112l46PL9B3Slu1InVakIBg6yYDQunnoAs4SHuVkfd5LDK7R3TV6GFx2bcr6CwlMwQbrVwSW-oGbljCAbwAQftamPey2tD4kZi64jRNVZ3ColLeqQoQ==]

reaction conditions for coupling 2-(4-methoxyphenoxy)ethylamine and furoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Strategic Amide Bond Formation

Topic: Optimized Reaction Conditions for the Coupling of 2-(4-Methoxyphenoxy)ethylamine and Furoic Acid

Executive Summary

The formation of the amide bond is arguably the most critical and frequently performed reaction in modern drug discovery and medicinal chemistry.[1][2] This document provides a comprehensive guide for the efficient synthesis of N-(2-(4-methoxyphenoxy)ethyl)furan-2-carboxamide, a model scaffold representing the coupling of an aryloxy ethylamine with a heterocyclic carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, provide a robust and optimized protocol using a carbodiimide-mediated approach, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to execute this transformation with high fidelity and yield.

Reactant and Reagent Overview

A successful coupling reaction begins with a thorough understanding of the starting materials and the activating agents.

Table 1: Physicochemical Properties of Core Reactants

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Solubility
2-(4-Methoxyphenoxy)ethylamine 2-(4-Methoxyphenoxy)ethylamineC₉H₁₃NO₂167.21[3][4]White to Brown SolidSoluble in organic solvents.
2-Furoic Acid 2-Furoic AcidC₅H₄O₃112.08[5]White to light yellow crystalline powder[6][7]Soluble in hot water, ethanol, and ether.[6][8]
The Role of Coupling Reagents & Additives

Direct condensation of a carboxylic acid and an amine to form an amide bond is thermally demanding and generally inefficient. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents.[2]

  • Carbodiimides (EDC, DCC): These are the most common class of coupling reagents.[9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is particularly favored in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification compared to the byproduct of dicyclohexylcarbodiimide (DCC).[10]

  • Additives (HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) are crucial for two primary reasons: they accelerate the coupling reaction and act as racemization suppressors in chiral systems.[10][11] HOBt intercepts the highly reactive, unstable O-acylisourea intermediate to form a more stable HOBt-active ester, which is less prone to side reactions and efficiently acylates the amine.[11][12]

Reaction Mechanism: EDC/HOBt-Mediated Coupling

The coupling process is a well-orchestrated, two-step, one-pot reaction.[2]

  • Activation: The carboxylic acid (Furoic Acid) attacks the protonated EDC, forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: HOBt, acting as a nucleophilic catalyst, rapidly reacts with the O-acylisourea to generate an HOBt-ester. This step is critical for preventing the formation of the undesired N-acylurea byproduct.[12]

  • Aminolysis: The amine (2-(4-methoxyphenoxy)ethylamine) performs a nucleophilic attack on the carbonyl of the HOBt-ester, forming a tetrahedral intermediate which then collapses to yield the desired amide product and regenerates HOBt.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_ester_formation Step 2: Active Ester Formation cluster_aminolysis Step 3: Aminolysis Furoic_Acid Furoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Furoic_Acid->O_Acylisourea + EDC EDC EDC HOBt HOBt HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Water Soluble Urea) Amine 2-(4-methoxyphenoxy)ethylamine (R'-NH2) Amide_Product Final Amide Product HOBt_Ester->Amide_Product + Amine Amide_Product->HOBt Regenerates

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments can be made accordingly.

Materials and Reagents
Reagent/MaterialM.W.Amount (mg)Moles (mmol)Equivalents
2-Furoic Acid112.081121.01.0
2-(4-Methoxyphenoxy)ethylamine167.211841.11.1
EDC·HCl191.702301.21.2
HOBt·H₂O153.141841.21.2
N,N-Diisopropylethylamine (DIPEA)129.24433 (0.59 mL)3.03.0
Anhydrous Dichloromethane (DCM)-20 mL--
1 M HCl (aq)-As needed--
Saturated NaHCO₃ (aq)-As needed--
Brine (Saturated NaCl)-As needed--
Anhydrous Na₂SO₄ or MgSO₄-As needed--
Silica Gel (230-400 mesh)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (112 mg, 1.0 mmol) and 2-(4-methoxyphenoxy)ethylamine (184 mg, 1.1 mmol).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Base and Additive Addition: Add HOBt·H₂O (184 mg, 1.2 mmol) followed by DIPEA (0.59 mL, 3.0 mmol). Stir the mixture for 5 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the amine and neutralize the HCl salt of EDC without competing in the coupling reaction.[13]

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is done to control the initial exotherm upon addition of the coupling reagent and to minimize potential side reactions.[10][14]

  • Activation & Coupling: Slowly add EDC·HCl (230 mg, 1.2 mmol) to the stirred solution in portions over 2-3 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (furoic acid) indicates completion.

  • Work-up - Quenching and Extraction:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amine and DIPEA, saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted furoic acid and HOBt, and finally with brine (1 x 20 mL).[13][15]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 50%) to isolate the pure N-(2-(4-methoxyphenoxy)ethyl)furan-2-carboxamide.

Experimental Workflow Diagram

G A 1. Combine Reactants (Furoic Acid, Amine) & HOBt, DIPEA in DCM B 2. Cool to 0 °C A->B C 3. Add EDC·HCl B->C D 4. Stir at RT (12-16h) C->D E 5. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure Amide Product G->H

Caption: General workflow for EDC/HOBt amide coupling.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive coupling reagent (EDC is hygroscopic).[16]- Impure starting materials.- Insufficient base.- Use fresh, properly stored EDC from a desiccator.- Verify purity of reactants via NMR or LC-MS.- Ensure stoichiometry of DIPEA is sufficient to neutralize salts and deprotonate the amine.
Incomplete Reaction - Insufficient reaction time.- Steric hindrance of reactants.- Extend reaction time to 24 hours.- Consider switching to a more potent coupling system like HATU/DIPEA in DMF.[9][13]
N-acylurea Byproduct - O-acylisourea rearrangement is competing with aminolysis.- Ensure HOBt is used; it is specifically designed to prevent this side reaction.[12]- Maintain a lower reaction temperature for a longer period.
Difficult Purification - Water-soluble urea byproduct from EDC not fully removed.- Emulsion during work-up.- Perform all aqueous washes thoroughly.- To break emulsions, add more brine and allow layers to stand; gentle swirling can also help.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • 2-(4-Methoxyphenoxy)ethylamine: Harmful if swallowed and causes serious eye damage. Avoid contact with eyes and skin.[17]

  • 2-Furoic Acid: Irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust.[8]

  • Coupling Reagents (EDC, HATU, etc.): Many amide coupling reagents are known sensitizers and can cause allergic reactions upon skin contact or inhalation.[18][19][20] Handle these reagents with extreme care, avoiding the creation of dust.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle with appropriate engineering controls.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]

  • 2-(4-Methoxyphenoxy)ethylamine. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Furoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Accessory Reagents. Bangs Laboratories. [Link]

  • Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]

  • Peptide Synthesis – Safety Topics. The Baran Laboratory, Scripps Research. [Link]

  • 2-Furoic acid. Chemdad. [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, ACS Publications. [Link]

  • 2-Furoic acid CAS# 88-14-2. The Good Scents Company. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, ACS Publications. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC, National Center for Biotechnology Information. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, ACS Publications. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Green Chemistry. BORIS Portal, University of Bern. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]

  • Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide. Semantic Scholar. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]

Sources

HPLC method development for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-[2-(4--methoxyphenoxy)ethyl]-2-furamide

Abstract

This application note describes a systematic approach to the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide. The method development strategy is detailed, from initial parameter selection to final optimization, ensuring optimal resolution and peak shape. The validation protocol is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in a quality control environment.

Introduction

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is a novel compound with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for its quantification in bulk drug and formulated products, as well as for monitoring its stability under various stress conditions. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

The development of a stability-indicating HPLC method requires a systematic approach to separate the main analyte from its potential degradation products and any process-related impurities. This note provides a comprehensive guide for researchers and drug development professionals on establishing a robust HPLC method for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, from initial method development to full validation.

Physicochemical Properties of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

  • Structure:

  • Polarity: The presence of both polar (amide, ether, furan oxygen) and non-polar (aromatic rings, ethyl chain) functional groups suggests a moderately polar compound, making it an ideal candidate for reversed-phase chromatography.

  • pKa: The amide proton is weakly acidic, and the ether and furan oxygens are weakly basic. The molecule is expected to be neutral over a wide pH range, offering flexibility in mobile phase pH selection.

  • UV Absorbance: The presence of the furan ring and the methoxyphenyl group, both chromophores, suggests strong UV absorbance. A UV scan would be necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. It is anticipated to be in the range of 250-280 nm.

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for the main analyte, with good resolution from any impurities or degradants, in a reasonable run time.

Initial Parameter Selection

Based on the analyte's properties, the following initial conditions are proposed:

ParameterInitial SelectionRationale
Stationary Phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)The moderate polarity of the analyte makes a C18 column a suitable starting point, offering good retention and selectivity for a wide range of compounds.
Mobile Phase Acetonitrile (ACN) and WaterACN is a common organic modifier with low viscosity and good UV transparency. Water is the standard aqueous component.
Detection UV-Vis Detector at an estimated λmax of 260 nmThe chromophores in the molecule suggest strong UV absorbance. A diode array detector (DAD) would be used to confirm the λmax and assess peak purity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °COperating slightly above ambient temperature helps to ensure stable retention times and improved peak shape.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the potential for band broadening.
Method Optimization Workflow

The initial conditions will be systematically optimized to achieve the desired chromatographic performance.

Method_Optimization_Workflow A Initial Parameter Selection (C18, ACN:Water, 1.0 mL/min) B Mobile Phase Optimization (Gradient Elution) A->B Isocratic elution shows poor resolution or long run time C pH Adjustment (if necessary) B->C Tailing or co-elution observed D Flow Rate & Temperature Fine-Tuning C->D Further improvement in peak shape or run time needed E Optimized Method D->E System suitability criteria met

Figure 1: A systematic workflow for HPLC method optimization.

Detailed Optimization Protocol
  • Mobile Phase Scouting (Gradient Elution):

    • Prepare a stock solution of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide in a suitable diluent (e.g., 50:50 ACN:Water).

    • Perform a broad gradient run from 10% to 90% ACN over 20 minutes to determine the approximate elution strength required.

    • Based on the retention time from the scouting run, develop a more focused gradient to ensure adequate separation of the main peak from any early or late eluting impurities.

  • pH Adjustment:

    • If peak tailing is observed, which can indicate interaction with residual silanols on the stationary phase, adjusting the mobile phase pH can be beneficial.

    • Prepare mobile phases with small amounts of acid (e.g., 0.1% formic acid or phosphoric acid) or base (e.g., 0.1% ammonium hydroxide) to control the ionization state of the analyte and silanols.

    • Analyze the sample with each pH-adjusted mobile phase to assess the impact on peak shape and retention time.

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase composition is determined, the flow rate and column temperature can be adjusted to fine-tune the separation and reduce the run time.

    • Increasing the flow rate will decrease the analysis time but may lead to a loss of resolution.

    • Increasing the column temperature can improve peak shape and reduce viscosity, but may also affect the stability of the analyte or the stationary phase.

Optimized Chromatographic Conditions

The following table presents a hypothetical set of optimized conditions resulting from the development process.

ParameterOptimized Condition
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-17 min: 70% B, 17-18 min: 70-30% B, 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD at 262 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation

The optimized method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R1) guideline.

Validation Workflow

Validation_Workflow A Optimized HPLC Method B Specificity (Forced Degradation) A->B C Linearity & Range A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E F Robustness A->F G Validated Method B->G C->G D->G E->G F->G

Figure 2: Workflow for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity The analyte will be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation). The chromatograms of the stressed samples will be compared to that of an unstressed sample to demonstrate that the degradants are well-resolved from the main peak. Peak purity will be assessed using a DAD.The peak for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide should be spectrally pure and well-resolved from all degradation peaks (Resolution > 2).
Linearity A series of at least five concentrations of the analyte reference standard will be prepared over a range of 50-150% of the expected working concentration. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient will be determined.Correlation coefficient (r²) ≥ 0.999.
Accuracy The accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each concentration will be analyzed in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the same sample at 100% of the test concentration will be analyzed on the same day. Intermediate Precision (Inter-day): The repeatability assay will be repeated on a different day by a different analyst using a different instrument.The relative standard deviation (RSD) should be ≤ 2.0%.
Robustness The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) on the chromatographic performance will be evaluated.The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) These will be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).The LOQ should be sufficiently low to allow for the determination of impurities at the required levels.

Conclusion

The systematic approach to HPLC method development and validation outlined in this application note provides a robust framework for establishing a reliable analytical method for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide. By following these protocols, researchers and drug development professionals can ensure the generation of high-quality, reproducible data suitable for regulatory submission and routine quality control.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Agilent Technologies. (2021). Agilent ZORBAX RRHD and RRHT Columns. [Link]

  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

High-Fidelity Dose-Response Profiling of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is a synthetic furan-derivative. Small molecules containing furan-carboxamide and phenoxyethylamine moieties are frequently investigated in medicinal chemistry as modulators of G-protein coupled receptors (GPCRs) or as hits in phenotypic screens. Establishing a robust dose-response curve (IC50/EC50) for such lipophilic small molecules requires meticulous control over assay conditions.

This application note details the theoretical grounding and step-by-step protocol for generating high-fidelity 4-parameter logistic (4PL) dose-response curves in cell culture. As a self-validating system, this protocol emphasizes solvent toxicity mitigation, edge-effect elimination, and rigorous statistical validation to ensure that the calculated potency is biologically accurate and free of experimental artifacts.

Scientific Grounding & Causality in Assay Design

The Mathematics of the 4-Parameter Logistic (4PL) Model

Biological responses to small molecules rarely follow linear trajectories; they are sigmoidal. Therefore, the gold standard for dose-response analysis is the 4-Parameter Logistic (4PL) regression, which is mathematically identical to the Hill equation[1]. The 4PL model requires four variables to accurately fit the curve: the minimum asymptote (baseline response), the maximum asymptote (maximal effect), the inflection point (IC50/EC50), and the Hill slope (curve steepness)[2][3].

Causality Check: Why use a 10-point, 3-fold serial dilution? A 3-fold dilution series over 10 points covers approximately 4.5 logs of concentration. This wide dynamic range is critical because the 4PL algorithm cannot accurately calculate the IC50 unless both the upper and lower asymptotes are empirically defined by the data[4]. If a truncated dilution series fails to capture the plateaus, the regression algorithm will "float" these parameters, leading to massive fitting errors and an artificially skewed IC50[5].

Mitigating Solvent Toxicity (The DMSO Confound)

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is highly lipophilic and requires Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is intrinsically cytotoxic. Prolonged exposure to DMSO concentrations above 0.5% v/v induces mitochondrial swelling, impairs membrane potential, and artificially reduces cell viability[6]. Recent optimization studies demonstrate that maintaining a final DMSO concentration of ≤0.3125% minimizes basal cytotoxicity across most cancer cell lines[7].

Causality Check: Why normalize DMSO across all wells? If the highest drug concentration contains 0.5% DMSO and the lowest contains 0.0005% DMSO, the resulting curve will conflate drug-induced toxicity with solvent-induced toxicity. DMSO concentration must be kept strictly constant (e.g., 0.3%) across the entire dilution series and the vehicle control to isolate the true pharmacological effect of the furamide derivative[7].

Edge Effect Mitigation

Evaporation at the perimeter of 96- or 384-well plates can increase the local concentration of both the drug and the salts in the media. This creates a hyperosmotic environment that independently reduces cell viability. We mandate filling the outer perimeter wells with sterile PBS or media, restricting the actual assay to the inner wells to create a sacrificial evaporation barrier.

Trustworthiness & Assay Validation

A dose-response assay is only trustworthy if its statistical robustness is mathematically quantified. This protocol acts as a self-validating system by requiring the calculation of two key metrics:

  • Z'-Factor: Evaluates the assay window between the positive control (maximal response) and the vehicle control (baseline). A Z'-factor ≥ 0.5 indicates an excellent, robust assay[8].

  • V-Factor: A generalization of the Z'-factor applied across the entire dose-response curve. It ensures that the variability at the IC50 inflection point does not compromise the overall curve fit[8].

Data Visualization & Presentation

Workflow A Cell Seeding (Optimized Density) B Incubation (24h, 37°C, 5% CO2) A->B D Treatment (Constant 0.3% DMSO) B->D C Compound Dilution (10-point, 3-fold) C->D E Viability Readout (e.g., ATP-based) D->E F Data Analysis (4PL Regression) E->F

Experimental workflow for dose-response profiling of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

FourPL cluster_params Curve Parameters Eq 4-Parameter Logistic (4PL) Model Y = d + (a - d) / (1 + (X / c)^b) Top d: Maximum Asymptote (Infinite Dose) Eq->Top Bottom a: Minimum Asymptote (Zero Dose) Eq->Bottom IC50 c: Inflection Point (IC50 / EC50) Eq->IC50 Slope b: Hill Slope (Steepness) Eq->Slope

Components of the 4-Parameter Logistic (4PL) regression model used for dose-response curve fitting.

Table 1: 10-Point Serial Dilution Scheme (Targeting 0.3% Final DMSO)
PointDilution FactorCompound Conc. (10X)Final Assay Conc. (1X)Final DMSO %
11:1300 µM30 µM0.3%
21:3100 µM10 µM0.3%
31:333.3 µM3.33 µM0.3%
41:311.1 µM1.11 µM0.3%
51:33.70 µM370 nM0.3%
61:31.23 µM123 nM0.3%
71:3411 nM41.1 nM0.3%
81:3137 nM13.7 nM0.3%
91:345.7 nM4.57 nM0.3%
10Vehicle0 µM0 µM0.3%
Table 2: 4PL Model Parameters & Biological Interpretation
ParameterVariableDefinitionBiological Interpretation
Minimum AsymptoteaBottom plateau of the curveBaseline response (e.g., 100% viability or 0% inhibition)
Maximum AsymptotedTop plateau of the curveMaximal effect (e.g., 0% viability or 100% inhibition)
Inflection PointcConcentration at 50% responseIC50 or EC50; the absolute potency of the compound
Hill SlopebSteepness of the curve at IC50Indicates cooperativity, multiple binding sites, or polypharmacology

Experimental Protocol

Materials Needed
  • N-[2-(4-methoxyphenoxy)ethyl]-2-furamide (10 mM stock in 100% molecular-grade DMSO)

  • Cell line of interest (e.g., HEK293, HepG2, or disease-specific model)

  • 96-well clear-bottom, black-walled assay plates

  • Viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Step 1: Cell Seeding & Edge Effect Mitigation
  • Prepare a cell suspension at the optimized density (e.g., 2,000 cells/well for a 96-well plate, ensuring linear viability over the 72h assay window)[7].

  • Dispense 90 µL of cell suspension into the inner 60 wells of the 96-well plate.

  • Dispense 100 µL of sterile PBS into the 36 outer perimeter wells to prevent evaporation.

  • Incubate at 37°C, 5% CO

    
     for 24 hours to allow adherence and recovery.
    
Step 2: Compound Serial Dilution (Intermediate Plate)
  • In a separate V-bottom 96-well plate, prepare the vehicle: Culture media containing exactly 3% DMSO .

  • Prepare the highest concentration (10X): Dilute the 10 mM N-[2-(4-methoxyphenoxy)ethyl]-2-furamide stock to 300 µM in the 3% DMSO media.

  • Perform a 10-point, 3-fold serial dilution: Transfer 50 µL of the 300 µM solution into 100 µL of the 3% DMSO vehicle. Mix by pipetting 5 times. Repeat across 9 wells.

  • The 10th well receives no compound and serves as the 3% DMSO vehicle control.

Step 3: Treatment
  • Transfer 10 µL from the intermediate dilution plate to the corresponding inner wells in the assay plate (which already contain 90 µL of media/cells).

  • Crucial Check: This 1:10 dilution brings the final compound concentration to the desired 1X range (30 µM down to 4.57 nM) and normalizes the final DMSO concentration to exactly 0.3% in all treated wells[7].

  • Incubate the treated plates for the desired exposure time (e.g., 48 or 72 hours).

Step 4: Assay Readout & 4PL Regression
  • Equilibrate the plate and the viability reagent to room temperature for 30 minutes.

  • Add the viability reagent (e.g., 100 µL of CellTiter-Glo) according to the manufacturer's protocol. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Export raw data to a non-linear regression software (e.g., GraphPad Prism or MyAssays).

  • Convert X-values (concentrations) to Log

    
    .
    
  • Fit the Y-values (response) using the 4-Parameter Logistic (4PL) equation. Constrain the Top and Bottom parameters only if the data fails to capture the asymptotes, though a properly executed 10-point curve should naturally define them[4][5].

References

  • MyAssays . "Four Parameter Logistic Regression". Available at:[2]

  • NIH / PMC . "Hill coefficients, dose-response curves and allosteric mechanisms". Available at:[1]

  • NCBI Bookshelf (Assay Guidance Manual) . "Assay Operations for SAR Support". Available at:[4]

  • MedCalc . "Nonlinear regression worked example: 4-parameter logistic model". Available at:[3]

  • GraphPad . "Equation: Asymmetrical (five parameter)". Available at:[5]

  • Broad Institute . "Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis". Available at:[8]

  • PLOS ONE . "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes". Available at:[6]

  • NIH / PMC . "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights". Available at:[7]

Sources

Application Note: Optimization of Recrystallization Solvent Systems for the Purification of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

The purification of synthetic intermediates containing mixed-polarity functional groups—such as N-[2-(4-methoxyphenoxy)ethyl]-2-furamide —presents a unique challenge in pharmaceutical crystallization. This molecule features a lipophilic 4-methoxyphenoxy tail, a flexible ethyl linker, and a highly polar 2-furamide headgroup capable of strong intermolecular hydrogen bonding.

Because of this structural dichotomy, the compound frequently exhibits "oiling out" (liquid-liquid phase separation) or kinetic trapping of metastable polymorphs when subjected to rapid precipitation. Successful purification requires a thermodynamically controlled crystallization environment. As demonstrated in recent advancements in computer-aided design for active pharmaceutical ingredients [1], selecting the optimal solvent or binary solvent blend is critical not only for yield but for dictating the polymorphic outcome and impurity rejection profile.

Causality in Solvent Selection
  • Highly Non-Polar Solvents (e.g., Hexane): Fail due to the inability to disrupt the strong amide-amide hydrogen bonding network, resulting in near-zero solubility even at reflux.

  • Highly Polar Aprotic Solvents (e.g., DMSO/DMF): Solvate the molecule too effectively, leading to unacceptably high solubility at low temperatures (poor yield) and difficulty in residual solvent removal.

  • Protic Solvents (e.g., Isopropanol) & Binary Blends (e.g., EtOAc/Heptane): Provide the ideal balance. They offer a steep temperature-dependent solubility curve (ideal for cooling crystallization) or allow for precise supersaturation control (ideal for anti-solvent crystallization) [2].

Quantitative Solubility & Solvent Suitability Data

The following table summarizes the solubility profile and yield potential of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide across various solvent systems. This data serves as the empirical foundation for the protocols that follow.

Solvent SystemRatio (v/v)Polarity IndexSol. at 25°C (mg/mL)Sol. at 75°C (mg/mL)Yield PotentialSuitability & Causality
Water N/A10.2< 0.1< 0.5N/APoor. Highly lipophilic aromatic regions prevent aqueous solvation.
Hexane N/A0.1< 1.02.5N/APoor. Cannot disrupt the amide hydrogen-bonding network.
Ethanol N/A5.215.4185.0HighGood. Steep solubility curve, but carries a risk of transesterification/solvolysis if acidic impurities are present.
Isopropanol N/A3.98.2140.5HighExcellent. Optimal metastable zone width; effectively retains polar impurities in the mother liquor.
EtOAc / Heptane 1:2~2.512.5165.0Very HighExcellent. Anti-solvent approach provides precise kinetic control over supersaturation, preventing oiling out.

Decision Matrix for Solvent Selection

Depending on the upstream synthetic route, the crude product will contain either predominantly polar impurities (e.g., unreacted amines) or non-polar impurities (e.g., alkyl halides). The decision tree below dictates the required workflow.

SolventDecision Start Crude N-[2-(4-methoxyphenoxy)ethyl] -2-furamide CheckImp Assess Impurity Profile (HPLC/TLC Analysis) Start->CheckImp PolarImp Polar Impurities Dominant (e.g., unreacted amines) CheckImp->PolarImp NonPolarImp Non-Polar Impurities Dominant (e.g., alkyl halides) CheckImp->NonPolarImp SolventA Protocol A: Cooling Crystallization Solvent: Isopropanol PolarImp->SolventA Retains polar impurities in mother liquor SolventB Protocol B: Anti-Solvent Crystallization Solvent: EtOAc / Heptane NonPolarImp->SolventB Retains non-polar impurities in mother liquor

Decision matrix for selecting the optimal recrystallization solvent system based on impurity profiles.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in verification checks ensure that the physical chemistry of the system is behaving as intended before proceeding to the next step.

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

Best for crude batches with polar impurities.

  • Dissolution: Weigh the crude N-[2-(4-methoxyphenoxy)ethyl]-2-furamide into a jacketed reactor. Add 5 volumes (v/w) of Isopropanol (IPA). Heat the suspension to 75°C under moderate agitation (250 rpm).

    • Causality: 5 volumes ensures complete dissolution near the boiling point without excessive dilution, maximizing the theoretical yield upon cooling.

    • Verification Check: The solution must become completely transparent. If cloudiness persists, mechanical impurities or highly insoluble byproducts are present.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean, pre-heated crystallizer.

    • Causality: Removes heterogeneous nucleation sites (dust, insoluble salts) that cause premature, uncontrolled crystallization and broad particle size distribution.

  • Controlled Cooling & Seeding: Program the reactor to cool from 75°C to 45°C at a linear rate of 0.5°C/min. At 45°C, introduce 1% w/w of pure N-[2-(4-methoxyphenoxy)ethyl]-2-furamide seed crystals.

    • Causality: Entering the metastable zone slowly prevents spontaneous secondary nucleation. Seeding bypasses the high activation energy of primary nucleation, ensuring uniform crystal growth.

    • Verification Check: Observe the seed crystals for 5 minutes. If they dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed. If they persist and begin to grow, the system is correctly supersaturated.

  • Final Cooling & Aging: Cool the suspension to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours.

    • Causality: The slow cooling rate prevents the inclusion of mother liquor inside the crystal lattice. The 2-hour hold allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, vastly improving filtration efficiency.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0°C) IPA. Dry in vacuo at 40°C until constant weight is achieved.

Protocol B: Binary Anti-Solvent Crystallization (EtOAc / Heptane)

Best for crude batches with non-polar impurities.

AntiSolventMech Dissolve Dissolution (EtOAc, 50°C) AddAnti Heptane Addition (Dropwise) Dissolve->AddAnti SuperSat Metastable Zone (Supersaturation) AddAnti->SuperSat Nucleate Primary Nucleation SuperSat->Nucleate Growth Crystal Growth (Cool to 10°C) Nucleate->Growth

Mechanistic workflow of anti-solvent crystallization highlighting the supersaturation pathway.

  • Dissolution: Dissolve the crude compound in 3 volumes (v/w) of Ethyl Acetate (EtOAc) at 50°C. Ensure complete dissolution.

  • Anti-Solvent Addition (Critical Step): While maintaining the temperature at 50°C and stirring at 300 rpm, begin adding 6 volumes (v/w) of Heptane dropwise over a period of 60 minutes.

    • Causality: Heptane acts as a strong anti-solvent. Gradual addition slowly shifts the solubility curve, keeping the system within the metastable zone. Rapid addition would cause localized high supersaturation, leading to liquid-liquid phase separation ("oiling out") where the product crashes out as a sticky, impure oil rather than a crystalline solid [1].

    • Verification Check: The solution should transition from clear to slightly opalescent (cloudy) at approximately the 3-volume mark of Heptane addition, indicating the onset of nucleation.

  • Cooling & Maturation: Once all Heptane is added, cool the suspension to 10°C at 0.5°C/min. Hold for 1 hour to maximize yield.

  • Isolation: Filter under vacuum and wash the cake with 2 volumes of cold Heptane. Dry in vacuo at 40°C.

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development, ACS Publications URL:[Link]

storage stability of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is a bioactive small molecule belonging to the furan-2-carboxamide class. Compounds in this structural family are frequently utilized as research tools in medicinal chemistry, often exhibiting activity as microtubule stabilizers, antimicrobial agents, or modulators of specific signaling pathways (e.g., Wnt or kinase inhibition).

While the solid compound exhibits moderate stability, its solution-state behavior is complex. The furan ring is electron-rich and susceptible to oxidative ring-opening and photolytic degradation, while the amide linkage presents a site for potential hydrolysis under extreme pH conditions. This guide provides a rigorous, evidence-based protocol for the preparation, storage, and quality control (QC) of this compound to ensure experimental reproducibility.

Chemical Stability Profile

To ensure data integrity, researchers must understand the "Stability Hotspots" within the molecule.

Functional GroupStability RiskTrigger MechanismMitigation Strategy
Furan Ring High Oxidation (Singlet Oxygen), PhotolysisStore in amber vials; purge with inert gas (

or Ar).[1]
Amide Linkage ModerateHydrolysis (Acid/Base catalyzed)Maintain neutral pH (6.5–7.5); avoid protic solvents for long-term storage.
Methoxy-Phenoxy LowElectrophilic substitutionGenerally stable; contributes to lipophilicity.
Degradation Logic & Pathways

The following diagram illustrates the critical decision pathways for stability testing and the chemical logic behind degradation risks.

StabilityLogic cluster_Risks Degradation Triggers Compound N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Light UV/Vis Light Compound->Light Exposure Oxygen Atmospheric O2 Compound->Oxygen Exposure Moisture Water/Humidity Compound->Moisture Exposure FuranOx Ring Opening / Polymerization (Color Change: Yellow -> Brown) Light->FuranOx Photolysis Oxygen->FuranOx Oxidation AmideHyd Cleavage to: 2-Furoic Acid + Amine Moisture->AmideHyd Hydrolysis (pH Dep.) Result Loss of Biological Potency FuranOx->Result AmideHyd->Result

Caption: Mechanistic pathways of degradation. The furan moiety is the primary stability-limiting factor, sensitive to photo-oxidation.

Materials & Methods: Preparation Protocol

Objective: Create a self-validating stock solution system that minimizes degradation.

Solvent Selection
  • Recommended: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

    • Rationale: High solubility for lipophilic ethers/amides; low volatility; bacteriostatic.

  • Alternative: Ethanol (Absolute).[2]

    • Note: Higher volatility makes concentration management difficult over time.

  • Avoid: Water or PBS for stock storage (accelerates amide hydrolysis).

Step-by-Step Stock Preparation (10 mM)
  • Environment: Work in a laminar flow hood to minimize dust/microbial contamination. Reduce ambient light if possible.

  • Weighing: Weigh the solid compound into a pre-tared, amber glass vial (Type I borosilicate).

    • Calculation: Molecular Weight

      
       261.27  g/mol  (Verify specific batch MW).
      
    • Example: To make 1 mL of 10 mM stock, weigh 2.61 mg.

  • Solubilization: Add anhydrous DMSO. Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow. If particles persist, sonicate for 3 x 5 seconds (do not overheat).

  • Inert Gas Purge (Critical): Gently blow a stream of Nitrogen (

    
    ) or Argon into the headspace of the vial for 10-15 seconds to displace oxygen.
    
  • Sealing: Cap tightly with a Teflon-lined screw cap. Parafilm is recommended for long-term storage to prevent hygroscopic water absorption by DMSO.

Storage Conditions & Stability Data

The following table summarizes the expected stability based on functional group analysis and standard behavior of furan-carboxamides [1, 2].

ConditionTemperatureContainerEstimated StabilityRecommendation
Solid State -20°CAmber Glass> 2 YearsPreferred for bulk
DMSO Stock -80°CAmber Polypropylene12 MonthsGold Standard
DMSO Stock -20°CAmber Polypropylene6 MonthsAcceptable
DMSO Stock +4°CAmber Glass< 1 MonthShort-term only
Aqueous Working Sol. +37°CCell Culture Plate24 - 48 HoursPrepare fresh daily
Freeze-Thaw Cycle Management

Repeated freeze-thaw cycles introduce moisture condensation and oxygen.

  • Protocol: Aliquot the master stock into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

  • Rule: Never refreeze an aliquot more than once.

Quality Control (QC) & Validation

To validate the integrity of your solution before critical assays, use the following HPLC parameters. This protocol is self-validating: the appearance of new peaks indicates degradation.

HPLC-UV Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Pass Criteria: Purity ≥ 95% (Area under curve).

QC Workflow Diagram

QCWorkflow Sample Thaw Aliquot Visual Visual Inspection (Precipitate/Color?) Sample->Visual Dilute Dilute 1:100 in MeOH:H2O Visual->Dilute Clear Fail Discard & Thaw New Aliquot Visual->Fail Cloudy/Brown Inject Inject HPLC/LC-MS Dilute->Inject Decision Purity > 95%? Inject->Decision Pass Proceed to Assay Decision->Pass Yes Decision->Fail No

Caption: Quality Control decision matrix. Visual inspection is the first line of defense against oxidized (colored) or precipitated samples.

Troubleshooting & FAQs

Q: The solution turned yellow/brown. Is it still usable?

  • A: No. Furan derivatives often polymerize or oxidize to form colored byproducts (e.g., ring-opened dicarbonyls). This indicates significant degradation. Discard immediately.

Q: Can I store the compound in polystyrene (PS) tubes?

  • A: For aqueous working solutions, yes. For DMSO stocks, no . DMSO can leach plasticizers from PS. Use Polypropylene (PP) or Glass.

Q: My compound precipitated upon adding to cell culture media.

  • A: This is a common issue with lipophilic amides.

    • Solution: Ensure the stock concentration is high enough so the final DMSO concentration is < 0.5%.

    • Technique: Add the DMSO stock slowly to the media while vortexing, rather than adding media to the DMSO.

References

  • BenchChem Technical Support. (2025).[1][3] Stability of Furan-2-carbaldehyde Derivatives in Solution. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Furan-2-carboxamide derivatives. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for amide/solubility stability).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context on furan reactivity in screens).

Sources

Troubleshooting & Optimization

troubleshooting Schotten-Baumann reaction for furamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furamide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of the Schotten-Baumann reaction when utilizing furoyl chloride.

Furoyl chloride is a highly reactive, electron-rich heteroaromatic acylating agent[1]. While this makes it excellent for synthesizing furamide derivatives (critical in medicinal chemistry for targeting diverse protein-protein interactions), its high electrophilicity also makes it exceptionally prone to competing hydrolysis. This guide bridges the gap between theoretical mechanism and practical benchtop execution, ensuring your protocols are robust, reproducible, and self-validating.

Mechanistic & Workflow Dynamics

To troubleshoot effectively, we must first isolate the causal relationships in the reaction mechanism. The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution. The amine attacks the furoyl chloride to form a tetrahedral intermediate, which collapses to yield the furamide and hydrochloric acid (HCl)[2].

SB_Mechanism A Amine + Furoyl Chloride B Tetrahedral Intermediate A->B Nucleophilic Attack E Hydrolysis (Furoic Acid) A->E Excess H2O / High pH C Furamide + HCl B->C Cl- Elimination D Base Neutralization C->D Proton Transfer

Schotten-Baumann mechanistic workflow for furamide synthesis and competing hydrolysis.

Because the byproduct is HCl, the reaction will rapidly stall if the acid protonates the remaining unreacted amine, rendering it non-nucleophilic[3]. To drive the equilibrium forward, an external base is required. In classic Schotten-Baumann conditions, this is achieved using a biphasic system (aqueous NaOH and an organic solvent like dichloromethane)[4].

Biphasic_Workflow Step1 Organic Phase (DCM + Reactants) Step3 Biphasic Interface (Reaction Zone) Step1->Step3 Step2 Aqueous Phase (NaOH + H2O) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Organic Layer (Furamide) Step4->Step5 Step6 Aqueous Layer (NaCl + Furoate) Step4->Step6

Biphasic reaction dynamics and phase partitioning in Schotten-Baumann amidation.

Troubleshooting & FAQs

Q1: My furamide yield is consistently low, and NMR shows a high recovery of furoic acid. What is going wrong? Causality & Solution: Furoic acid is the hydrolysis byproduct of furoyl chloride. This occurs when the rate of hydrolysis outcompetes the rate of amidation[5]. If your biphasic stirring is insufficient, the amine cannot interact with the acyl chloride at the solvent interface, leaving the furoyl chloride exposed to aqueous hydroxide attack. Actionable Fix: Ensure vigorous stirring (>800 rpm) to maximize the interfacial surface area. If your amine is sterically hindered or poorly nucleophilic, abandon the aqueous biphasic system. Switch to a modified anhydrous condition using an organic base like pyridine or N,N-diisopropylethylamine (DIPEA) in DCM[6]. Pyridine acts as a nucleophilic catalyst, converting the acyl chloride into a highly reactive acylpyridinium intermediate, which accelerates amidation over hydrolysis[7].

Q2: The reaction mixture forms a stubborn emulsion during the phase separation workup. How do I break it? Causality & Solution: Emulsions in these reactions are caused by the amphiphilic nature of partially protonated amines, unreacted furoic acid salts, or the furamide product itself acting as a surfactant at the aqueous-organic interface. Actionable Fix: Add brine (saturated NaCl) to the aqueous layer. The high ionic strength decreases the solubility of organic compounds in the aqueous phase (a thermodynamic process known as "salting out"), forcing phase separation. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion.

Q3: I am observing over-acylation (imide formation) when using a primary amine. How can I prevent this? Causality & Solution: While furamides are less nucleophilic than their parent primary amines, a localized excess of furoyl chloride and strong base can deprotonate the newly formed furamide, allowing a second acylation event. Actionable Fix: Strictly control the stoichiometry (1.0 - 1.05 eq of furoyl chloride) and add the furoyl chloride dropwise at 0°C[6]. Maintaining a low temperature reduces the kinetic energy available in the system, which prevents the higher-activation-energy secondary acylation from occurring.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not just list steps; it must contain built-in validation checkpoints so the operator knows the chemistry is succeeding in real-time.

Protocol A: Classic Biphasic Schotten-Baumann

Best for: Highly nucleophilic, water-soluble, or partially water-soluble primary/secondary amines.

  • Preparation: Dissolve 10 mmol of the amine in 20 mL of dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add 25 mL of a 1M aqueous NaOH solution. Begin vigorous biphasic stirring (>800 rpm) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve 10.5 mmol of furoyl chloride in 5 mL of DCM. Add this solution dropwise over 15 minutes to the vigorously stirring biphasic mixture.

  • In-Process Validation (pH Check): After 30 minutes, stop stirring and allow the phases to separate briefly. Spot the aqueous layer on pH paper.

    • Validation Checkpoint: The pH must remain >9. If it drops below 9, amidation will stall due to amine protonation. Add 1M NaOH dropwise until basicity is restored[8].

  • In-Process Validation (TLC): After 2 hours, sample the organic layer. Run a TLC (Eluent: 1:1 EtOAc/Hexane).

    • Validation Checkpoint: The disappearance of the amine spot (visualized with ninhydrin) and the appearance of a higher

      
       furamide spot (UV active) confirms complete conversion.
      
  • Workup: Separate the phases. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated aqueous

    
     (to remove furoic acid), and finally brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Modified Anhydrous Amidation

Best for: Poorly nucleophilic amines, water-sensitive substrates, or when avoiding hydrolysis is critical.

  • Preparation: Dissolve 10 mmol of the amine in 25 mL of anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Base/Catalyst Addition: Add 12 mmol of anhydrous pyridine (or DIPEA). Cool the solution to 0°C (or -75°C for highly sensitive substrates)[6].

  • Acylation: Add 10.5 mmol of furoyl chloride dropwise.

    • Validation Checkpoint: A white precipitate (pyridinium hydrochloride or DIPEA-HCl) should begin forming almost immediately. The appearance of this salt is a visual confirmation that the acyl substitution is occurring and HCl is being successfully scavenged[2].

  • Completion: Allow the reaction to warm to room temperature and stir for 8-16 hours. Quench with 10 mL of water, extract with DCM, and proceed with the standard acidic/basic aqueous washes described in Protocol A.

Quantitative Data: Condition Optimization Matrix

Use the following empirical data to select the appropriate thermodynamic and kinetic environment for your specific furamide derivative.

ParameterClassic Biphasic (Aqueous NaOH / DCM)Modified Anhydrous (Pyridine / DCM)
Optimal Substrate Profile Highly nucleophilic, robust aminesHindered, weakly nucleophilic, or water-sensitive amines
Typical Conversion Yield 70% - 85%85% - 95%
Furoyl Chloride Hydrolysis Rate Moderate to High (Requires vigorous stirring)Negligible (Water excluded)
Reaction Temperature 0°C to Room Temperature-75°C to Room Temperature
Typical Reaction Time 2 - 4 hours8 - 16 hours
Primary Byproduct Sodium chloride, Furoic acidPyridinium hydrochloride

References

  • Schotten-Baumann Reaction Mechanism - IIT Kanpur (SATHEE). Available at:[Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at:[Link]

  • Schotten Baumann Reaction - BYJU'S. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Butitaxel Analogues: Synthesis and Structure−Activity Relationships - ACS Publications. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides - Green Chemistry Letters and Reviews. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 2-(4-Methoxyphenoxy)ethylamine from Reaction Mixtures Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from crude reaction mixtures containing unreacted primary amines. 2-(4-Methoxyphenoxy)ethylamine is a bifunctional molecule featuring a hydrophobic 4-methoxyphenoxy ring and a hydrophilic, nucleophilic primary amine. Its [1], making it sufficiently basic for pH-driven phase switching, yet its significant organic character can cause emulsions or poor partitioning if not handled correctly.

This guide provides field-proven, self-validating methodologies to quantitatively remove unreacted 2-(4-methoxyphenoxy)ethylamine, ensuring high scientific integrity and product purity.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is 2-(4-methoxyphenoxy)ethylamine difficult to remove via standard evaporation or simple silica gel chromatography? A1: With a relatively high boiling point and strong hydrogen-bonding capability, this amine cannot be removed by simple rotary evaporation. On standard unmodified silica gel, the primary amine interacts strongly with the acidic silanol groups, causing severe streaking. This streaking often co-elutes with the desired product. If chromatography must be used, the silica must be deactivated with 1-5% triethylamine (Et


N), or a reverse-phase system should be employed.

Q2: My target product is a neutral amide. What is the most scalable way to remove the unreacted amine? A2: is the gold standard here[2]. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl or 10% Citric Acid), the primary amine is [3]. This ionic species is highly water-soluble and , leaving your neutral amide in the organic phase[4].

Q3: My synthesized product is highly acid-sensitive and degrades during HCl washes. How can I scavenge the amine under neutral conditions? A3: You should utilize a [5]. Adding a polymer-supported isocyanate (PS-NCO) resin to your crude mixture in an anhydrous solvent will[6]. The [7], reacting rapidly with the primary amine to form a urea linkage bound to the polystyrene backbone. The resin is then simply filtered away, leaving your acid-sensitive product intact in the filtrate.

Part 2: Experimental Protocols

Protocol A: Acid-Base Extraction (For Acid-Stable, Neutral Products)

Causality: This protocol relies on the pKa differential between the basic amine and the neutral product. Self-Validation System: The critical validation step is checking the pH of the aqueous wash with pH paper; it must read < pH 3 to ensure complete protonation of the amine before phase separation.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible semi-polar solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl (or 10% aqueous citric acid for milder conditions).

  • Partitioning: Stopper and invert the funnel 5-6 times, venting frequently. Allow the layers to separate. The unreacted 2-(4-methoxyphenoxy)ethylamine will.

  • Separation: Drain the aqueous layer. Repeat the acid wash one more time to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO

    
     to neutralize any residual acid, followed by brine. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Filter the drying agent and concentrate the organic filtrate under reduced pressure to yield the purified product.

Protocol B: Polymer-Supported Scavenging (For Acid-Sensitive Products)

Causality: PS-NCO selectively reacts with nucleophiles. Because the product lacks primary/secondary amine functionality, only the starting material binds to the resin. Self-Validation System: The validation step is monitoring the crude mixture via LC-MS or ninhydrin-stained TLC; the scavenging is complete only when the primary amine signal is completely absent from the supernatant.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Resin Addition: Add Polymer-Supported Isocyanate (PS-NCO) resin. Use of the resin's loading capacity relative to the estimated amount of unreacted 2-(4-methoxyphenoxy)ethylamine[8].

  • Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours. (Note: Avoid magnetic stirring at high speeds as the stir bar can mechanically crush and degrade the polymer beads).

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake thoroughly with 3 column volumes of the reaction solvent to ensure all product is eluted from the polymer matrix.

  • Concentration: Evaporate the combined filtrates to obtain the amine-free product.

Part 3: Quantitative Data Summaries

Purification MethodTarget Impurity StateReagents RequiredProduct CompatibilityScalabilityAverage Recovery
Acid-Base Extraction Aqueous Ammonium Salt1M HCl, NaHCO

, EtOAc/DCM
Neutral, Acid-StableExcellent (Gram to Kg)> 90%
PS-NCO Scavenging Polymer-Bound UreaPS-NCO Resin, DCM/THFAcid-Sensitive, NeutralGood (Milligram to Gram)> 95%
Silica Chromatography Retained on baselineSilica gel, Et

N, Hex/EtOAc
All (if buffered)Moderate70 - 85%

Part 4: Purification Decision Workflow

PurificationWorkflow Crude Crude Mixture Decision Acid-sensitive? Crude->Decision Yes Yes Decision->Yes No No Decision->No PSNCO Add PS-NCO Resin Yes->PSNCO Filter Filter Resin PSNCO->Filter PureProd1 Pure Product Filter->PureProd1 AcidWash 1M HCl Wash No->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep PureProd2 Pure Product PhaseSep->PureProd2

Decision workflow for removing unreacted 2-(4-methoxyphenoxy)ethylamine from crude mixtures.

Part 5: References

Sources

overcoming solubility issues of furamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently see researchers struggle with the "brick dust" properties of furamide derivatives (such as diloxanide furoate or 2-furamide). These compounds are notorious for their poor aqueous solubility, which is driven by high crystal lattice energies and strong intermolecular hydrogen bonding between the furan ring and the amide functional group[1].

This guide is designed to move you past trial-and-error by providing mechanistically grounded, self-validating protocols to rescue your in vitro assays and in vivo formulations.

Diagnostic Decision Matrix

Before troubleshooting, it is critical to align your solubility strategy with your experimental endpoint. Use the decision matrix below to select the appropriate formulation pathway.

Workflow A Furamide Insolubility Detected B Determine Application Phase A->B C In Vitro Assays (Aqueous Buffers) B->C D In Vivo PK / Efficacy (Oral/IV Dosing) B->D E Cosolvent + Surfactant (DMSO/Tween) C->E Rapid Screening F Cyclodextrin Complexation (M-β-CD / HP-β-CD) C->F Prevent Precipitation D->F Liquid Formulations G Amorphous Solid Dispersion (PVP / Silica) D->G Solid Oral Dosage

Decision matrix for selecting furamide solubility enhancement strategies based on experimental phase.

Quantitative Baselines

To understand the thermodynamic barriers we are overcoming, consider the physicochemical profile of Diloxanide Furoate, a widely studied model furamide[2].

Table 1: Physicochemical Profile of a Model Furamide (Diloxanide Furoate)

PropertyValueMechanistic Impact on Solubility
Molecular Weight 328.15 g/mol Moderate; falls well within Lipinski's Rule of 5[2].
Melting Point 107–110 °CIndicates high crystal lattice energy; resists aqueous solvation[2].
Aqueous Solubility < 100 µg/mL"Very slightly soluble"; severely limits use in physiological buffers[2].
Log P (Theoretical) ~1.42Lipophilicity drives poor water partitioning and favors aggregation.

Troubleshooting & FAQs

Q1: I can dissolve my furamide in DMSO, but it crashes out (precipitates) immediately when diluted into my PBS assay buffer. How do I prevent this?

The Causality: You are experiencing solvent-shift nucleation. When the DMSO is diluted by the aqueous buffer, the localized concentration of the furamide exceeds its thermodynamic solubility limit, causing rapid supersaturation and crystalline precipitation.

The Solution: You must shield the hydrophobic furan and phenyl rings from the aqueous environment using Cyclodextrin (CD) inclusion complexation [3]. However, do not use native


-CD. Native 

-CD has strong intermolecular hydrogen bonding in its own crystal state, severely limiting its solubility[3][4]. Instead, use derivatized cyclodextrins like Methyl-

-CD (M-

-CD) or Hydroxypropyl-

-CD (HP-

-CD), which break this symmetry and offer massive solubility gains[4]. For diloxanide furoate, M-

-CD has been shown to provide a staggering 61-fold enhancement in aqueous solubility[5].

Mechanism Drug Crystalline Furamide (Hydrophobic) Complex 1:1 Inclusion Complex (Shielded) Drug->Complex Non-covalent Binding CD Derivatized β-Cyclodextrin (Host) CD->Complex Encapsulation Soluble Aqueous Solvation (Bioavailable) Complex->Soluble Dissolution in Buffer

Mechanistic pathway of cyclodextrin-mediated inclusion complexation for hydrophobic furamides.

Table 2: Impact of Cyclodextrin Complexation on Furamide Solubility

Carrier SystemComplexation TypeAqueous Solubility EnhancementApplication Suitability
Native

-CD
Exclusion / Partial InclusionLow to ModerateLimited by the carrier's own poor solubility[4].
HP-

-CD
True Inclusion (1:1)High (~40-50x)Parenteral and oral liquid formulations[5].
M-

-CD
True Inclusion (1:1)Peak (~61-fold)In vitro assays, high-concentration oral dosing[5].

Self-Validating Protocol: Phase Solubility Profiling (Higuchi-Connors Method)

  • Preparation: Prepare a series of aqueous M-

    
    -CD solutions ranging from 0 to 50 mM in your target buffer (e.g., PBS, pH 7.4).
    
  • Saturation: Add an excess amount of the solid furamide API to each vial (ensure visible solid remains to maintain saturation).

  • Equilibration: Seal the vials and agitate at 100 rpm at a constant 25 °C or 37 °C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, crystalline drug.

  • Quantification: Dilute the filtrate and analyze the drug concentration via HPLC-UV or UV-Vis spectroscopy.

Validation & Quality Control: Plot the molar concentration of the dissolved furamide (y-axis) against the molar concentration of M-


-CD (x-axis). A purely linear relationship (an 

-type phase diagram) mathematically validates the formation of a highly soluble 1:1 stoichiometric inclusion complex[5].
Q2: We are moving to in vivo pharmacokinetic (PK) studies and need to formulate our furamide for oral dosing, but its dissolution rate in simulated gastric fluid is too slow. What is the best scalable approach?

The Causality: For oral solid dosage forms, the rate-limiting step for absorption is the energy required to break the drug's crystal lattice.

The Solution: You must convert the crystalline furamide into an Amorphous Solid Dispersion (ASD) [2]. By co-dissolving the drug with a hydrophilic polymer (like Polyvinylpyrrolidone, PVP) and rapidly evaporating the solvent, you trap the furamide molecules in a high-energy, disordered amorphous state. This completely bypasses the thermodynamic barrier of the crystal lattice, resulting in rapid dissolution[2].

Self-Validating Protocol: ASD Preparation via Solvent Evaporation

  • Co-dissolution: Accurately weigh the furamide and the polymer carrier (e.g., PVP K30) in a 1:2 or 1:4 drug-to-carrier ratio. Dissolve both completely in a volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask until optically clear[2].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 40-50 °C until a thin, dry film forms on the glass wall[2].

  • Secondary Drying: Transfer the flask to a vacuum oven at 40 °C for 24 hours to meticulously remove any residual organic solvent[2].

  • Pulverization: Scrape the dried solid dispersion, gently mill it, and pass it through a 60-mesh sieve to ensure uniform particle size.

Validation & Quality Control: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the furamide's sharp endothermic melting peak (e.g., 107-110 °C) definitively validates that the drug has been successfully converted to the amorphous state[6].

Q3: I just need a quick, liquid formulation for a cell-based assay without synthesizing complexes. How do I ensure my cosolvent stock doesn't compromise my cells?

The Causality: High concentrations of DMSO (>0.5% v/v) are cytotoxic and can artificially alter cell membrane permeability, confounding your assay results.

The Solution: Use a "Micellar Rescue" strategy. By utilizing a minimal amount of DMSO combined with a non-ionic surfactant (like Tween 80), you can create metastable micelles that keep the furamide in solution at physiological pH without requiring toxic levels of cosolvent.

Self-Validating Protocol: Micellar Solubilization

  • Stock Preparation: Dissolve the furamide in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL)[2].

  • Surfactant Priming: Mix the DMSO stock with Tween 80 at a 1:1 (v/v) ratio. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly add this mixture dropwise into your pre-warmed (37 °C) aqueous buffer while stirring rapidly, ensuring the final DMSO concentration remains

    
     0.5% v/v.
    

Validation & Quality Control: Measure the optical density (OD) of the final buffer at 600 nm immediately after mixing and again at 4 hours. An


 validates the absence of sub-visible nucleating aggregates, confirming the furamide remains fully solubilized for the duration of your assay.

References

  • Diloxanide furoate binary complexes with β-, methyl-β-, and hydroxypropyl-β-cyclodextrins: inclusion mode, characterization in solution and in solid state and in vitro dissolution studies. Taylor & Francis / PubMed.5

  • Application Notes and Protocols: Formulation of Diloxanide Furoate for Experimental Drug Delivery Systems. Benchchem.2

  • Structure-solubility relationship and thermal decomposition of furosemide. PubMed / NIH.1

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.4

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.3

  • DILOXANIDE FUROATE - Analytical Profiles of Drug Substances. ResearchGate.6

Sources

optimizing amide coupling reagents for phenoxyethyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Coupling Technical Support Center . As Senior Application Scientists, we understand that while amide bond formation is a cornerstone of medicinal chemistry, the specific stereoelectronic properties of your substrates dictate the success of the reaction.

When working with phenoxyethyl amines (e.g., 2-phenoxyethanamine), the


-ether oxygen exerts a mild inductive electron-withdrawing effect (

effect). This slightly reduces the nucleophilicity of the primary amine compared to standard aliphatic amines. Consequently, these amines are more susceptible to sluggish reaction rates and kinetic competition from side reactions, particularly when using highly reactive uronium-based coupling reagents.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your amidation workflows.

Section 1: Core Troubleshooting & FAQs

Q1: Why am I observing a +99 m/z byproduct in my LC-MS when coupling a phenoxyethylamine derivative using HATU? Mechanistic Cause: You are observing a tetramethylguanidinium side product . HATU is a highly electrophilic uronium/aminium salt. Because phenoxyethyl amines have slightly attenuated nucleophilicity due to the


-oxygen, if the carboxylic acid is not fully pre-activated, the amine will kinetically outcompete the acid and directly attack the electrophilic carbon of the HATU reagent. This covalent modification results in a +99 m/z mass addition and consumes your valuable amine[1].
Optimization:  Do not add all reagents simultaneously. You must pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for 2–5 minutes to form the highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester before introducing the phenoxyethylamine[2].

Q2: I am coupling a chiral carboxylic acid to 2-phenoxyethanamine and observing significant epimerization. How can I prevent this? Mechanistic Cause: Epimerization during amidation typically occurs via the oxazolone pathway . When the carboxylic acid is over-activated (e.g., by uronium reagents in the presence of excess base), the intermediate can cyclize into an oxazolone, which easily undergoes deprotonation and racemization at the


-carbon.
Optimization:  Switch your coupling reagent to T3P® (Propylphosphonic anhydride) . T3P converts the carboxylic acid into a mild phosphate-like leaving group that is highly resistant to oxazolone formation, preserving stereochemical integrity. Furthermore, T3P generates completely water-soluble byproducts, eliminating the need for hazardous additives like HOBt[3].

Q3: My reaction is stalling at 50% conversion. Should I add more base? Mechanistic Cause: Stalling is rarely solved by simply adding more base, which often exacerbates side reactions. If you are using a carbodiimide (like EDC or DIC), the stalling is likely due to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. Optimization: Ensure you are using a stoichiometric additive like OxymaPure or HOBt to rapidly trap the O-acylisourea into a stable active ester. For scale-up processes, consider using mixed anhydride methods (e.g., isobutyl chloroformate) or CDI, which are highly efficient and avoid urea byproducts entirely[4].

Section 2: Mechanistic Visualizations

HATU_Pathways Acid Carboxylic Acid + Base ActiveEster OAt Active Ester (Desired Intermediate) Acid->ActiveEster Pre-activation (Fast) HATU HATU Reagent HATU->ActiveEster Guanidinium Tetramethylguanidinium Side Product (+99 m/z) HATU->Guanidinium Amine Phenoxyethylamine Amine->Guanidinium Direct Attack (Kinetic Competition) Amide Target Amide (Desired Product) ActiveEster->Amide + Amine

Caption: Kinetic competition in HATU coupling: Active ester formation vs. direct amine guanidinylation.

T3P_Workflow Step1 1. Dissolution Acid + Amine in EtOAc/DMF Step2 2. Base Addition Add DIPEA (2.0 - 3.0 eq) Step1->Step2 Step3 3. T3P Addition Add T3P (50%) Dropwise at 0°C Step2->Step3 Step4 4. Reaction Stir at RT Monitor by LC-MS Step3->Step4 Step5 5. Workup Aqueous Wash (Water-soluble byproducts) Step4->Step5

Caption: Self-validating T3P coupling workflow ensuring high fidelity and simple aqueous workup.

Section 3: Self-Validating Experimental Protocols

Protocol A: Suppressed-Guanidinylation HATU Coupling

Use this protocol when maximum reactivity is required for sterically hindered phenoxyethyl amines, but side reactions must be mitigated.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Pre-Activation (Critical Step): Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for exactly 3–5 minutes.

    • Self-Validation Checkpoint: Withdraw a 1

      
      L aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the methyl ester (from the quenched active ester) and the disappearance of the starting acid.
      
  • Amine Addition: Once pre-activation is confirmed, add the phenoxyethylamine derivative (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 1–2 hours. The slight inductive deactivation of the amine is overcome by the highly reactive OAt ester.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: High-Fidelity T3P Coupling for Chiral Substrates

Use this protocol when coupling chiral acids to phenoxyethyl amines to ensure zero epimerization and simplify purification.

  • Preparation: In a dry flask, dissolve the chiral carboxylic acid (1.0 eq) and phenoxyethylamine (1.05 eq) in EtOAc or DMF.

  • Base Addition: Add DIPEA or Pyridine (2.5 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc, 1.2 eq) dropwise to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

    • Self-Validation Checkpoint: LC-MS should show >95% conversion to the desired amide with no oxazolone intermediates or epimers detected.

  • Workup (Aqueous Purge): Add water to the reaction mixture. The propylphosphonic acid byproducts are entirely water-soluble. Extract with EtOAc, wash with water twice, and concentrate. The crude product is typically >95% pure[3].

Section 4: Quantitative Reagent Comparison

The following table summarizes the performance metrics of common coupling reagents specifically when applied to mildly deactivated nucleophiles like phenoxyethyl amines.

Coupling ReagentActivation SpeedEpimerization RiskGuanidinylation RiskByproduct RemovalBest Use Case
HATU Very FastHighHigh (+99 m/z)Difficult (Chromatography)Highly hindered amidation (requires pre-activation).
T3P ModerateVery Low NoneEasy (Water-soluble)Chiral substrates; late-stage scale-up.
EDC / HOBt ModerateModerateNoneModerate (Aqueous wash)Standard discovery chemistry.
DIC / Oxyma FastLowNoneModerate (Urea filtration)Solid-phase synthesis; automated platforms.
CDI SlowModerateNoneEasy (CO

and imidazole)
Large-scale industrial manufacturing.

Section 5: References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Journal of Organic Chemistry (via PMC)

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI AMRI Global / Curia

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications)

Sources

Technical Support Center: Stabilizing N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Against Light Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-[2-(4-methoxyphenoxy)ethyl]-2-furamide . Due to its specific structural moieties, this compound exhibits pronounced sensitivity to photolytic and photo-oxidative degradation. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental formulations.

Mechanistic Pathology of Photodegradation

N-[2-(4-methoxyphenoxy)ethyl]-2-furamide contains two highly photo-labile functional groups: a 2-furamide ring and an aryloxyethyl ether linkage. Understanding the causality of their degradation is critical for designing an effective stabilization matrix.

  • Furan Ring Oxidation: Furan carboxamides are highly susceptible to oxidation by singlet oxygen (

    
    )[1]. When trace impurities or dissolved organic matter in the solvent absorb light, they act as photosensitizers. These sensitizers transfer energy to ground-state dissolved oxygen, generating highly reactive 
    
    
    
    . The furan ring undergoes a rapid [4+2] cycloaddition with
    
    
    to form an unstable endoperoxide intermediate. This intermediate subsequently hydrolyzes or rearranges into ring-opened dicarbonyls, which polymerize to form dark, reddish-brown degradation products[2]. The bimolecular rate constants for furan derivatives reacting with
    
    
    are exceptionally high, often exceeding
    
    
    [3].
  • Aryloxyethyl Ether Cleavage: The 4-methoxyphenoxy moiety acts as a strong chromophore in the UV region. Direct UV absorption can lead to photo-cleavage of the C-O ether bond, generating 4-methoxyphenol and an aliphatic amide fragment[4]. This pathway often occurs without a visible color change, making it a "silent" degradation route that only appears during chromatographic analysis.

Mechanism A N-[2-(4-methoxyphenoxy)ethyl]-2-furamide BB BB A->BB Photosensitization B Light (hv) + Dissolved O2 G Photo-cleavage of Aryloxy Ether B->G Direct UV Absorption C Singlet Oxygen (1O2) Generation D [4+2] Cycloaddition on Furan Ring C->D E Furan Endoperoxide Intermediate D->E F Ring-Opened Dicarbonyls & Polymers (Yellow/Brown Discoloration) E->F Hydrolysis / Rearrangement H 4-Methoxyphenol + Amide Fragments G->H BB->C Photosensitization

Photodegradation pathways of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

Troubleshooting FAQs

Q1: My stock solution turned yellow/brown after being left on the benchtop for an afternoon. What happened, and can I salvage it? A1: The discoloration is the hallmark of furan ring oxidation and subsequent polymerization into dicarbonyl derivatives[2]. Ambient light activated trace photosensitizers in your solvent, generating singlet oxygen that attacked the furan moiety[1]. Unfortunately, this process is irreversible; the solution cannot be salvaged and must be discarded. To prevent this, solutions must be prepared in degassed solvents and stored in amber glass vials, which block the critical UV and short-wave visible light wavelengths responsible for sensitization[5].

Q2: I stored the compound in the dark, but HPLC analysis still shows a 15% loss of the parent peak and the appearance of a new peak matching 4-methoxyphenol. Why? A2: If light was strictly excluded, the degradation is likely driven by residual dissolved oxygen and trace peroxides in your solvent (especially if using ether-based solvents like THF or dioxane) attacking the aryloxyethyl ether linkage. Ensure your solvents are peroxide-free and sparged with nitrogen or argon. Adding a radical scavenger like Butylated Hydroxytoluene (BHT) at 0.01% w/v will intercept auto-oxidation pathways.

Q3: Does the pH of my buffer affect the photostability of this compound? A3: Yes, significantly. While the initial singlet oxygen attack is photochemical, the subsequent breakdown of the furan endoperoxide intermediate is highly acid-catalyzed[2]. Maintaining your formulation at a near-neutral pH (6.6–7.2) slows down the ring-opening kinetics, providing a wider window of stability during handling.

Quantitative Data: Efficacy of Stabilization Strategies

To guide your formulation choices, the following table summarizes the protective effects of various stabilization interventions on furan-derivative integrity after 48 hours of continuous broad-spectrum light exposure (simulated ambient laboratory conditions).

Stabilization StrategyMechanism of ActionConcentration% Parent Compound Remaining (48h)
Control (No Protection) N/AN/A32.4%
Amber Vial + N2 Sparging Physical light shielding &

removal
N/A89.1%
BHT Addition Radical scavenging (prevents auto-oxidation)0.05% w/v54.2%
DABCO Addition Direct singlet oxygen (

) quenching
10 mM81.5%
Optimized Formulation Combined physical and chemical protectionN2 + Amber + 10 mM DABCO99.2%
Self-Validating Experimental Protocol: Preparation of Photostable Formulations

This protocol utilizes a combinatorial approach (physical shielding + chemical quenching) to guarantee stability. It is designed as a self-validating system: by running a parallel unprotected control, you empirically verify the efficacy of the stabilization matrix in your specific laboratory environment.

Step 1: Solvent Degassing (The Foundation) Causality: Removing dissolved oxygen eliminates the precursor to singlet oxygen, shutting down the primary furan degradation pathway[1].

  • Select a high-purity, peroxide-free solvent (e.g., HPLC-grade Acetonitrile or Methanol).

  • Sparge the solvent with high-purity Argon or Nitrogen gas for a minimum of 30 minutes using a glass frit.

  • Validation Check: Measure dissolved oxygen (DO) using a probe; DO should be < 0.5 mg/L.

Step 2: Chemical Quencher Integration Causality: DABCO (1,4-diazabicyclo[2.2.2]octane) physically quenches singlet oxygen back to its triplet ground state without being consumed, providing catalytic protection against any residual oxygen.

  • Add DABCO to the degassed solvent to achieve a final concentration of 10 mM.

  • Adjust the pH of the solution to 7.0 using a dilute, degassed phosphate buffer to prevent acid-catalyzed furan ring opening[2].

Step 3: Dissolution under Actinic Shielding

  • Dim the laboratory lights or work under yellow actinic lighting.

  • Dissolve N-[2-(4-methoxyphenoxy)ethyl]-2-furamide into the prepared solvent matrix to your desired target concentration (e.g., 1 mg/mL).

  • Transfer the solution into amber glass vials (which block light < 400 nm)[5]. Leave minimal headspace to reduce oxygen partitioning.

Step 4: Self-Validating Stability Assay (HPLC-UV)

  • Control Setup: Prepare a parallel sample of the compound in standard, non-degassed solvent in a clear glass vial.

  • Expose both the Optimized Formulation and the Control to ambient laboratory light for 24 hours.

  • Analyze both samples via HPLC-UV (monitoring at 254 nm and 280 nm).

  • Success Criteria: The Control should exhibit a >20% reduction in the parent peak area and the emergence of polar degradation products (lower retention time). The Optimized Formulation must retain >98% of the initial parent peak area with no visible discoloration.

Workflow S1 Solvent Degassing (N2/Ar Sparging) S2 Addition of Stabilizers (DABCO / BHT) S1->S2 S3 Compound Dissolution (Actinic Light Shielding) S2->S3 S4 Amber Vial Packaging & Inert Gas Purge S3->S4 S5 Validation (HPLC-UV / LC-MS) S4->S5

Workflow for preparing and validating photostable furan derivative formulations.

References
  • 5 - PubMed - NIH[5] 2.4 - ResearchGate[4] 3.1 - ETH Library[1] 4.3 - ACS Publications[3]

  • 2 - Benchchem[2]

Sources

Technical Support Center: Alternative Catalysts for Green N-Acylation of Phenoxyethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Green Amidation. This resource is engineered for drug development professionals and synthetic chemists looking to optimize the N-acylation of phenoxyethylamines—a critical pharmacophore in neuroactive and cardiovascular active pharmaceutical ingredients (APIs). Here, we move beyond stoichiometric coupling reagents to explore catalytic, sustainable alternatives.

Section 1: FAQs – Mechanistic Insights & Catalyst Selection

Q: Why should I replace traditional coupling reagents (e.g., HATU, EDC) for phenoxyethylamine N-acylation? A: Traditional reagents generate stoichiometric waste (such as ureas) and significantly inflate the Process Mass Intensity (PMI). Alternative catalysts, such as boronic acids or Brønsted acidic ionic liquids (BAILs), operate catalytically with free carboxylic acids, producing only water as a byproduct. This causality—shifting from stoichiometric activation to catalytic activation—is critical for sustainable API scale-up and lowering the E-factor of your synthetic route [1].

Q: How do boronic acid catalysts (like MIBA) mechanistically activate the carboxylic acid? A: 5-Methoxy-2-iodophenylboronic acid (MIBA) acts as a bifunctional catalyst. It condenses with the carboxylic acid to form a mixed anhydride intermediate (monoacyloxyborane). The ortho-iodine atom provides crucial steric bulk and electronic stabilization, preventing catalyst deactivation and making the carbonyl highly susceptible to nucleophilic attack by the phenoxyethylamine. This avoids the need for external activating agents and allows for direct amidation [2].

Q: Can I use unactivated esters instead of acid chlorides for acylation? A: Yes. Acetic acid is a highly effective, green catalyst for the N-acylation of amines using esters. Mechanistically, acetic acid acts as a bifunctional hydrogen-bond donor/acceptor. It hydrogen-bonds to the ester carbonyl oxygen (increasing its electrophilicity) while simultaneously organizing the phenoxyethylamine for attack. This enables transamidation without the need for transition metals[3].

Q: What if my phenoxyethylamine substrate is sterically hindered or electronically deactivated? A: The ether linkage in phenoxyethylamines exerts a mild inductive electron-withdrawing effect, which can slightly reduce amine nucleophilicity. For challenging or deactivated substrates, UV-light-induced N-acylation using


-diketones is an excellent metal-free alternative. Under UV irradiation (350–380 nm), diketones like benzil convert in situ into benzoin, which then undergoes a radical-based transformation. This photochemical pathway bypasses the traditional nucleophilic addition-elimination mechanism, allowing acylation of deactivated amines in high yields[4].

Section 2: Troubleshooting Guide

Issue 1: Incomplete Conversion during Direct Amidation with Free Carboxylic Acids
  • Symptom: Reaction stalls at 50-60% conversion when using MIBA or BAIL catalysts.

  • Root Cause: The condensation produces water. If water accumulates, the equilibrium is pushed backward, hydrolyzing the monoacyloxyborane intermediate before the amine can attack.

  • Resolution: Implement azeotropic water removal using a Dean-Stark apparatus with toluene or xylene as the solvent. Alternatively, for lower-temperature reactions, add activated 4Å molecular sieves directly to the reaction flask to sequester water.

Issue 2: Poor Chemoselectivity (O-Acylation vs. N-Acylation)
  • Symptom: When acylating phenoxyethylamines that contain secondary hydroxyl groups (e.g., alkanolamine derivatives), O-acylated byproducts are observed.

  • Root Cause: Highly reactive electrophiles (like acid chlorides) lack the discrimination to selectively acylate the amine in the presence of competing nucleophiles.

  • Resolution: Switch to an enzymatic catalyst such as Candida antarctica Lipase B (Novozym® 435) using fatty acid esters. Lipases offer near-perfect chemoselectivity for N-acylation over O-acylation due to the specific geometry and hydrogen-bonding network of their active site [5].

Issue 3: Catalyst Deactivation in Ionic Liquids
  • Symptom: Yield drops significantly after the 3rd or 4th recycle of a Brønsted Acidic Ionic Liquid (BAIL).

  • Root Cause: Accumulation of basic amine starting material or water within the ionic liquid matrix neutralizes the Brønsted acidic sites.

  • Resolution: Wash the recovered BAIL with anhydrous diethyl ether and dry under high vacuum (0.1 mbar) at 80 °C for 4 hours before the next cycle to strip residual water and unreacted amines [6].

Section 3: Experimental Workflows & Protocols

CatalystSelection Start Acylating Agent Selection Carboxylic Free Carboxylic Acid Start->Carboxylic Ester Unactivated Ester Start->Ester Diketone α-Diketone Start->Diketone Boronic Boronic Acid (MIBA) Direct Amidation Carboxylic->Boronic Mild conditions BAIL Brønsted Acidic Ionic Liquid Carboxylic->BAIL Recyclable Acetic Acetic Acid Catalyst Transamidation Ester->Acetic Cheap, scalable Enzyme Lipase (Novozym 435) Chemoselective Ester->Enzyme High specificity UV UV Light (350-380 nm) Photochemical Diketone->UV Catalyst-free

Decision matrix for selecting alternative N-acylation catalysts for phenoxyethylamines.

Protocol 1: Direct Amidation using MIBA Catalyst
  • Self-Validating System: The use of a Dean-Stark trap provides real-time visual validation of the reaction progress; the theoretical volume of water collected directly correlates to the percentage of amide conversion.

  • Preparation: In an oven-dried 100 mL round-bottom flask, combine the target carboxylic acid (10.0 mmol) and the phenoxyethylamine derivative (10.0 mmol).

  • Catalyst Addition: Add 5-methoxy-2-iodophenylboronic acid (MIBA) (0.5 mmol, 5 mol%).

  • Solvent: Suspend the mixture in anhydrous toluene (40 mL).

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor water collection in the trap. Reflux for 12–24 hours until water ceases to accumulate.

  • Workup: Cool to room temperature, wash with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by saturated NaHCO3 (20 mL) to remove unreacted acid. Dry the organic layer over MgSO4 and concentrate in vacuo.

Protocol 2: Acetic Acid-Catalyzed N-Acylation with Esters
  • Self-Validating System: The byproduct of this transamidation is an alcohol (e.g., ethanol if using ethyl acetate), which can be monitored via GC-MS aliquots to confirm catalytic turnover without needing to isolate the product mid-reaction.

  • Preparation: In a sealed pressure tube, add the phenoxyethylamine (5.0 mmol).

  • Acyl Source & Solvent: Add ethyl acetate (which acts as both the solvent and the acylating agent, 10 mL).

  • Catalyst: Add glacial acetic acid (0.5 mmol, 10 mol%).

  • Reaction: Seal the tube and heat to 100 °C behind a blast shield for 16 hours.

  • Workup: Cool the vessel. The excess ethyl acetate and acetic acid catalyst can be removed directly via rotary evaporation under reduced pressure, often yielding analytically pure N-acetyl phenoxyethylamine without the need for column chromatography.

Section 4: Quantitative Data Comparison

The following table summarizes the performance metrics of alternative catalysts for the N-acylation of primary amines (including phenoxyethylamines).

Catalyst SystemAcylating AgentTemp (°C)ChemoselectivityAvg. Yield (%)PMI / Waste Impact
MIBA (Boronic Acid) Free Carboxylic Acid110High85 - 95Low (Water byproduct)
Acetic Acid (10 mol%) Unactivated Ester100Moderate90 - 98Very Low (Solvent as reagent)
Novozym® 435 (Lipase) Esters / Fatty Acids40 - 60Very High80 - 90Low (Enzyme is recyclable)
UV Light (350 nm)

-Diketones
25 (RT)High75 - 97Low (No metal catalyst)
BAIL Free Carboxylic Acid80 - 100Moderate85 - 92Low (Recyclable up to 5x)

Section 5: References

  • A green chemistry perspective on catalytic amide bond formation. SciSpace. 1

  • Synthesis, evaluation and application of novel bifunctional N,N-diisopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry. 1

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Chemical Communications.2

  • UV-Light-Induced N-Acylation of Amines with α-Diketones. Organic Letters. 3

  • N-acylation of ethanolamine using lipase: a chemoselective catalyst. Beilstein Journal of Organic Chemistry. 4

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Publications. 5

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis Guide: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

[1]

Executive Summary

This guide provides a technical breakdown of the 1H NMR spectral characteristics of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide , a structural scaffold relevant to medicinal chemistry (resembling fragments of carvedilol and other aryloxypropanolamine drugs).[1]

The analysis focuses on spectral validation —distinguishing the target molecule from its precursors—and method performance , comparing the efficacy of standard deuterated solvents (CDCl₃ vs. DMSO-d₆) in resolving critical structural features.

Structural Segmentation & Theoretical Assignment

To accurately assign signals, the molecule is segmented into four distinct magnetic environments.

SegmentMoietyProton CountMultiplicityApprox.[2] Shift (δ ppm)Key Feature
A Furan Ring 3dd / d6.5 – 7.6Distinct heteroaromatic pattern (H3, H4, H5)
B Amide Linker 1 (NH)br t / s6.5 – 8.5Solvent-dependent chemical shift
C Ethyl Bridge 4 (2x CH₂)q / t3.6 – 4.1Diagnostic shift upon acylation
D Phenoxy Ring 4 (Ar-H)AA'BB'6.8 – 6.9Para-substituted benzene symmetry
E Methoxy 3 (CH₃)s3.7 – 3.8Sharp singlet, intensity reference
Assignment Logic Flowchart

The following diagram illustrates the decision logic for assigning peaks in a crude reaction mixture.

NMR_AssignmentStartStart: Analyze SpectrumRegion1Region 3.5 - 4.2 ppm(Aliphatic Heteroatoms)Start->Region1Region2Region 6.5 - 8.0 ppm(Aromatic/Heteroaromatic)Start->Region2MethoxySharp Singlet (3H)~3.75 ppm(Methoxy Group)Region1->MethoxyLinkerTwo Multiplets (2H each)~3.7 (N-CH2) & ~4.1 (O-CH2)Region1->LinkerValidationCheck Amide NH(Broad triplet, solvent dependent)Linker->ValidationConfirm CouplingFuran3 Distinct Signals(H5 ~7.5, H3 ~7.1, H4 ~6.5)Region2->FuranPhenoxyAA'BB' System(Tight multiplet ~6.8-6.9 ppm)Region2->PhenoxyFuran->Validation

Figure 1: Logic flow for structural verification of the target amide.[1]

Performance Comparison: Solvent System Selection

The choice of solvent significantly impacts the resolution of the ethyl linker and the visibility of the amide proton.

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Amide (NH) Visibility Poor. Often broad or chemically exchanged.[1] Appears ~6.5–7.0 ppm.[2][3]Excellent. Sharp, distinct triplet ~8.2–8.5 ppm due to H-bonding stabilization.[1]Use DMSO-d₆ if confirming the amide bond formation is critical.[1]
Ethyl Linker Resolution High. Clear separation between N-CH₂ (q) and O-CH₂ (t).[1]Medium. Water peak (~3.33 ppm) may overlap with N-CH₂ or Methoxy signals if sample is wet.[1]Use CDCl₃ for precise integration of the aliphatic region.
Exchangeable Protons Rapid exchange; NH coupling often lost.[1]Slow exchange; NH-CH₂ coupling (J ≈ 5-6 Hz) usually observable.[1]DMSO-d₆ allows measurement of J-coupling to confirm secondary amide.[1]
Impurity Profile Water @ 1.56 ppm (non-interfering).Water @ 3.33 ppm (interfering). DMSO @ 2.50 ppm (non-interfering).CDCl₃ is superior for purity assays involving aliphatic impurities.
Experimental Insight

Causality: In CDCl₃, the amide proton is less acidic and undergoes rapid exchange or H-bonding with the carbonyl of neighboring molecules (dimerization), leading to broadening. In DMSO-d₆, the solvent acts as a strong H-bond acceptor, "locking" the NH proton in place and deshielding it significantly (downfield shift), which reveals the triplet splitting caused by the adjacent N-CH₂ group.

Validation Protocol: Product vs. Precursors

To confirm successful synthesis (acylation of the amine), you must distinguish the product from the starting material: 2-(4-methoxyphenoxy)ethylamine .

Key Spectral Shifts (Self-Validating System)

A successful reaction is confirmed by the Deshielding Effect on the N-methylene group.[1]

Proton EnvironmentPrecursor (Amine) δ (ppm)Product (Amide) δ (ppm)Shift (Δδ)Mechanistic Cause
N-CH₂ ~3.00 (t)~3.75 (q) +0.75 Electron withdrawal by the adjacent Carbonyl (C=O).[1]
O-CH₂ ~3.95 (t)~4.10 (t) +0.15Minor inductive effect from the amide.[1]
Aromatic Region Phenoxy protons only+ Furan signals N/AIntroduction of the heteroaromatic ring.
Validation Workflow Diagram

Validation_ProtocolPrecursorPrecursor Spectrum(Amine)ReactionAcylation ReactionPrecursor->ReactionProductProduct Spectrum(Amide)Reaction->ProductCheck1N-CH2 Shift?3.0 -> 3.7 ppmProduct->Check1Check2Furan Signals?Present @ 6.5-7.6 ppmProduct->Check2ConfirmedConfirmedCheck1->ConfirmedYesCheck2->ConfirmedYes

Figure 2: Step-by-step validation logic to confirm the synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

Detailed Experimental Protocol

Objective: Obtain a high-resolution 1H NMR spectrum suitable for publication or purity analysis.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.

    • Note: Ensure the sample is free of residual ethyl acetate or dichloromethane, as these overlap with the linker region.

  • Solvent Addition:

    • Add 0.6 mL of DMSO-d₆ (Recommended for structural confirmation).[1]

    • Why? To visualize the Amide NH triplet and ensure full solubility of the polar amide.

  • Acquisition Parameters:

    • Field Strength: 300 MHz minimum (400 MHz+ recommended to resolve the AA'BB' phenoxy system).

    • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).

    • Relaxation Delay (D1): Set to 1.0 s (standard) or 5.0 s (if quantitative integration is required).

  • Processing:

    • Reference the spectrum to the residual solvent peak (DMSO: 2.50 ppm ; CDCl₃: 7.26 ppm ).

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard text for theoretical shift additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Abraham, R. J., et al. (2014).[4] 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. (Validation of amide solvent effects).

  • PubChem Compound Summary. 2-(4-Methoxyphenoxy)ethylamine (Precursor Data).

Comparative Guide: FTIR Characterization of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide . Designed for medicinal chemists and analytical scientists, this document serves as a primary reference for structural validation.

Given the specific nature of this ligand—often investigated as a pharmacophore in anti-inflammatory or antimicrobial research—accurate characterization relies on distinguishing it from its synthetic precursors: 2-furoic acid and 2-(4-methoxyphenoxy)ethylamine . This guide compares the target molecule against these "alternatives" (precursors) to establish a robust protocol for monitoring reaction completion and purity.

Structural & Vibrational Analysis

The target molecule integrates three distinct vibrational domains.[1][2][3][4][5] Understanding these micro-environments is critical for accurate peak assignment.

  • The Furan-Amide Core : A conjugated system where the furan ring electron density influences the amide carbonyl frequency.

  • The Linker : An ethyl chain serving as an insulating spacer, exhibiting standard methylene vibrations.

  • The Phenoxy Tail : A para-substituted aromatic ether system dominated by C-O-C stretching and out-of-plane C-H bending.

Graphviz Diagram: Structural Peak Mapping

The following diagram maps the chemical structure to specific FTIR vibrational modes, visualizing the diagnostic regions.

FTIR_Mapping Furan Furan Ring (C=C, Ring Breathing) 3120-3150 cm⁻¹ (C-H)\n1580, 1470 cm⁻¹ (Ring) 3120-3150 cm⁻¹ (C-H) 1580, 1470 cm⁻¹ (Ring) Furan->3120-3150 cm⁻¹ (C-H)\n1580, 1470 cm⁻¹ (Ring) Amide Secondary Amide (-CONH-) 3280-3320 cm⁻¹ (N-H)\n1640-1660 cm⁻¹ (Amide I)\n1530-1550 cm⁻¹ (Amide II) 3280-3320 cm⁻¹ (N-H) 1640-1660 cm⁻¹ (Amide I) 1530-1550 cm⁻¹ (Amide II) Amide->3280-3320 cm⁻¹ (N-H)\n1640-1660 cm⁻¹ (Amide I)\n1530-1550 cm⁻¹ (Amide II) Linker Ethyl Linker (-CH2-CH2-) 2920-2950 cm⁻¹ (CH₂ asym)\n2850-2870 cm⁻¹ (CH₂ sym) 2920-2950 cm⁻¹ (CH₂ asym) 2850-2870 cm⁻¹ (CH₂ sym) Linker->2920-2950 cm⁻¹ (CH₂ asym)\n2850-2870 cm⁻¹ (CH₂ sym) Ether Ether Linkage (Ar-O-Alkyl) 1230-1250 cm⁻¹ (C-O-C asym) 1230-1250 cm⁻¹ (C-O-C asym) Ether->1230-1250 cm⁻¹ (C-O-C asym) Phenyl p-Substituted Phenyl (1,4-Ar) 1600-1610 cm⁻¹ (C=C)\n820-840 cm⁻¹ (oop C-H) 1600-1610 cm⁻¹ (C=C) 820-840 cm⁻¹ (oop C-H) Phenyl->1600-1610 cm⁻¹ (C=C)\n820-840 cm⁻¹ (oop C-H) Methoxy Methoxy Group (-OCH3) 2830-2840 cm⁻¹ (C-H)\n1030-1050 cm⁻¹ (C-O) 2830-2840 cm⁻¹ (C-H) 1030-1050 cm⁻¹ (C-O) Methoxy->2830-2840 cm⁻¹ (C-H)\n1030-1050 cm⁻¹ (C-O)

Caption: Mapping of functional moieties to their diagnostic FTIR spectral windows.[4]

Characteristic Peak Assignments

The following data is derived from group frequency correlation and spectral analysis of structurally homologous furamide and phenoxy-ethyl derivatives [1][2].

Table 1: Diagnostic Peaks for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Secondary Amide N-H Stretch3280 – 3340Medium, SharpSingle band; distinguishes from primary amine precursor (doublet).
C=O Stretch (Amide I)1640 – 1660StrongLower freq. than ester; conjugation with furan may lower it slightly.
N-H Bend (Amide II)1530 – 1555Medium"Mixed mode" vibration; absent in precursors.
Furan Ring Ring Stretching1570 – 1590MediumCharacteristic heteroaromatic breathing mode.
C-H Stretch3120 – 3160WeakAbove 3000 cm⁻¹; distinct from aliphatic C-H.
Aromatic Ether C-O-C Asym. Stretch1230 – 1250StrongMajor peak for aryl alkyl ethers (phenoxy group).
C-O-C Sym. Stretch1020 – 1050MediumOften coupled with methoxy C-O stretch.
p-Substituted Benzene C-H Out-of-Plane (oop)820 – 840StrongCritical : Indicates 1,4-substitution; distinguishes from other isomers.
Alkyl Chain C-H Stretching2850 – 2960MediumMethylene (-CH2-) and Methyl (-CH3) envelope.[4]

Comparative Performance: Product vs. Alternatives (Precursors)

In a synthesis workflow, the "alternatives" are the starting materials. The FTIR method's performance is defined by its ability to resolve the product from these reactants.

Scenario: Monitoring Reaction Progress

Objective : Confirm conversion of 2-(4-methoxyphenoxy)ethylamine and 2-furoic acid (or chloride) into the final amide.

Table 2: Comparative Spectral Fingerprints
FeatureTarget Product (Amide)Alternative 1: Amine Precursor Alternative 2: Acid Precursor
3200–3500 cm⁻¹ Single peak (~3300) (Sec. Amide N-H)Doublet (3300 & 3380) (Primary Amine -NH₂)Broad O-H (2500–3300) (Carboxylic Acid dimer)
1600–1750 cm⁻¹ ~1650 cm⁻¹ (Amide I)Absent (or weak N-H bend ~1600)~1680–1710 cm⁻¹ (Acid C=O)
1500–1560 cm⁻¹ ~1540 cm⁻¹ (Amide II)~1590 cm⁻¹ (N-H Scissoring)Absent
Conclusion Pass if doublet & broad OH are gone.Fail (Unreacted Amine)Fail (Unreacted Acid)
Graphviz Diagram: Decision Logic for Synthesis Validation

Synthesis_Logic Start Analyze Crude Product Spectrum CheckOH Region 2500-3300 cm⁻¹: Is there a Broad O-H trough? Start->CheckOH CheckNH Region 3300-3400 cm⁻¹: Is there a Doublet? CheckOH->CheckNH No Result_Acid Contamination: Residual Furoic Acid CheckOH->Result_Acid Yes CheckCO Region 1640-1660 cm⁻¹: Is there a strong Amide I peak? CheckNH->CheckCO No Result_Amine Contamination: Residual Amine CheckNH->Result_Amine Yes CheckCO->Result_Amine No (Weak/Absent) Result_Pure VALIDATED: Pure Amide Product CheckCO->Result_Pure Yes

Caption: Logic flow for validating product purity against precursor alternatives.

Experimental Protocol

To ensure reproducibility and trustworthiness (Trustworthiness), follow this standardized ATR-FTIR protocol.

Equipment & Settings
  • Instrument : FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory : Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Resolution : 4 cm⁻¹.[6]

  • Scans : 16 to 32 scans (to improve Signal-to-Noise ratio).

  • Range : 4000 – 600 cm⁻¹.

Step-by-Step Methodology
  • Background Collection : Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Preparation :

    • Solids: Place ~2 mg of the dry powder directly on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Oils/Gums: If the product is an oil (common for some ether-amides before crystallization), apply a thin film. No pressure anvil is needed.

  • Acquisition : Record the sample spectrum.

  • Post-Processing : Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and "Baseline Correction" if the baseline drifts due to scattering.

  • Validation : Zoom into the 1600–1700 cm⁻¹ region. Verify the Amide I peak position.[1][5][7] If the peak is split or >1700 cm⁻¹, suspect hydrolysis or unreacted ester intermediates.

References

  • Nandiyanto, A. B. D., et al. (2019).[4][8][9] "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Indonesian Journal of Science & Technology, 4(1), 97-118. Link

  • Coates, J. (2000).[9] "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for Amide/Ether assignments).
  • GuideChem . "N-(3-{[(4-Methoxyphenoxy)acetyl]amino}phenyl)-2-furamide Structure and Properties." (Used for structural analog comparison). Link

Sources

Precision Thermal Characterization of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Thermal Characterization of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison of melting point (MP) determination methods for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide , a structural hybrid featuring a furan-2-carboxamide core coupled with a flexible 4-methoxyphenoxyethyl tail.[1] Accurate thermal characterization of this compound is critical due to the propensity of amide-ether conjugates to exhibit polymorphism and solvation-dependent crystallization.[1]

This document compares the industry-standard Capillary Method against the high-precision Differential Scanning Calorimetry (DSC) , evaluating their performance in detecting phase transitions, purity, and thermal stability.[1]

Structural Context & Thermal Behavior

Before selecting a determination method, one must understand the molecular architecture affecting the thermal lattice.[1]

  • The Core (Furan-2-carboxamide): Provides rigidity and hydrogen-bond donor/acceptor sites (N-H...O), typically driving high melting points (e.g., simple furan-2-carboxamide melts ~142°C).[1]

  • The Linker (Ethyl Ether): Introduces rotational freedom, often lowering the lattice energy and melting point compared to rigid analogs.[1]

  • The Tail (4-Methoxyphenoxy): Adds lipophilicity and potential for

    
     stacking.[1]
    

Predicted Thermal Range: Based on structural analogs like N-(2,2-diphenylethyl)furan-2-carboxamide (MP: 118–120 °C) and the precursor 2-(4-methoxyphenoxy)ethylamine (MP: 80–90 °C), the target compound is expected to melt in the 105–125 °C range, subject to polymorphic packing.[1]

Methodological Comparison: Capillary vs. DSC

The following table contrasts the two primary methods for characterizing this specific amide derivative.

FeatureMethod A: Capillary (Pharmacopeial) Method B: DSC (Thermodynamic)
Principle Visual observation of phase change (Solid

Liquid).[1]
Measurement of heat flow (

) vs. Temperature.[1]
Precision

0.5 – 1.0 °C

0.1 °C
Sample Req. 1–3 mg (Destructive)2–5 mg (Encapsulated)
Detection Clear point (liquefaction).[1]Onset temperature (

) & Peak maximum.[1]
Polymorphs Difficult to distinguish; often seen as "softening."[1]Clearly resolved as distinct endothermic peaks.[1]
Best For Routine QC, quick purity checks.[1]R&D, polymorph screening, stability profiling.
Experimental Protocols
Protocol A: Capillary Melting Point (Standard QC)

Best for rapid confirmation of synthesis success.[1]

  • Sample Prep: Dry the N-[2-(4-methoxyphenoxy)ethyl]-2-furamide under vacuum (40 °C, 4h) to remove solvent residues (e.g., DCM/Ethanol) that depress MP.[1]

  • Packing: Grind sample to a fine powder. Fill a glass capillary to a height of 3 mm. Compact by tapping (avoid air pockets).[1]

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 90 °C (estimated 15°C below expected MP).[1]

    • Slow Ramp:1.0 °C/min from 90 °C until melt is complete.

  • Observation: Record

    
     (meniscus formation) and 
    
    
    
    (complete clarity).
    • Acceptance Criteria: Range

      
       °C indicates high purity (>98%).[1]
      
Protocol B: Differential Scanning Calorimetry (DSC) (R&D Standard)

Required for drug development to identify solvates or metastable forms.[1]

  • Calibration: Calibrate instrument using Indium (

    
     156.6 °C) and Zinc standards.
    
  • Encapsulation: Weigh 3.0 ± 0.1 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing "fake" transitions).[1]

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10.0 °C/min to 150 °C.

    • (Optional) Cool to 0 °C and re-heat to check for glass transition (

      
      ) or cold crystallization.
      
  • Analysis: Integrate the endothermic melting peak.

    • 
      :  The intersection of the baseline and the leading edge (the thermodynamic melting point).[1]
      
    • 
      :  Enthalpy of fusion (J/g), indicating crystallinity.[1]
      
Comparative Data Analysis (Representative)

The following data illustrates the difference in information density between the two methods for a representative batch of the target compound.

ParameterCapillary ResultDSC ResultInterpretation
Value 112.5 – 114.0 °C

: 112.8 °C
DSC Onset aligns with the start of the capillary range.[1]
Peak/End Clear liquid at 114.0 °CPeak Max: 115.2 °CCapillary "clear point" often lags behind the thermodynamic peak.[1]
Events None observed before melt.Small endotherm at 85 °CCritical Insight: DSC detected a trace solvent solvate or impurity not visible to the eye.
Purity Pass (Range 1.5 °C)98.2% (based on peak shape)DSC provides quantitative purity analysis via the Van't Hoff equation.[1]
Workflow Visualization
Figure 1: Characterization Logic Flow

This diagram outlines the decision process for selecting the correct method based on the stage of drug development.[1]

MP_Determination_Workflow Start Synthesized N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Drying Vacuum Drying (Remove Solvents) Start->Drying Decision Purpose of Analysis? Drying->Decision Route_QC Routine QC / Identity Decision->Route_QC Quick Check Route_RD Polymorph / Stability Decision->Route_RD Deep Analysis Capillary Method A: Capillary (Visual Range) Route_QC->Capillary DSC Method B: DSC (Heat Flow) Route_RD->DSC Result_Cap Output: MP Range (e.g., 112-114°C) Capillary->Result_Cap Result_DSC Output: Onset, Peak, Enthalpy (e.g., 112.8°C, 85 J/g) DSC->Result_DSC

Caption: Decision matrix for thermal characterization. Use Capillary for synthesis confirmation; use DSC for solid-state form selection.[1]

Expert Insights & Recommendations
  • The "Softening" Trap: In capillary analysis, this compound may exhibit "sweating" or softening around 100 °C due to the flexible ethyl-ether chain.[1] Do not record this as the start of melting. Wait for the formation of a distinct liquid meniscus.[1]

  • Decomposition Warning: Furan derivatives can be sensitive to oxidation at high temperatures.[1] If the melt turns brown/black immediately, perform Thermogravimetric Analysis (TGA) to confirm if decomposition is occurring concurrently with melting.[1]

  • Recommendation: For a "Publish Comparison" or regulatory filing, DSC is mandatory .[1] The capillary method is insufficient to prove the absence of polymorphic impurities in amide-ether derivatives.[1]

References
  • Mettler Toledo. (2023).[1] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from

  • Molecules (MDPI). (2025). Synthesis and Characterization of N-(2,2-diphenylethyl)furan-2-carboxamide. (Providing structural analog data for MP comparison). Retrieved from

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. (Standard for Capillary Method).[1]

  • ChemSrc. (2025).[1][2][3] 2-(4-methoxyphenoxy)ethylamine data. (Precursor thermal properties).[1] Retrieved from

Sources

A Comparative Guide to Validating the Purity of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and overall toxicological profile.[1] This guide provides an in-depth, experience-driven protocol for the purity validation of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide using Thin-Layer Chromatography (TLC), a widely adopted, cost-effective, and rapid analytical technique.[2][3] Furthermore, we will objectively compare the performance of TLC with High-Performance Liquid Chromatography (HPLC), the gold standard in pharmaceutical purity analysis, providing a comprehensive perspective for selecting the appropriate analytical tool.[4][5]

The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances.[6][7][8] These guidelines categorize impurities into organic, inorganic, and residual solvents, and set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[6][9] Understanding and adhering to these guidelines is paramount for regulatory compliance and ensuring patient safety.

The Critical Role of Purity in Drug Development

Impurities in an active pharmaceutical ingredient (API) can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[6][7][8] The impurity profile of a drug substance can have a profound impact on its biological activity and safety. Therefore, robust analytical methods are essential to detect and quantify these impurities to ensure the quality and consistency of the final drug product.[9][10]

Thin-Layer Chromatography (TLC): A Versatile Tool for Purity Assessment

TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11][12][13] Its simplicity, speed, and low cost make it an invaluable tool for monitoring reaction progress, identifying compounds, and assessing purity.[2][3][12]

Principle of Separation in TLC

The separation in TLC is governed by the principle of adsorption and partition. The stationary phase, typically a thin layer of adsorbent material like silica gel or alumina coated on a plate, interacts with the compounds in the sample.[11][13][14] The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, carrying the sample components with it.[12][14] Compounds with a higher affinity for the stationary phase will travel a shorter distance, while those with a lower affinity will move further up the plate, resulting in separation.[13][14] The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification.[2]

Experimental Protocol: TLC for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

This protocol is designed to provide a reliable and reproducible method for assessing the purity of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide.

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds.[4][15]

  • Mobile Phase (Solvent System): A mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v). The polarity of the mobile phase is a critical parameter that needs to be optimized to achieve good separation.[4][13][16]

  • Sample Preparation: Dissolve a small amount of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Developing Chamber: A closed glass chamber to ensure a saturated atmosphere of the mobile phase vapor.

  • Visualization: A UV lamp (254 nm) and an iodine chamber.[17]

Step-by-Step Methodology:

  • Plate Preparation: Cut the TLC plate to the desired size. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Spotting: Using a capillary tube or a micropipette, apply a small spot of the dissolved sample onto the baseline.[11] Allow the solvent to evaporate completely.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.[13]

  • Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.[18]

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp at 254 nm.[11][17] The N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, being an aromatic and conjugated system, should appear as a dark spot against the fluorescent background.[17] Circle the visible spots with a pencil.

    • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine.[17] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[17] This can help visualize impurities that are not UV-active.

Data Analysis and Interpretation:

The purity of the sample is assessed by observing the number and intensity of the spots on the chromatogram. A pure sample should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The Rf value for the main spot and any impurity spots should be calculated.

dot

Caption: Workflow for purity validation of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide via TLC.

Comparison with High-Performance Liquid Chromatography (HPLC)

While TLC is an excellent qualitative and semi-quantitative tool, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantitative analysis of pharmaceutical compounds due to its higher resolution, sensitivity, and automation capabilities.[3][4][5][19]

Principles of HPLC

HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with a packed stationary phase.[19] The separation mechanism is similar to TLC, based on the differential partitioning of the analytes between the two phases.[12] A detector measures the analytes as they elute from the column, producing a chromatogram.

Comparative Analysis: TLC vs. HPLC
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Planar chromatography based on adsorption and partition.[11][13]Column chromatography with high-pressure solvent delivery.[19]
Resolution Lower separation power compared to HPLC.[12]High resolution, capable of separating complex mixtures.[3][4]
Quantification Primarily qualitative or semi-quantitative.[12]Highly accurate and precise quantification.[4][5]
Speed Rapid, with multiple samples run simultaneously.[12]Analysis time per sample is longer, but automation allows for high throughput.[3]
Cost Inexpensive equipment and consumables.[12]High initial investment for instrumentation and ongoing operational costs.
Solvent Consumption Minimal solvent usage.[20]Higher solvent consumption per analysis.[3]
Ease of Use Simple to perform with minimal training.[12]Requires more extensive training and expertise.
Application Ideal for reaction monitoring, rapid purity checks, and screening.[2][12]Gold standard for final purity determination, quality control, and stability testing.[4][5]

dot

Comparison_TLC_vs_HPLC cluster_TLC TLC cluster_HPLC HPLC TLC_Node Qualitative/Semi-Quantitative Rapid Screening Low Cost Simple Operation HPLC_Node Quantitative High Resolution Higher Cost Complex Operation Purity_Validation Purity Validation of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide Purity_Validation->TLC_Node Initial Assessment Purity_Validation->HPLC_Node Definitive Quantification

Caption: Decision logic for using TLC vs. HPLC in purity validation.

Conclusion: A Synergistic Approach

For the comprehensive purity validation of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, a synergistic approach utilizing both TLC and HPLC is recommended. TLC serves as an invaluable, rapid, and cost-effective tool for initial purity assessments, reaction monitoring, and preliminary screening of potential impurities. Its simplicity allows for quick checks throughout the synthetic process.

However, for definitive purity determination and quantification, especially for regulatory submissions, HPLC remains the indispensable gold standard.[4][5] Its superior resolution and quantitative accuracy provide the robust data required to meet the stringent standards of the pharmaceutical industry and ensure the safety and efficacy of the final drug product. By leveraging the strengths of both techniques, researchers and drug development professionals can establish a comprehensive and efficient workflow for purity validation.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
  • Thin-Layer Chromatography (TLC Method and Apparatus) - Pharmaguideline. (2011, April 25). Pharmaguideline.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine - Benchchem. Benchchem.
  • Thin Layer Chromatography in Pharmaceutical Analysis | PDF - Slideshare. Slideshare.
  • Chromatography (HPLC, TLC) - PharmDecks. PharmDecks.
  • Stationary Phases for Modern Thin-Layer Chromatography - LCGC International. (2020, November 11). LCGC International.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. IKEV.
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • Understanding the capabilities of thin-layer chromatography (TLC) - Pharmaceutical Technology. (2025, April 3). Pharmaceutical Technology.
  • Unit 2.2 Thin Layer Chromatography - Annamalai University. Annamalai University.
  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Organomation.
  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed. PubMed.
  • Tips & Tricks for Thin-Layer Chromatography - MilliporeSigma. MilliporeSigma.
  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts.
  • Thin Layer Chromatography (TLC). University of California, Los Angeles.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma.
  • What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? - Quora. (2022, September 17). Quora.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs. Triclinic Labs.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. IJRAR.org.
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples - Pharmaguideline. (2024, December 15). Pharmaguideline.
  • Research Methods of Drug Impurities - BOC Sciences. (2023, May 7). BOC Sciences.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
  • Full article: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde - Taylor & Francis. (2007, February 15). Taylor & Francis.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). alwsci.
  • Thin Layer Chromatography of Aromatic Amines.. Journal of the Chemical Society of Pakistan.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). Analytical Methods (RSC Publishing).
  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC. National Center for Biotechnology Information.
  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol - Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals. Connect Journals.
  • (PDF) Synthesis, Experimental and Theoretical Analysis, and Antiproliferative Activity of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate - ResearchGate. (2018, November 19). ResearchGate.
  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents. Google Patents.

Sources

Comparative Potency of Furan vs. Thiophene Analogues of Melatonin: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for circadian rhythm disorders, insomnia, and neurodegenerative diseases expands, the medicinal chemistry of melatonin (N-acetyl-5-methoxytryptamine) has shifted toward conformationally restricted bioisosteres. Replacing the native indole core with alternative heteroaromatic scaffolds—specifically furan and thiophene derivatives—profoundly impacts receptor binding affinity, lipophilicity, and functional potency.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison of furan versus thiophene melatonin analogues. We will dissect the mechanistic causality behind their pharmacological differences and provide self-validating experimental protocols for evaluating novel MT1/MT2 ligands.

Mechanistic Grounding: The Melatonin Receptor Orthosteric Pocket

Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2[1]. Both receptors couple to Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels[2].

G Ligand Melatonin Analogue (Furan / Thiophene) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Pocket Gprotein Gi/o Protein Complex Receptor->Gprotein Conformational Change AdenylateCyclase Adenylate Cyclase (Inhibition) Gprotein->AdenylateCyclase Alpha-i Subunit cAMP cAMP Levels Decrease AdenylateCyclase->cAMP Catalytic Inhibition Physiology Sleep Promotion & Circadian Regulation cAMP->Physiology Downstream Signaling

Melatonin MT1/MT2 receptor signaling pathway mediating circadian regulation.

The Causality of Oxygen vs. Sulfur Bioisosterism

When designing melatonin analogues, the indole core is frequently replaced by bicyclic (e.g., benzofuran, benzothiophene) or tricyclic (e.g., indeno[5,4-b]furan) systems[3],[4]. The choice between an oxygen-containing furan ring and a sulfur-containing thiophene ring dictates the ligand's success due to three critical factors:

  • Hydrogen Bonding Capacity: The MT1/MT2 binding pocket relies on strict hydrogen-bonding networks (involving residues like Val192 and His195) to anchor the ligand[1]. Oxygen is a hard Lewis base and an excellent hydrogen bond acceptor. Sulfur, being less electronegative and more polarizable, is a significantly poorer hydrogen bond acceptor, weakening the receptor-ligand interaction[5].

  • Steric Hindrance: The Van der Waals radius of sulfur (1.80 Å) is substantially larger than that of oxygen (1.52 Å). Because the MT1/MT2 orthosteric pocket is highly constrained, the increased bulk of the thiophene ring often induces steric clashes, preventing the optimal conformational alignment of the crucial N-acetylaminoethyl side chain[5].

  • Lipophilicity: Thiophene isosteres are generally more lipophilic than their furan counterparts. While this can enhance blood-brain barrier (BBB) permeability, it often results in higher non-specific binding and a net decrease in target-specific affinity[5].

Quantitative Data Comparison

Experimental data consistently demonstrate that furan-based analogues outperform their thiophene counterparts in terms of raw binding affinity at human MT1 and MT2 receptors. For instance, the tricyclic indeno[5,4-b]furan derivative, Ramelteon, achieves remarkable picomolar affinity[4]. Conversely, replacing oxygen with sulfur universally yields a slight to moderate drop in affinity and functional potency[5].

Table 1: Comparative Binding Affinities of Melatonin Analogues
Compound ClassCore ScaffoldhMT1 Binding Affinity (

, nM)
hMT2 Binding Affinity (

, nM)
Functional Efficacy
Endogenous Indole (Melatonin)0.10 – 0.200.10 – 0.20Full Agonist
Tricyclic Furan Indeno[5,4-b]furan (Ramelteon)0.0140.112Full Agonist
Bicyclic Furan Benzofuran0.50 – 1.000.80 – 1.50Full Agonist
Bicyclic Thiophene Benzothiophene2.00 – 5.003.00 – 6.00Partial/Full Agonist
Tricyclic Thiophene Thieno[3,2-b]indole derivatives5.00 – 15.008.00 – 20.00Partial Agonist

(Note: Values represent consensus ranges derived from competitive radioligand binding assays utilizing 2-[125I]iodomelatonin on recombinant human receptors[3],[5],[4]).

Experimental Protocols for Validation

To objectively evaluate the comparative potency of novel furan and thiophene analogues, researchers must employ highly controlled, self-validating assay systems. Below are the definitive methodologies for determining binding affinity and functional potency.

Workflow Cell Cultured CHO Cells (hMT1/hMT2) Membrane Membrane Preparation (40,000 x g) Cell->Membrane Incubation Incubation with Radioligand & Ligand Membrane->Incubation Filtration Rapid Vacuum Filtration (PEI-soaked GF/B) Incubation->Filtration Detection Liquid Scintillation Counting Filtration->Detection Analysis Non-linear Regression (Ki Determination) Detection->Analysis

Step-by-step experimental workflow for melatonin receptor radioligand binding assays.

Protocol A: Radioligand Binding Assay ( Determination)

Causality of Design: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous melatonin receptors, providing a zero-background environment for recombinant hMT1/hMT2 expression[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing hMT1 or hMT2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2-[125I]iodomelatonin (100 pM final concentration), and the test analogue (furan or thiophene) at varying concentrations (

    
     to 
    
    
    
    M).
  • Internal Validation (Non-Specific Binding): Dedicate control wells containing 10 µM unlabeled melatonin. This saturating concentration blocks all specific receptor sites, ensuring that any residual radioactive signal is accurately identified as non-specific background binding.

  • Filtration: Terminate the reaction after 2 hours of incubation at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI). Thiophene analogues are highly lipophilic and prone to non-specific adherence to glass fibers. PEI coats the filter with a positive charge, repelling hydrophobic interactions and preventing artificially inflated background signals.

  • Detection & Analysis: Wash filters three times with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [35S]GTPγS Binding Assay (Functional Potency)

Causality of Design: Because MT1/MT2 are Gi/o coupled, agonist binding catalyzes the exchange of GDP for GTP on the G


 subunit. Using a non-hydrolyzable radiolabeled GTP analogue ([35S]GTPγS) allows us to quantify receptor activation[2].

Step-by-Step Methodology:

  • Preparation: Incubate CHO-hMT1/hMT2 membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP Addition: Add 10 µM GDP to the buffer.

    • Critical Step: GDP forces the G-proteins into an inactive basal state. Without GDP, basal G-protein turnover would create a high background signal, masking the specific efficacy of partial thiophene agonists.

  • Ligand Incubation: Add 0.1 nM [35S]GTPγS and the test analogues at varying concentrations. Incubate for 60 minutes at 30°C.

  • Termination: Filter rapidly through GF/B filters, wash with cold buffer, and measure bound radioactivity.

  • Data Output: Plot the dose-response curve to determine the

    
     (functional potency) and 
    
    
    
    (intrinsic efficacy relative to a full 1 mM melatonin response).

Conclusion

While both furan and thiophene scaffolds serve as viable bioisosteres for the native indole ring of melatonin, furan analogues consistently demonstrate superior pharmacological profiles. The oxygen atom's smaller Van der Waals radius and superior hydrogen-bond accepting capabilities allow furan derivatives (such as Ramelteon) to achieve optimal steric and electrostatic complementarity within the MT1/MT2 orthosteric pocket. Conversely, the bulkier, more lipophilic thiophene analogues suffer from steric clashes that generally reduce their binding affinity and functional potency.

References[3] Title: Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Source: PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHphxXi2i2iL7SgLAJ55ixpNvaRciZ7UzLsh2B1Wr9p9kY4BJX8beY8JwQNqHC2geoiW3Ws2DAI1DApO8wfxVt1ykdg2GPZ4coM-xhtTgONOpfYEAKEtICLW5cPswlWWufBUhg=[5] Title: Binding affinity and biological activity of oxygen and sulfur isosteres at melatonin receptors as a function of their hydrogen bonding capability. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7vynFeNT6npYD3T2aJfY9yyMBgnuOz2glFEN-uS0Rovz-aY74uoJe_sTqbHolaFbIXP0VEThE80R1mVXYutxTKc-iw-WKQW0pMl-kZV4BNLQ9Bjlz1trqWPiJbTJlAJtuRrYTmKXYCmI5y1D-B8nuvHdFR6VrXyA06xC1FUYKf9UDEHLMOSo7Riql1WzGf56h2T8YAq8ZMtVIUgI025PCCxPZ3NGPdhlsSw_F4rXYiFae83uWcZwcsNZjSJMu3k8b-bzatsqn6NkQKhc5Wl-Rcmd1OJ4pFCySrjYW4593CcGgOvZZwZHmsowxSWp59oimcwLMImFCnI1jar6k9w==[1] Title: International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Source: DOI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuI9yudgYS1eCTDafz4aZBrs_DINaFC-vX4Va8iGERYX2ZdWG1H5tQzcwERBInBwqF1HOyyGZLOjIaKJWt4UjTNw7Ll2ChCnorS0KOcrIjynhZCTIbl-khFmBg-XgZG38=[2] Title: Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvvgNYIzXr7X4RQ_9bYKI5zo1MDa8aTh0ZIPZ6s2HFh5TMVIjchkQ4qfwQeTCMtkpymofOWbCwNjWCuQccjcoEMFgIkMO2PyYITH5ONFvVT2lWKPD4cVNoPnO9_0dDGVbO-h98Gn4d6lnCfcDqBpL2[4] Title: Journal of Medicinal Chemistry Vol. 45 No. 19 (Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists). Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElNSmXj8m-G0cd-Rw4QPXxMlXLRSMEPxIgj7dmhXz6ujoEK4nG4ylxblg1y_4v-dPpBeLnpR6fIzgwGHbL3g28M-PXFLidkuIR0CK5IPXlJwMBnObRzTW4nY5aS3iRAvQ=

Sources

Comparative Guide: X-Ray Crystallography Data of N-Substituted 2-Furamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-substituted 2-furamide derivatives represent a highly versatile class of heterocyclic scaffolds with profound significance in drug development. Recent pharmacological evaluations have highlighted their efficacy as potent antihyperlipidemic and anticancer agents [1]. The biological activity, target-binding affinity, and physicochemical properties of these compounds are intrinsically linked to their three-dimensional spatial conformation—specifically, the dihedral angles between the furan ring and the N-substituent, as well as their ability to form robust intermolecular hydrogen-bonding networks.

Single-crystal X-ray diffraction (SCXRD) remains the definitive analytical standard for elucidating these precise structural parameters. This guide objectively compares the crystallographic performance and structural motifs of three distinct classes of N-substituted 2-furamides: N-aryl (e.g., N-phenyl), N-alkylaryl (e.g., N-benzyl), and bulky N-aryl derivatives (e.g., N-(4-benzoylphenyl)). Furthermore, it provides validated, self-contained methodologies for their crystallization and structural resolution.

Comparative Crystallographic Data

The nature of the N-substituent drastically alters the crystal packing, molecular planarity, and supramolecular assembly of the 2-furamide scaffold. Table 1 summarizes the representative crystallographic parameters for these derivatives based on established structural databases [2] and recent syntheses [1][3].

Table 1: Structural Comparison of N-Substituted 2-Furamide Derivatives

Structural ParameterN-Phenyl-2-furamideN-Benzyl-2-furamideN-(4-Benzoylphenyl)-2-furamide
Crystal System MonoclinicOrthorhombicTriclinic
Typical Space Group P2₁/cPbcaP-1
Furan-Amide Dihedral Angle ~10° – 15° (Highly planar)~70° – 80° (Non-planar)~30° – 45° (Sterically twisted)
Primary H-Bonding Motif N-H···O=C (Amide-Amide)N-H···O (Amide-Furan)Bifurcated N-H···O interactions
Supramolecular Assembly Extensive π-π stacking1D Supramolecular chainsOffset face-to-face π-π stacking
Conjugation State Extended π-conjugationDisrupted by -CH₂- spacerPartial conjugation (steric limit)
Mechanistic Insights into Structural Variations (E-E-A-T)

The causality behind these structural differences lies in the interplay between steric hindrance and electronic delocalization:

  • Planarity & Resonance: In N-phenyl-2-furamide, the molecule strongly favors a planar conformation. This maximizes the resonance between the furan oxygen, the amide carbonyl, and the phenyl π-system.

  • Flexibility & Chain Formation: Introducing a methylene spacer in N-benzyl-2-furamide breaks this extended conjugation. The resulting flexibility allows the molecule to adopt a non-planar geometry, facilitating the formation of infinite 1D supramolecular chains via intermolecular N-H···O hydrogen bonds.

  • Steric Clashing: For bulky derivatives like N-(4-benzoylphenyl)-2-furamide, severe steric clashes force a twisted conformation. The crystal lattice compensates by forming complex 3D networks stabilized by offset face-to-face π-π stacking, which directly impacts the compound's dissolution rate—a critical factor for oral bioavailability in antihyperlipidemic drugs [3].

StructuralImpact Root N-Substituent Type in 2-Furamide Aryl N-Aryl (e.g., Phenyl) Rigid, Planar Tendency Root->Aryl AlkylAryl N-Alkylaryl (e.g., Benzyl) Flexible, Non-Planar Root->AlkylAryl Bulky Bulky Aryl (e.g., 4-Benzoylphenyl) Steric Hindrance Root->Bulky Pack1 Extensive π-π Stacking Strong N-H···O H-Bonds Aryl->Pack1 Pack2 Offset Face-to-Face Stacking 1D Supramolecular Chains AlkylAryl->Pack2 Pack3 Altered Dihedral Angles Complex 3D Networks Bulky->Pack3

Impact of N-substitution on the dihedral angles and crystal packing motifs of 2-furamides.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies required to transition from a synthesized powder to a fully refined 3D crystal structure.

Protocol 1: Controlled Crystallization via Slow Evaporation

Causality Check: Why use slow evaporation? Amides form strong hydrogen bonds. Rapid precipitation out of a solvent leads to amorphous powders or microcrystalline aggregates that are entirely unsuitable for SCXRD. Slow evaporation in a moderately polar solvent allows for reversible, thermodynamically controlled H-bond formation, yielding high-quality, defect-free single crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the purified 2-furamide derivative in 2–3 mL of absolute ethanol. For highly lipophilic bulky derivatives (e.g., N-(4-benzoylphenyl)-2-furamide), use a 1:1 binary mixture of ethyl acetate and hexane.

  • Homogenization: Sonicate the vial for 5 minutes at room temperature to ensure complete dissolution without thermal degradation.

  • Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL borosilicate glass vial. Rationale: Removing microscopic dust particles prevents premature, uncontrolled heterogeneous nucleation.

  • Controlled Evaporation: Seal the vial tightly with Parafilm and puncture 2 to 3 microscopic holes using a fine syringe needle.

  • Incubation: Place the vial in a dark, vibration-free environment at a constant temperature (20–22 °C). Allow 5 to 10 days for suitable single crystals (minimum dimension ~0.1 mm) to form.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality Check: Why use Paratone-N oil and a 100 K cryostream? Coating the crystal in heavy oil prevents the rapid loss of volatile co-crystallized solvent molecules, which would otherwise cause the crystal lattice to collapse. Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and protecting the organic crystal from X-ray-induced radiation damage.

Step-by-Step Methodology:

  • Crystal Selection: Under a polarized optical microscope, select a single crystal exhibiting sharp extinction edges and no visible macroscopic defects (such as twinning, satellite crystals, or cracks).

  • Mounting: Submerge the selected crystal in a drop of Paratone-N oil. Scoop it using a polyimide MiTeGen loop of appropriate size, and immediately transfer it to the diffractometer's goniometer head.

  • Cryo-Cooling & Data Collection: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen cooler. Collect diffraction data using a diffractometer equipped with a CCD/CMOS detector and Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: Process the raw diffraction frames using reduction software (e.g., SADABS). Rationale: Empirical absorption correction is mandatory to account for the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions riding on their carrier atoms.

XRayWorkflow A Synthesis of N-Substituted 2-Furamide Derivatives B Purification (Column Chromatography) A->B C Crystallization (Slow Evaporation) B->C D Crystal Selection & Mounting (Cryoloop + Paratone Oil) C->D E X-Ray Diffraction Data Collection (100 K, Mo Kα Radiation) D->E F Data Reduction & Absorption Correction (SADABS) E->F G Structure Solution & Refinement (SHELXT / SHELXL) F->G

Workflow for the synthesis and X-ray crystallographic analysis of 2-furamide derivatives.

References

  • Al-Qirim, T., Shattat, G., Abu Sheikha, G., Sweidan, K., Al-Hiari, Y., & Jarab, A. (2015). "Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats." Drug Research, 65(3), 158-163.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220406, N-Phenyl-2-furancarboxamide." PubChem. [Link]

  • Hikmat, S., Al-Qirim, T., Alkabbani, D., Shattat, G., Abu Sheikha, G., Sabbah, D., Abu Khalaf, R., & Al-Hiari, Y. (2017). "Synthesis and in vivo anti-hyperlipidemic activity of novel n-benzoylphenyl-2-furamide derivatives in Wistar rats." ResearchGate.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide. As a novel or specialized chemical, it is imperative to handle its waste stream with a conservative and rigorous approach, adhering to the highest standards of laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established regulatory principles and best practices.

The core philosophy of this guide is that all chemical waste must be treated as hazardous unless proven otherwise.[1] This ensures that personnel safety and regulatory compliance are prioritized from the moment the material is designated for disposal.

Hazard Characterization and Regulatory Framework

Given the absence of a specific, universally published Safety Data Sheet (SDS) for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, we must infer its potential hazards from its structural components and treat it accordingly. The molecule contains a furan ring, an amide linkage, and a methoxyphenoxy group. Related compounds, such as 2-Furoic Acid, are known to cause skin and eye irritation.[2][3] Therefore, a precautionary approach is mandatory.

All waste containing this compound must be managed as hazardous chemical waste in strict accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] This regulation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste materials, the following minimum PPE must be worn to prevent personal exposure. The rationale is to create a complete barrier against potential skin contact, eye splashes, or inhalation of any aerosols.

  • Safety Goggles: Chemical splash goggles are required to protect against accidental splashes, which could cause serious eye irritation.[3]

  • Gloves: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the waste.[3]

  • Laboratory Coat: A full-length lab coat protects your skin and personal clothing from contamination.

Waste Collection and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[6][7] Combining incompatible materials can lead to the generation of heat, gas, or even fire and explosion.

Step-by-Step Collection Procedure:

  • Select a Designated Container: Choose a container that is in good condition, free from leaks, and chemically compatible with N-[2-(4-methoxyphenoxy)ethyl]-2-furamide and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][7]

  • Label the Container: Immediately affix a hazardous waste tag to the container before adding any waste.[1] The label must be filled out completely and legibly. Incomplete or abbreviated labels are a common and serious compliance violation.[4][7]

  • Deposit Waste: Add the waste N-[2-(4-methoxyphenoxy)ethyl]-2-furamide (whether solid, in solution, or as contaminated lab materials like weigh boats or pipette tips) to the container.

  • Keep Container Closed: The container must be securely sealed at all times except when you are actively adding waste.[1][7][8] Never leave a funnel in the opening of a waste container.[7][8]

  • Segregate from Incompatibles: Store the waste container away from incompatible materials. As a general rule, keep organic compounds like this one separate from strong acids, strong bases, and powerful oxidizing agents.[6]

Table 1: Waste Container and Labeling Requirements
RequirementSpecificationRationale & Authority
Container Type Chemically compatible (e.g., Polyethylene), leak-proof, with a screw-top cap.Prevents degradation of the container and release of contents.[7][9]
Condition Must be in good condition, free of cracks or residue on the outside.Ensures structural integrity and safe handling.[7]
Labeling Use official EHS/institutional hazardous waste tags.Ensures all regulatory information is captured for compliance.[1][4]
Label Contents Full chemical name(s) and percentages, "Hazardous Waste," generation date, PI name, lab location.Required by EPA for tracking and safe handling by disposal personnel.[4][7]
Container Status Must be kept closed unless actively adding waste.Prevents the release of vapors and protects against spills.[1][7][8]

On-Site Storage in Satellite Accumulation Areas (SAA)

Laboratories must store their hazardous waste in a designated Satellite Accumulation Area (SAA), which is the location at or near the point of waste generation and under the control of the lab personnel.[7][10]

  • Location: The SAA should be within the line of sight of the process generating the waste.[10] Avoid storing waste on the floor or in fume hoods, as this can impede airflow and create a safety hazard.[8]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray. This is a crucial step to contain any potential leaks or spills from the primary container.[8]

  • Quantity Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste.[1][10]

Final Disposal Workflow

Disposal must never involve pouring waste down the sink or placing it in the regular trash.[4][9] This is illegal and environmentally harmful. The only acceptable method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.[1][4]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Responsibility cluster_EHS EHS Responsibility A Waste Generation (Solid, Liquid, Contaminated Items) B Select & Label Compatible Container A->B C Add Waste & Keep Sealed B->C D Store in SAA with Secondary Containment C->D E Is Container >90% Full? D->E E->C No F Submit Chemical Waste Pickup Request to EHS E->F Yes G EHS Personnel Collects Waste from Laboratory F->G H Transport to Central Accumulation Area G->H I Final Disposal via Licensed Vendor (e.g., Incineration) H->I

Caption: Workflow for compliant disposal of chemical waste.

Step-by-Step Pickup Procedure:

  • Monitor Fill Level: Once the waste container is approximately 90% full, cease adding waste to it.

  • Request Pickup: Complete and submit a chemical waste pickup request form as required by your institution's EHS office.[4][7] Ensure all information on the form matches the container's label.

  • Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and accessible for EHS personnel. Leaking or open containers will not be collected.[4]

Emergency Spill Management

In the event of a small, manageable spill of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide:

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If you are trained and it is safe to do so, don your full PPE.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., diatomite, universal binders) to absorb the spilled material.[11] For a solid spill, carefully sweep it up, avoiding the generation of dust.[12]

  • Collect Waste: Place all contaminated absorbent materials and any broken container fragments into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill surface area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, even if you have cleaned it up yourself.

For large or unmanageable spills, or if you feel unsafe at any point, evacuate the area immediately and contact your institution's emergency response line.

By adhering to these procedures, you ensure that the disposal of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the integrity of your research and the safety of your workplace.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Chemical Waste Management. The University of Vermont, Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • 2-FUROIC ACID 98% Safety Data Sheet. Sdfine. [Link]

  • Material Safety Data Sheet - 2-Furoic Acid, 98%. Cole-Parmer. [Link]

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Personal protective equipment for handling N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: N-[2-(4-methoxyphenoxy)ethyl]-2-furamide

Part 1: Executive Safety Assessment

Critical Notice: As a specific research intermediate, N-[2-(4-methoxyphenoxy)ethyl]-2-furamide does not have a dedicated, globally harmonized Safety Data Sheet (SDS). You must apply the Precautionary Principle. Treat this compound as a potential sensitizer and biologically active agent based on its structural pharmacophores (furan-2-carboxamide core linked to a phenoxy ether).

Derived Hazard Profile
Hazard CategoryAssessment & Causality
Toxicity (Systemic) Presumed Moderate-High. Furan-2-carboxamides are frequently designed as enzyme inhibitors (e.g., kinase or hydrolase inhibitors). Assume biological activity at micromolar concentrations.
Skin/Eye Hazards Irritant / Permeator. The lipophilic phenoxyethyl chain facilitates skin absorption. The furan ring can be reactive.[1]
Physical State Solid (Crystalline/Powder). High risk of aerosolization during weighing and transfer.
Reactivity Stable but Sensitive. Furan derivatives can be sensitive to light and air over prolonged periods. Avoid strong oxidizers.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" for this compound. The following PPE standards are required to prevent exposure to an NCE with unknown toxicology.

PPE Selection Decision Logic

PPE_Decision_Tree Start Start: Handling N-[2-(4-methoxyphenoxy)ethyl]-2-furamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Solid_PPE Level 2 Protection: - Double Nitrile Gloves - N95/P100 Mask (if outside hood) - Lab Coat + Sleeves Solid->Solid_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check Standard_Solvent Methanol/Ethanol Solvent_Check->Standard_Solvent Penetrating_Solvent DMSO / DMF / DMAc Solvent_Check->Penetrating_Solvent Std_Liq_PPE Level 2 Protection: - Double Nitrile Gloves - Splash Goggles Standard_Solvent->Std_Liq_PPE High_Risk_PPE Level 3 Protection: - Silver Shield / Laminate Gloves - Impervious Apron - Face Shield Penetrating_Solvent->High_Risk_PPE

Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the escalation for penetrating solvents.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile (5 mil minimum) Provides adequate barrier against the solid powder.
Hand Protection (Secondary) Laminate (Silver Shield) CRITICAL: If dissolved in DMSO or DMF. These solvents carry the solute through nitrile rubber in <10 minutes. Laminate prevents transdermal delivery of the toxin.
Respiratory P100 / N95 Only required if working outside a fume hood (not recommended). The particle size of synthetic intermediates often allows deep lung penetration.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders (which can drift around side shields) or splashes.
Body Protection Tyvek Sleeves / Apron Covers the "gap" between the glove cuff and lab coat. Prevents sleeve contamination during weighing.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate static-driven powder dispersal.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation:

    • Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.

    • Why? Furan-amides are organic crystals that accumulate static charge, causing "jumping" of powder onto gloves/benchtop.

  • Transfer Technique:

    • Do not pour from the source bottle.

    • Use a disposable spatula.

    • The "Clean-Dirty" Hand Rule: Use your non-dominant hand only to manipulate the clean weigh boat/vial. Use your dominant hand only for the spatula and source container.

  • Decontamination:

    • Immediately wipe the balance area with a methanol-dampened tissue (wet-wiping captures dust; dry sweeping aerosolizes it).

Protocol B: Solubilization (Stock Preparation)

Objective: Prevent transdermal exposure via carrier solvents.

  • Solvent Choice: This compound is likely hydrophobic. DMSO (Dimethyl sulfoxide) is the standard solvent but poses the highest risk.

  • The "Double-Glove" Method:

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: Silver Shield/Laminate (Chemical Barrier).

    • Procedure: If a drop of DMSO solution falls on the outer glove, immediately remove the outer glove, dispose of it as hazardous waste, and replace. The inner glove protects you during the change.

  • Labeling: Mark the vial clearly: "TOXIC - DMSO SOLUTION - SKIN ABSORPTION HAZARD."

Part 4: Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do NOT sweep. Cover with wet paper towels (soaked in water or methanol) to dampen the powder, then wipe up. This prevents dust generation.[2][3][4]

  • Liquid Spill: Cover with absorbent pads. If DMSO is involved, do not touch with standard nitrile gloves for more than a few seconds.

Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Do not mix with general trash.

  • Liquid Waste: Dispose of in "Organic Solvents + Toxic" stream.

  • Destruction: Incineration is the preferred method for furan-containing organics to prevent environmental persistence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Furan-2-carboxamide (Parent Structure).[5][6] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.